(Rac)-Tipifarnib
Description
Propriétés
IUPAC Name |
6-[amino-(4-chlorophenyl)-(3-methylimidazol-4-yl)methyl]-4-(3-chlorophenyl)-1-methylquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22Cl2N4O/c1-32-16-31-15-25(32)27(30,18-6-9-20(28)10-7-18)19-8-11-24-23(13-19)22(14-26(34)33(24)2)17-4-3-5-21(29)12-17/h3-16H,30H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHJCIYEEKOWNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861481 | |
| Record name | 6-[Amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-chlorophenyl)-1-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192185-68-5 | |
| Record name | R 115777 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192185685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC702818 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=702818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-[Amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-chlorophenyl)-1-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and Chemical Synthesis of (Rac)-Tipifarnib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tipifarnib, initially known as R115777, is a potent, orally bioavailable, and selective non-peptidomimetic inhibitor of farnesyltransferase (FTase). This enzyme plays a critical role in the post-translational modification of numerous cellular proteins, including the Ras family of small GTPases, which are pivotal in signal transduction pathways regulating cell growth, proliferation, and survival. The discovery of Tipifarnib marked a significant advancement in the pursuit of targeted cancer therapies. This technical guide provides a comprehensive overview of the discovery, development, and detailed chemical synthesis of racemic Tipifarnib. It also includes in-depth experimental protocols for its biological evaluation and visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Discovery and Development
The journey of Tipifarnib began at Johnson & Johnson Pharmaceutical Research & Development, L.L.C., where it was identified under the registration number R115777.[1] The clinical development of this farnesyltransferase inhibitor commenced in 1997, with the initial focus on a broad range of cancers due to the central role of Ras proteins in oncogenesis.[2][3]
Early clinical trials investigated Tipifarnib in various solid tumors and hematological malignancies.[4] However, the initial broad approach yielded mixed results. A significant turning point in the development of Tipifarnib came with the recognition that its efficacy was most pronounced in tumors with specific genetic profiles.
In 2014, Kura Oncology in-licensed Tipifarnib from Janssen and shifted the development strategy towards a precision medicine approach.[1] This new focus centered on identifying patient populations with specific biomarkers that predict a favorable response to the drug. A key breakthrough was the discovery of Tipifarnib's potent activity in cancers harboring mutations in the HRAS gene, particularly in head and neck squamous cell carcinoma (HNSCC).[4][5] Unlike other Ras isoforms such as KRAS and NRAS, HRAS is solely dependent on farnesylation for its function, making it exquisitely sensitive to FTase inhibition.
This targeted approach has led to promising results in clinical trials for HRAS-mutant HNSCC and other hematological malignancies like peripheral T-cell lymphoma (PTCL), myelodysplastic syndromes (MDS), and chronic myelomonocytic leukemia (CMML).[1][4]
Mechanism of Action and Signaling Pathway
Tipifarnib exerts its therapeutic effect by inhibiting the enzyme farnesyltransferase. FTase catalyzes the transfer of a 15-carbon farnesyl pyrophosphate group to a cysteine residue within the C-terminal "CAAX box" motif of substrate proteins. This process, known as farnesylation or prenylation, is a crucial post-translational modification that facilitates the anchoring of these proteins to the cell membrane, a prerequisite for their biological activity.
The most well-characterized targets of farnesyltransferase are the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras). When activated by upstream signals (e.g., from receptor tyrosine kinases), membrane-bound Ras proteins recruit and activate downstream effector proteins, initiating signaling cascades such as the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival.
By inhibiting farnesyltransferase, Tipifarnib prevents the farnesylation of H-Ras. This disruption prevents its localization to the plasma membrane, thereby blocking its ability to activate downstream signaling pathways and ultimately leading to an inhibition of tumor cell growth and induction of apoptosis.
dot digraph "Farnesyltransferase Signaling Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: Farnesyltransferase and Ras Signaling Pathway", width=7.6, height=4, dpi=100]; node [fontname="Arial", fontsize=10, shape=box, style=rounded, penwidth=1.5]; edge [fontname="Arial", fontsize=9, arrowhead=normal, penwidth=1.5];
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", style="filled,rounded", fontcolor="#202124"]; GrowthFactor [label="Growth Factor", shape=ellipse, fillcolor="#FFFFFF", style="filled", fontcolor="#202124"]; Ras_GDP [label="Inactive Ras-GDP\n(Cytosolic)", fillcolor="#F1F3F4", style="filled,rounded", fontcolor="#202124"]; Ras_GTP [label="Active Ras-GTP\n(Membrane-bound)", fillcolor="#FBBC05", style="filled,rounded", fontcolor="#202124"]; FPP [label="Farnesyl\nPyrophosphate (FPP)", shape=ellipse, fillcolor="#FFFFFF", style="filled", fontcolor="#202124"]; FTase [label="Farnesyltransferase\n(FTase)", shape=cds, fillcolor="#34A853", style="filled", fontcolor="#FFFFFF"]; Tipifarnib [label="Tipifarnib", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#F1F3F4", style="filled,rounded", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", style="filled,rounded", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", style="filled,rounded", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#4285F4", style="filled", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", style="filled", fontcolor="#FFFFFF"];
// Edges GrowthFactor -> RTK [label="Binds"]; RTK -> Ras_GDP [label="Activates"]; Ras_GDP -> Ras_GTP [label="Farnesylation\n(Membrane Localization)"]; FPP -> FTase; FTase -> Ras_GDP [color="#34A853"]; Tipifarnib -> FTase [arrowhead=tee, color="#EA4335", label="Inhibits"]; Ras_GTP -> RAF [label="Activates"]; RAF -> MEK; MEK -> ERK; ERK -> Proliferation; Tipifarnib -> Apoptosis [style=dashed, color="#EA4335"];
{rank=same; FPP; FTase; Tipifarnib} {rank=same; RAF; MEK; ERK} } .dot
Chemical Synthesis of (Rac)-Tipifarnib
The synthesis of racemic Tipifarnib is a multi-step process that involves the construction of the core quinolinone scaffold followed by the introduction of the imidazole-containing side chain. The following is a general synthetic scheme based on publicly available information, primarily from patent literature.
dot digraph "Rac_Tipifarnib_Synthesis" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: General Synthetic Workflow for this compound", width=7.6, height=5, dpi=100]; node [fontname="Arial", fontsize=10, shape=box, style="filled,rounded", penwidth=1.5]; edge [fontname="Arial", fontsize=9, arrowhead=normal, penwidth=1.5];
// Nodes start [label="Starting Materials:\n- N-phenyl-3-(3-chlorophenyl)-2-propenamide\n- 1-methylimidazole", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Step 1: Quinolone Formation\n- Cyclization\n- Acylation\n- Oxidation\n- N-methylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="Intermediate:\n6-(4-chlorobenzoyl)-4-(3-chlorophenyl)-\n1-methyl-2(1H)-quinolinone", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Condensation\n- Reaction with the anion of\n 1-methylimidazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate2 [label="Intermediate:\nAlcohol Adduct", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Step 3: Dehydration & Amination\n- Conversion of hydroxyl to amino group", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="this compound", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> final_product; } .dot
Experimental Protocol (General Scheme)
The following protocol is a generalized representation of the synthesis of this compound. Specific reaction conditions, such as solvents, temperatures, and reaction times, may vary and require optimization.
Step 1: Synthesis of 6-(4-chlorobenzoyl)-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone (Intermediate 1)
-
Cyclization: N-phenyl-3-(3-chlorophenyl)-2-propenamide is cyclized to form a dihydroquinolinone intermediate.
-
Acylation: The dihydroquinolinone is acylated at the 6-position with 4-chlorobenzoyl chloride.
-
Oxidation: The resulting intermediate is oxidized to the corresponding quinolinone.
-
N-methylation: The nitrogen at the 1-position of the quinolinone ring is methylated to yield Intermediate 1.
Step 2: Condensation with 1-methylimidazole
-
1-methylimidazole is deprotonated with a strong base (e.g., n-butyllithium) to form its anion.
-
Intermediate 1 is then reacted with the 1-methylimidazole anion. This reaction proceeds via nucleophilic addition to the carbonyl group of the 6-benzoyl substituent, forming a tertiary alcohol intermediate (Intermediate 2).
Step 3: Formation of this compound
-
The tertiary alcohol (Intermediate 2) is converted to the corresponding primary amine. This transformation can be achieved through various methods, such as conversion to a leaving group followed by displacement with an amino group source or via a Ritter-type reaction followed by hydrolysis. This final step yields this compound.
Biological Evaluation
The biological activity of Tipifarnib is assessed through a series of in vitro assays that measure its inhibitory effect on farnesyltransferase, its impact on cancer cell proliferation, and its ability to induce apoptosis.
Farnesyltransferase Inhibition Assay
Objective: To determine the in vitro potency of Tipifarnib in inhibiting the farnesyltransferase enzyme.
Methodology:
-
Enzyme and Substrates: Recombinant human farnesyltransferase, a biotinylated peptide substrate (e.g., a lamin B-derived peptide), and [³H]-farnesyl pyrophosphate are used.
-
Reaction: The enzyme, peptide substrate, and varying concentrations of Tipifarnib are pre-incubated. The reaction is initiated by the addition of [³H]-farnesyl pyrophosphate.
-
Detection: The reaction is stopped, and the biotinylated peptide is captured on streptavidin-coated scintillation proximity assay (SPA) beads. The amount of incorporated [³H]-farnesyl is quantified using a scintillation counter.
-
Data Analysis: The concentration of Tipifarnib that inhibits 50% of the enzyme activity (IC₅₀) is calculated.
Cell Proliferation Assays
Objective: To evaluate the effect of Tipifarnib on the growth of cancer cell lines.
Methodology (MTT Assay):
-
Cell Seeding: Cancer cell lines (e.g., HRAS-mutant HNSCC cells, AML cell lines) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of Tipifarnib or vehicle control (DMSO) for a specified period (e.g., 72-96 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC₅₀ value (concentration causing 50% inhibition of cell growth) is determined.
Table 1: IC₅₀ Values of Tipifarnib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Ras Mutation | IC₅₀ (nM) | Reference |
| U937 | Acute Myeloid Leukemia | N-Ras | 19-134 | [3] |
| HL-60 | Acute Myeloid Leukemia | N-Ras | 19-134 | [3] |
| KBM-5 | Acute Myeloid Leukemia | Wild-type | 19-134 | [3] |
| OCI-AML3 | Acute Myeloid Leukemia | N-Ras | 19-134 | [3] |
| Jurkat | T-cell ALL | - | <100 | [6] |
| RPMI-8402 | T-cell ALL | - | <100 | [6] |
| SU-DHL-1 | T-cell Lymphoma | - | <100 | [6] |
Apoptosis Assays
Objective: To determine if the inhibition of cell proliferation by Tipifarnib is due to the induction of programmed cell death (apoptosis).
Methodology (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Cells are treated with Tipifarnib or vehicle control for a specified time.
-
Staining: Cells are harvested and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane (late apoptotic or necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in different populations (viable, early apoptotic, late apoptotic/necrotic) is quantified.
Table 2: Quantitative Apoptosis and Cell Cycle Analysis Data
| Cell Line | Treatment | % Apoptotic Cells | Cell Cycle Arrest | Reference |
| SU-DHL-1 | Tipifarnib (IC₅₀, 96h) | Increased | G1 phase | [6][7] |
| RPMI-8402 | Tipifarnib (IC₅₀, 96h) | Increased | G1 phase | [6][7] |
| Jurkat | Tipifarnib (IC₅₀, 96h) | Increased | G1 phase | [6][7] |
| CAL33 (HNSCC) | Tipifarnib + Alpelisib | Increased | G1 phase | [2] |
dot digraph "Biological_Evaluation_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 3: Experimental Workflow for Biological Evaluation of Tipifarnib", width=7.6, height=5, dpi=100]; node [fontname="Arial", fontsize=10, shape=box, style="filled,rounded", penwidth=1.5]; edge [fontname="Arial", fontsize=9, arrowhead=normal, penwidth=1.5];
// Nodes start [label="Start:\nthis compound", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; assay1 [label="Farnesyltransferase\nInhibition Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; assay2 [label="Cell Proliferation\nAssay (e.g., MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; assay3 [label="Apoptosis Assay\n(e.g., Annexin V)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; assay4 [label="Cell Cycle Analysis\n(Flow Cytometry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; result1 [label="Determine IC₅₀ for FTase", shape=document, fillcolor="#FBBC05", fontcolor="#202124"]; result2 [label="Determine IC₅₀ for\nCell Growth Inhibition", shape=document, fillcolor="#FBBC05", fontcolor="#202124"]; result3 [label="Quantify Apoptotic\nCell Population", shape=document, fillcolor="#FBBC05", fontcolor="#202124"]; result4 [label="Analyze Cell Cycle\nPhase Distribution", shape=document, fillcolor="#FBBC05", fontcolor="#202124"]; conclusion [label="Conclusion:\nBiological Activity Profile\nof Tipifarnib", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> assay1; start -> assay2; start -> assay3; start -> assay4; assay1 -> result1; assay2 -> result2; assay3 -> result3; assay4 -> result4; result1 -> conclusion; result2 -> conclusion; result3 -> conclusion; result4 -> conclusion; } .dot
Conclusion
Tipifarnib represents a landmark in the development of targeted cancer therapies. Its journey from a broadly investigated compound to a precision medicine for genetically defined cancers underscores the importance of understanding the molecular drivers of malignancy. The chemical synthesis of this compound, while complex, is achievable through established organic chemistry principles. The biological evaluation of Tipifarnib relies on a suite of well-defined in vitro assays that have consistently demonstrated its potent and selective inhibition of farnesyltransferase and its downstream effects on cancer cell proliferation and survival. This technical guide provides a foundational resource for researchers and professionals in the field of drug discovery and development, offering insights into the history, mechanism, synthesis, and evaluation of this important therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Microarray analysis reveals genetic pathways modulated by tipifarnib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of tipifarnib sensitivity biomarkers in T-cell acute lymphoblastic leukemia and T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor effects of low‐dose tipifarnib on the mTOR signaling pathway and reactive oxygen species production in HIF‐1α‐expressing gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Preclinical Pharmacology of (Rac)-Tipifarnib
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tipifarnib (formerly R115777) is a potent, selective, non-peptidomimetic, and orally bioavailable inhibitor of farnesyltransferase (FTase).[1][2] Initially developed to target RAS oncoproteins, its preclinical and clinical development has revealed a more nuanced mechanism of action, with profound activity in cancers harboring specific genetic alterations, most notably HRAS mutations.[3][4] This document provides an in-depth overview of the preclinical pharmacology of Tipifarnib, detailing its mechanism of action, in vitro and in vivo activities, affected signaling pathways, and the basis for rational combination therapies. Quantitative data are summarized in structured tables, key experimental methodologies are described, and core concepts are visualized through diagrams to offer a comprehensive resource for the scientific community.
Mechanism of Action: Farnesyltransferase Inhibition
The primary mechanism of action of Tipifarnib is the competitive inhibition of farnesyltransferase (FTase).[1] This zinc metalloenzyme catalyzes the post-translational attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue within the C-terminal CAAX motif of various cellular proteins.[5][6] This process, known as farnesylation, is critical for mediating protein-protein interactions and anchoring proteins to the cell membrane, a prerequisite for their proper function in signal transduction.[4][5]
Differential Effects on RAS Isoforms
While initially conceived as a pan-RAS inhibitor, the clinical inefficacy of farnesyltransferase inhibitors (FTIs) in KRAS- and NRAS-mutant tumors led to a key discovery.[3] Upon FTase inhibition, KRAS and NRAS can undergo alternative prenylation by a related enzyme, geranylgeranyltransferase I (GGTase I), which rescues their membrane localization and function.[3][5][7] In stark contrast, HRAS is not a substrate for GGTase I and is exclusively dependent on farnesylation for its activity.[3][8][9]
Therefore, Tipifarnib selectively prevents the membrane localization of HRAS, leading to its inactivation and the inhibition of downstream signaling.[7][10] This unique dependency makes tumors with activating HRAS mutations particularly vulnerable to Tipifarnib.[8][9]
Impact on Other Farnesylated Proteins
Beyond RAS, over 100 human proteins are farnesylated. The anti-tumor effects of Tipifarnib are likely derived from the disruption of multiple farnesylation-dependent signaling proteins.[1][11] These include proteins involved in cell proliferation, survival, and cytoskeletal organization, such as Rho-B, Rac, and lamin proteins.[11][12] Inhibition of farnesylation of the mTORC1 activator RHEB and certain RHO proteins has been shown to contribute to Tipifarnib's ability to prevent adaptive resistance to other targeted therapies.[13]
Preclinical In Vitro Activity
Tipifarnib has demonstrated potent anti-proliferative and cytotoxic effects across a range of tumor cell types in vitro, with particular sensitivity observed in cell lines harboring HRAS mutations.
Selective Cytotoxicity in HRAS-Mutant Cancer Cells
Studies in head and neck squamous cell carcinoma (HNSCC) and thyroid cancer have shown that Tipifarnib selectively inhibits the proliferation, survival, and spheroid formation of HRAS-mutant cells, while having minimal effect on HRAS wild-type cells.[8][9] For example, treatment of HRAS-mutant HNSCC cell lines UMSCC17B (Q61L) and ORL214 (G12C) with 200nM Tipifarnib for 48 hours effectively displaced HRAS from the membrane and inhibited proliferation.[8] In cutaneous T-cell lymphoma (CTCL) patient-derived cell lines, EC50 doses were in the low nanomolar range (7.5nM to 50nM), with no cytotoxic effect observed on normal donor CD4+ T-cells.[14]
Quantitative In Vitro Activity of Tipifarnib
| Cell Line | Cancer Type | HRAS Status | Assay | Endpoint | Value (nM) | Reference(s) |
| - | Enzyme Assay | N/A | FTase Inhibition (Lamin B) | IC50 | 0.86 | [2][15] |
| - | Enzyme Assay | N/A | FTase Inhibition (K-RasB) | IC50 | 7.9 | [2] |
| - | Enzyme Assay | N/A | FTase Inhibition | IC50 | 0.6 | [2] |
| HuT78 | CTCL | Not Specified | Cytotoxicity | EC50 | 7.5 | [14] |
| SeAx | CTCL | Not Specified | Cytotoxicity | EC50 | 50 | [14] |
| MCF-7 | Breast Cancer | Wild-Type | Proliferation (in presence of E2 + Tamoxifen) | IC50 | 50 | [2] |
| U937 | Leukemia | Not Specified | Apoptosis | - | >5000 | [2] |
IC50: Half maximal inhibitory concentration; EC50: Half maximal effective concentration; CTCL: Cutaneous T-cell Lymphoma; E2: Estradiol.
Experimental Protocols: In Vitro Assays
Cell Viability/Proliferation Assay (SRB or 3D Spheroid):
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates (for 2D) or cultured in 3D hydrogels (for 3D spheroid assays).[8]
-
Treatment: Cells are treated with increasing concentrations of Tipifarnib (e.g., 0 to 1000 nM) or DMSO as a vehicle control.[8]
-
Incubation: Plates are incubated for a specified period (e.g., 48-72 hours for 2D, up to 3 weeks for 3D).[8]
-
Quantification: For 2D assays, cells are fixed and stained with Sulforhodamine B (SRB). The absorbance is read to determine cell density. For 3D assays, viability is quantified using reagents like CellTiter-Glo.[8][16]
Western Blot Analysis for Protein Expression and Signaling:
-
Cell Lysis: Cells treated with Tipifarnib or control are harvested and lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA or similar assay.
-
Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., total HRAS, pERK, total ERK, Cleaved Caspase-3).[8]
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualized using a chemiluminescent substrate.[8]
Preclinical In Vivo Activity
Tipifarnib has demonstrated robust and consistent anti-tumor activity in multiple in vivo preclinical models, particularly those driven by HRAS mutations.
Tumor Regression in HRAS-Mutant Xenograft Models
In patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of HRAS-mutant HNSCC, oral administration of Tipifarnib induced significant tumor stasis or regression.[8][9] This effect was observed across six different HRAS-mutant xenografts, whereas no activity was seen in six HRAS wild-type PDX models.[8][9] The anti-tumor activity was associated with reduced cell proliferation (Ki67 staining), increased apoptosis (Cleaved Caspase-3 staining), and inhibition of the MAPK pathway (reduced pERK).[8] Similarly, in a mouse model of Hras-driven anaplastic thyroid cancer, Tipifarnib treatment caused sustained tumor regression and increased survival.[7]
Anti-Angiogenic Effects
A notable in vivo effect of Tipifarnib is the robust abrogation of neovascularization.[8][9] This anti-angiogenic activity appears to result from effects on both the tumor cells and endothelial cells.[8] In clear cell renal cell carcinoma (ccRCC) models, Tipifarnib enhanced the anti-angiogenic activity of the TKI axitinib, as shown by decreased expression of endothelial cell markers like VEGFR2 and CD31.[17]
Quantitative In Vivo Efficacy of Tipifarnib
| Model | Cancer Type | Treatment | Dosing Schedule | Outcome | Reference(s) |
| UMSCC17B Xenograft | HNSCC (HRAS Q61L) | Tipifarnib | 60 mg/kg, BID | Significant tumor growth inhibition | [8][18] |
| ORL214 Xenograft | HNSCC (HRAS G12C) | Tipifarnib | 60 mg/kg, BID | Significant tumor growth inhibition | [8] |
| Hras;p53 mice | Thyroid Cancer | Tipifarnib | Not Specified | Sustained tumor regression, increased survival | [7] |
| IL-15 Transgenic Mice | CTCL | Tipifarnib | Not Specified | Significant decrease in gross lesion and histologic severity scores | [14] |
| CAL33 Xenograft | HNSCC (PIK3CA mut) | Tipifarnib + Alpelisib | 60 mg/kg BID (T) + 40 mg/kg QD (A) | Synergistic tumor regression | [18] |
| PDX Model | HNSCC (WT H-Ras) | Tipifarnib | Not Specified | Near-significant growth inhibition | [16] |
BID: Twice daily; QD: Once daily; T: Tipifarnib; A: Alpelisib.
Experimental Protocols: In Vivo Xenograft Study
-
Model Establishment: Human cancer cells (e.g., UMSCC17B) are injected subcutaneously into immunocompromised mice (e.g., nude mice).[8] Alternatively, patient-derived tumor fragments are implanted (PDX models).[9]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization & Treatment: Mice are randomized into treatment groups (e.g., vehicle control, Tipifarnib). Treatment is administered, typically via oral gavage, according to a defined schedule (e.g., 60 mg/kg twice daily).[18]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis, including Western blotting for signaling proteins (pERK) and immunohistochemistry (IHC) for markers of proliferation (Ki67) and apoptosis (Cleaved Caspase-3).[8]
Core Signaling Pathways Modulated by Tipifarnib
Tipifarnib's anti-cancer effects are mediated through the modulation of critical oncogenic signaling pathways downstream of farnesylated proteins.
RAS-MAPK Pathway
As the canonical downstream effector pathway of RAS, the MAPK (mitogen-activated protein kinase) cascade is a primary target of Tipifarnib in HRAS-mutant cancers. By preventing HRAS activation, Tipifarnib leads to a dose-dependent reduction in the phosphorylation of ERK (pERK), a key downstream kinase in the pathway.[7][8] This inhibition blocks signals that promote cell proliferation and survival.[19]
PI3K/AKT/mTOR Pathway
There is significant crosstalk between the RAS-MAPK and PI3K/AKT/mTOR pathways.[20] Preclinical studies show that combining Tipifarnib with PI3Kα inhibitors (like Alpelisib) results in synergistic anti-tumor effects.[18] Tipifarnib prevents adaptive resistance to PI3Kα inhibition by blocking farnesylation-dependent feedback reactivation of mTORC1, partly through the inhibition of HRAS and RHEB.[13][18] This dual blockade leads to more potent and durable inhibition of tumor growth.[18]
Resistance and Compensatory Signaling
Adaptive resistance to Tipifarnib can occur through the reactivation of the RAS-MAPK pathway. This is often driven by the upstream activation of receptor tyrosine kinases (RTKs), primarily EGFR and FGFR1.[7] Furthermore, acquired resistance has been linked to new mutations in downstream signaling components, such as loss-of-function mutations in the RAS GTPase-activating protein NF1 or activating mutations in GNAS, which can reactivate the pathway independent of HRAS.[3][7]
Preclinical Pharmacokinetics
Tipifarnib is a high-permeability, low-solubility molecule that is rapidly absorbed after oral administration.[21] It is extensively metabolized in humans, primarily by hepatic N-glucuronidation and cytochrome P450 enzymes, particularly CYP3A4.[11][21] The drug is highly bound to plasma proteins (~99%), mostly to albumin.[11] In preclinical models, oral dosing of 60 mg/kg twice daily in mice achieves effective plasma concentrations for anti-tumor activity.[18]
Conclusion
The preclinical pharmacology of Tipifarnib defines it as a highly selective agent against cancers driven by HRAS mutations. Its mechanism of action, centered on the unique dependency of HRAS on farnesylation, provides a clear rationale for its use as a precision medicine.[8][9] In vitro and in vivo studies have consistently demonstrated its ability to inhibit proliferation, induce apoptosis, and cause tumor regression in HRAS-mutant models.[7][8] Furthermore, preclinical investigations into combination strategies, particularly with PI3K and MEK inhibitors, have illuminated rational therapeutic pairings to overcome resistance and enhance efficacy, paving the way for ongoing and future clinical trials.[7][18]
References
- 1. Clinical activity of tipifarnib in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. targetedonc.com [targetedonc.com]
- 4. What is Tipifarnib used for? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A Phase I Study of the Farnesyltransferase Inhibitor Tipifarnib in Combination with the Epidermal Growth Factor Tyrosine Kinase Inhibitor Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gutkindlab.org [gutkindlab.org]
- 10. researchgate.net [researchgate.net]
- 11. Population pharmacokinetics of tipifarnib in healthy subjects and adult cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tipifarnib in the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ascopubs.org [ascopubs.org]
- 16. Tipifarnib enhances anti-EGFR activity of cetuximab in non-HRas mutated head and neck squamous cell carcinoma cancer (HNSCC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. kuraoncology.com [kuraoncology.com]
- 18. Tipifarnib Potentiates the Antitumor Effects of PI3Kα Inhibition in PIK3CA- and HRAS-Dysregulated HNSCC via Convergent Inhibition of mTOR Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Tipifarnib physiologically‐based pharmacokinetic modeling to assess drug–drug interaction, organ impairment, and biopharmaceutics in healthy subjects and cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Tipifarnib's Effect on Ras Signaling Pathways: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth technical overview of the farnesyltransferase inhibitor (FTI), (Rac)-Tipifarnib, and its specific effects on the Ras signaling pathways. It covers the mechanism of action, impact on downstream effectors, quantitative efficacy data, and detailed experimental protocols relevant to its study.
Introduction: Targeting Ras Farnesylation
The Ras family of small GTPases (HRAS, KRAS, and NRAS) are pivotal signaling hubs that regulate fundamental cellular processes, including proliferation, differentiation, and survival.[1][2] Their activity is contingent upon a series of post-translational modifications that facilitate their localization to the inner leaflet of the plasma membrane, a critical step for engaging downstream effector proteins.[2][3][4]
The initial and rate-limiting step in this process is farnesylation, the covalent attachment of a 15-carbon farnesyl pyrophosphate (FPP) moiety to a cysteine residue within the C-terminal CAAX motif of the Ras protein.[3][5] This reaction is catalyzed by the enzyme farnesyltransferase (FTase).[1][2] In approximately 30% of human cancers, mutations in Ras genes lead to constitutively active proteins that drive uncontrolled cell growth.[2]
Tipifarnib (formerly R115777) is a potent and highly selective, nonpeptidomimetic inhibitor of FTase.[6][7] It was developed to disrupt Ras function by preventing its essential membrane anchoring.[4][8][9] While initially investigated as a broad anti-Ras agent, subsequent research revealed a unique dependency of the HRAS isoform on farnesylation. Unlike KRAS and NRAS, which can undergo alternative processing by geranylgeranyl transferase I (GGTase I) in the presence of FTase inhibition, HRAS relies exclusively on farnesylation for its function.[5][6][10] This renders tumors with activating HRAS mutations particularly susceptible to Tipifarnib, establishing it as a precision therapy for this molecularly defined subset of cancers.[6][7]
Core Mechanism of Action
Tipifarnib functions by specifically blocking the catalytic activity of the FTase enzyme. This prevents the transfer of the farnesyl group from FPP to the Ras protein, leading to an accumulation of unprocessed, cytosolic Ras.[6][11] Unable to anchor to the plasma membrane, Ras cannot be activated by upstream signals or engage its downstream effectors, effectively abrogating its oncogenic signaling output.[6][8]
The selective efficacy of Tipifarnib in HRAS-mutant cancers stems from this isoform's unique biology. The failure of alternative prenylation pathways to compensate for FTase inhibition in HRAS means that Tipifarnib treatment effectively displaces both mutant and wild-type HRAS from the cell membrane, leading to a targeted inhibition of proliferation and survival specifically in HRAS-mutant cells.[6][7]
Impact on Downstream Ras Signaling Pathways
Active, membrane-bound Ras proteins transduce extracellular signals to intracellular pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR cascades, which are central to cell growth and survival.[2][6]
By preventing HRAS membrane localization, Tipifarnib leads to a significant reduction in MAPK pathway signaling.[6][7][11] This is observed through decreased phosphorylation of key pathway components like MEK and ERK in HRAS-mutant cancer cells upon treatment.[6]
Tipifarnib's effect extends to the PI3K-AKT-mTOR pathway, although the mechanism can be more complex. Besides inhibiting the canonical Ras-PI3K link, Tipifarnib also blocks the farnesylation of other proteins, such as RHEB, a direct activator of the mTORC1 complex.[12][13] However, studies have shown that prolonged treatment with Tipifarnib can sometimes lead to a compensatory feedback activation of the PI3K-AKT pathway, a potential mechanism of resistance.[12][14][15][16] This feedback involves the reactivation of AKT and mTOR signaling, which can blunt the drug's overall efficacy and provides a strong rationale for combination therapies.[15][16]
Quantitative Efficacy Data
The efficacy of Tipifarnib has been quantified in both preclinical models and clinical trials, demonstrating selective activity against tumors harboring HRAS mutations.
Table 1: Preclinical Activity of Tipifarnib in HNSCC Cell Lines
This table summarizes the in vitro effects of Tipifarnib on Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines.
| Cell Line | HRAS Status | Tipifarnib Concentration | Effect | Reference |
| UMSCC17B | Mutant | 200 nM | Inhibition of proliferation and survival | [6] |
| ORL214 | Mutant | 200 nM | Inhibition of proliferation and survival | [6] |
| CAL27 | Wild Type | 200 nM | No significant effect on proliferation | [6] |
| Multiple | Mutant | 200 nM | Abolished HRAS prenylation shift (Western Blot) | [6] |
| Multiple | Mutant | 200 nM | Reduction of pMEK/MEK and pERK/ERK signaling | [6] |
| HN30 | Mutant | 200 nM | Upregulation of EMT markers (E-cadherin, vimentin) | [12] |
Table 2: Clinical Efficacy of Tipifarnib in Recurrent/Metastatic HRAS-Mutant HNSCC
This table presents key results from Phase II clinical trials (KO-TIP-001/AIM-HN) of Tipifarnib in patients with HRAS-mutant HNSCC. Efficacy is notably enriched in patients with a high mutant HRAS variant allele frequency (VAF).[17][18]
| Patient Cohort | Endpoint | Result | 95% Confidence Interval | Reference |
| HNSCC (High VAF ≥20%) | Objective Response Rate (ORR) | 55% | 31.5% to 76.9% | [17] |
| HNSCC (High VAF, Evaluable) | Objective Response Rate (ORR) | 53% | - | [18] |
| HNSCC (High VAF) | Median Progression-Free Survival (PFS) | 5.6 months | 3.6 to 16.4 months | [17] |
| HNSCC (High VAF) | Median Overall Survival (OS) | 15.4 months | 7.0 to 29.7 months | [9][17] |
| AIM-HN (mITT, High VAF) | ORR (Investigator Assessed) | 32% | 0.18 to 0.48 | |
| AIM-HN (mITT, High VAF) | Median Duration of Response | 14.6 months | - | |
| AIM-HN (mITT, High VAF) | Median PFS | 5.9 months | 3.5 to 7.2 months |
Experimental Protocols
Reproducing the findings related to Tipifarnib's activity requires specific molecular and cellular biology techniques.
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in protein levels and phosphorylation status (activation) of key signaling molecules.[6]
1. Cell Lysis and Protein Quantification:
-
Culture HNSCC cells (e.g., UMSCC17B, CAL27) in 6-well plates.
-
Treat cells with Tipifarnib (e.g., 200 nM) or DMSO (vehicle control) for a specified time (e.g., 48 hours).[6]
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
2. Gel Electrophoresis and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in SDS sample buffer.
-
Separate proteins by size on a 10-18% SDS-PAGE gel (an 18% gel is effective for resolving prenylation-induced mobility shifts in HRAS).[6][19]
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[19]
3. Antibody Incubation and Detection:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-HRAS) overnight at 4°C.[19]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Cell Viability Assay
This assay quantifies the effect of Tipifarnib on cell proliferation and cytotoxicity.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of Tipifarnib to determine the IC50 value (the concentration that inhibits 50% of cell growth).[20]
2. Incubation and Measurement:
-
Incubate the plate for a defined period (e.g., 72 or 96 hours).[20]
-
Measure cell viability using a commercial kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Read the signal (luminescence or fluorescence) on a plate reader.
3. Data Analysis:
-
Normalize the data to vehicle-treated control cells.
-
Calculate IC50 values by fitting the dose-response data to a nonlinear regression curve using software like GraphPad Prism.[20]
In Vitro Farnesyltransferase (FTase) Activity Assay
This biochemical assay directly measures the enzymatic activity of FTase and its inhibition by Tipifarnib.[21]
1. Assay Principle:
-
These assays typically use a purified FTase enzyme, a farnesyl donor ([3H]-labeled FPP or a fluorescent analog), and a farnesyl acceptor substrate (e.g., a peptide with a CAAX motif like N-Dansyl-GCVLS or recombinant H-Ras protein).[21][22]
2. Reaction Setup:
-
In a microplate, combine the assay buffer, the farnesyl acceptor substrate, and varying concentrations of Tipifarnib.
-
Initiate the reaction by adding purified FTase enzyme and the farnesyl donor.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).[23][24]
3. Detection and Quantification:
-
Radiometric Method: If using [3H]FPP, the reaction is stopped, and the [3H]-farnesylated peptide is captured on a filter, and radioactivity is measured using a scintillation counter.[21]
-
Fluorescence Method: If using a fluorescent peptide substrate (e.g., dansylated), the farnesylation of the peptide changes its fluorescence properties, which can be measured continuously on a fluorescence plate reader (e.g., λex/em = 340/550 nm).[22][23]
4. Data Analysis:
-
Calculate the rate of the enzymatic reaction.
-
Determine the IC50 of Tipifarnib by plotting the percent inhibition against the log of the inhibitor concentration.
Conclusion
This compound is a targeted anticancer agent that functions as a highly selective inhibitor of farnesyltransferase. Its mechanism of action is centered on preventing the essential membrane localization of proteins, most notably HRAS. This blockade disrupts downstream oncogenic signaling, particularly through the MAPK pathway, leading to potent and selective antitumor activity in cancers driven by HRAS mutations.[6][7][11] Quantitative preclinical and clinical data have validated this approach, establishing Tipifarnib as an effective precision therapy for patients with HRAS-mutant HNSCC.[17] Understanding the underlying signaling networks and potential resistance mechanisms, such as the compensatory activation of the PI3K-AKT pathway, is critical for optimizing its clinical use and developing rational combination strategies to further improve patient outcomes.[15][16]
References
- 1. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesyltransferase inhibitors and anti-Ras therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is Tipifarnib used for? [synapse.patsnap.com]
- 9. news.cancerconnect.com [news.cancerconnect.com]
- 10. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Concurrent Inhibition of ERK and Farnesyltransferase Suppresses the Growth of HRAS Mutant Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Undergraduate Honors Thesis | Mechanisms of resistance to targeted therapeutics in HRAS-mutant head and neck squamous cell carcinoma | ID: fn1076629 | Carolina Digital Repository [cdr.lib.unc.edu]
- 15. Evolutionary dynamics of tipifarnib in HRAS mutated head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evolutionary Dynamics of Tipifarnib in HRAS Mutated Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacr.org [aacr.org]
- 19. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 20. Identification of tipifarnib sensitivity biomarkers in T-cell acute lymphoblastic leukemia and T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. bioassaysys.com [bioassaysys.com]
- 24. bioassaysys.com [bioassaysys.com]
Delving into the Core: A Technical Guide to the Structure-Activity Relationship of (Rac)-Tipifarnib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tipifarnib, a potent, non-peptidomimetic inhibitor of farnesyltransferase (FTase), has been a subject of extensive research in oncology. Its mechanism of action, centered on the inhibition of post-translational farnesylation of key signaling proteins, most notably HRAS, has paved the way for targeted cancer therapies. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of (Rac)-Tipifarnib, detailing the molecular interactions governing its inhibitory activity. We present a compilation of quantitative data on Tipifarnib analogs, outline detailed experimental protocols for assessing inhibitor potency and cellular effects, and visualize the intricate signaling pathways modulated by this class of compounds. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel farnesyltransferase inhibitors.
Introduction
The Ras family of small GTPases (HRAS, KRAS, and NRAS) are critical regulators of cellular proliferation, differentiation, and survival. Their aberrant activation, often through mutation, is a hallmark of many human cancers. For Ras proteins to function, they must undergo a series of post-translational modifications, the first and most crucial of which is the attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal CaaX box. This reaction is catalyzed by the enzyme farnesyltransferase (FTase).[1]
Tipifarnib (formerly R115777) was developed as a competitive inhibitor of FTase, targeting the CaaX binding site.[1] By preventing the farnesylation of Ras, Tipifarnib disrupts its localization to the plasma membrane, thereby abrogating its downstream signaling functions.[2] While all Ras isoforms are substrates for FTase, HRAS is uniquely dependent on this modification, making tumors with HRAS mutations particularly susceptible to Tipifarnib.[3] This guide focuses on the racemic form of Tipifarnib, exploring the chemical features that contribute to its biological activity and providing the necessary technical details for its study.
Mechanism of Action and Signaling Pathways
Tipifarnib's primary mechanism of action is the potent and selective inhibition of farnesyltransferase.[4] This inhibition prevents the farnesylation of a multitude of proteins, with the most well-characterized therapeutic target being the HRAS oncoprotein. The prevention of HRAS farnesylation leads to its mislocalization from the cell membrane, rendering it inactive and unable to engage downstream effector pathways.[3]
The Ras-MAPK Signaling Pathway
The Ras-MAPK (Mitogen-Activated Protein Kinase) pathway is a critical signaling cascade that is frequently dysregulated in cancer. Tipifarnib's inhibition of HRAS farnesylation directly impacts this pathway.
PI3K/AKT/mTOR Pathway and Resistance
While the Ras-MAPK pathway is a primary target, the PI3K/AKT/mTOR pathway has been implicated in resistance to Tipifarnib. In some contexts, inhibition of farnesyltransferase can lead to the activation of the PI3K/AKT pathway, providing a survival signal to cancer cells.
Structure-Activity Relationship of this compound
The core structure of Tipifarnib is a quinolinone scaffold, which serves as a rigid backbone for the presentation of key pharmacophoric elements. The SAR of Tipifarnib and its analogs reveals critical insights into the molecular determinants of FTase inhibition.
Key Structural Features
The binding of Tipifarnib to the active site of farnesyltransferase is a complex interplay of hydrophobic and electrostatic interactions. The key structural features contributing to its high affinity are:
-
Imidazole Ring: The imidazole moiety is crucial for coordinating with the catalytic zinc ion in the FTase active site. This interaction is a cornerstone of the inhibitory mechanism.
-
Quinolone Core: This bicyclic system provides a rigid scaffold that correctly orients the other functional groups for optimal binding.
-
Chlorophenyl Groups: The two chlorophenyl rings occupy hydrophobic pockets within the enzyme's active site, contributing significantly to the binding affinity. The relative orientation of these rings is important for activity.
Quantitative SAR Data
| Compound/Analog Description | Modification | FTase Inhibition IC50 (nM) | Reference |
| Tipifarnib (R115777) | - | 0.6 - 7.9 | [4] |
| Analog 4d | Transposition of the D-ring to the imidazole and modification of the 2-quinolone | More potent than Tipifarnib (exact value not specified, stated as "4 times more active") | [5] |
| Quinolone/Pyridone Analogs | Replacement of 2-quinolone with 4-quinolones and pyridones | Novel series of potent inhibitors (specific IC50s not provided in abstract) | |
| Tetrahydroquinoline-based inhibitors | Replacement of quinolinone with tetrahydroquinoline | Nanomolar to sub-nanomolar activity (e.g., BMS-316810, 0.7 nM) | [6] |
Note: The IC50 values can vary depending on the specific assay conditions and the peptide substrate used (e.g., lamin B vs. K-RasB).[4]
The available data, though not exhaustive for a direct series of Tipifarnib analogs, indicates that modifications to the quinolinone core and the positioning of the aromatic rings can significantly impact inhibitory potency. The development of achiral analogs and the replacement of the quinolone with other heterocyclic systems have yielded compounds with comparable or even enhanced activity.[5]
Experimental Protocols
The evaluation of farnesyltransferase inhibitors requires a suite of in vitro and cell-based assays. The following are detailed protocols for key experiments in the study of Tipifarnib and its analogs.
Farnesyltransferase Inhibition Assay (Fluorimetric)
This assay quantitatively measures the inhibition of farnesyltransferase activity.
Principle: The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate to a dansylated peptide substrate. The farnesylated product exhibits a change in fluorescence that can be monitored.[7][8]
Materials:
-
Recombinant human farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated CaaX peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl₂, 20 mM KCl, 5 mM DTT)
-
Tipifarnib or analog dissolved in DMSO
-
Black, flat-bottom 96- or 384-well plates
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~550 nm)
Procedure:
-
Prepare a serial dilution of Tipifarnib or test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In each well of the microplate, add the test compound solution. Include wells with DMSO only as a negative control and wells without enzyme as a background control.
-
Add farnesyltransferase to all wells except the background controls.
-
Initiate the reaction by adding a mixture of FPP and the dansylated peptide substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate wavelengths.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
Cell Proliferation Assay (MTS/MTT)
This assay determines the effect of Tipifarnib on the viability and proliferation of cancer cell lines.
Principle: Tetrazolium salts (MTS or MTT) are reduced by metabolically active cells to a colored formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HRAS-mutant and wild-type)
-
Complete cell culture medium
-
Tipifarnib or analog dissolved in DMSO
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
96-well cell culture plates
-
Spectrophotometer (absorbance at ~490 nm for MTS, ~570 nm for MTT)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Tipifarnib or test compounds in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Add the MTS or MTT reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Western Blot Analysis of MAPK Pathway Activation
This technique is used to assess the phosphorylation status of key proteins in the MAPK signaling cascade, such as ERK, to confirm the on-target effect of Tipifarnib.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target proteins.
Materials:
-
Cancer cell lines
-
Tipifarnib
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Culture cells to ~70-80% confluency and treat with Tipifarnib or vehicle (DMSO) for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To control for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK).
Conclusion
The structure-activity relationship of this compound is a testament to the power of rational drug design in targeting oncogenic pathways. The quinolinone scaffold, decorated with an imidazole ring and two chlorophenyl groups, provides a high-affinity inhibitor of farnesyltransferase. While the core SAR is established, the exploration of novel heterocyclic cores and modifications to the peripheral groups continues to be a fruitful area of research for developing next-generation FTase inhibitors with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed herein provide a robust framework for the preclinical evaluation of such novel compounds. A thorough understanding of the SAR and the underlying signaling pathways is paramount for the successful clinical translation of farnesyltransferase inhibitors in the era of precision medicine.
References
- 1. lgdrc.tbzmed.ac.ir [lgdrc.tbzmed.ac.ir]
- 2. selleckchem.com [selleckchem.com]
- 3. Design, synthesis, and activity of achiral analogs of 2-quinolones and indoles as non-thiol farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and activity of 4-quinolone and pyridone compounds as nonthiol-containing farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and activity evaluation of quinolinone derivatives as EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship study to improve cytotoxicity and selectivity of lonafarnib against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vivo and In Vitro Targets of (Rac)-Tipifarnib
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Tipifarnib (formerly known as R115777) is a potent, orally bioavailable, and specific non-peptidomimetic inhibitor of farnesyltransferase (FTase).[1] Initially developed to target the Ras signaling pathway, its mechanism of action is now understood to be more complex, involving a variety of farnesylated proteins that play critical roles in cell signaling, proliferation, and survival.[2] This technical guide provides a comprehensive overview of the in vivo and in vitro targets of Tipifarnib, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to support further research and drug development efforts.
Core Mechanism of Action: Farnesyltransferase Inhibition
The primary molecular target of Tipifarnib is farnesyltransferase, a zinc-dependent metalloenzyme responsible for catalyzing the post-translational addition of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a CaaX motif at the C-terminus of substrate proteins.[3][4] This process, known as farnesylation, is a type of prenylation that increases the hydrophobicity of the target protein, facilitating its anchoring to cellular membranes, which is essential for its proper localization and function.[3] Tipifarnib acts as a competitive inhibitor of FTase, preventing the farnesylation of its protein substrates and thereby disrupting their downstream signaling functions.[1][2]
In Vitro Targets and Cellular Effects
In a laboratory setting, Tipifarnib has demonstrated potent and selective activity against farnesyltransferase and has shown significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.
Direct Enzymatic Inhibition
Tipifarnib is a highly potent inhibitor of farnesyltransferase, with low nanomolar efficacy. The inhibitory concentration (IC50) varies depending on the specific FTase substrate being investigated.
| Assay Type | Substrate | IC50 (nM) | Reference |
| Farnesyltransferase Inhibition | Purified FTase | 0.6 | [5] |
| Farnesyltransferase Inhibition | Lamin B peptide | 0.86 | [5] |
| Farnesyltransferase Inhibition | K-RasB peptide | 7.9 | [5] |
Cellular Activity
The anti-proliferative effects of Tipifarnib are particularly pronounced in cell lines harboring mutations that render them dependent on farnesylation for oncogenic signaling.
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) | Reference |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | NPM-ALK | <100 (sensitive) | [6] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | NOTCH1 | <100 (sensitive) | [6] |
| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia | - | <100 (sensitive) | [6] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | - | <0.5 µM (P-gp inhibition) | [7] |
| U937 | Histiocytic Lymphoma | - | Induces apoptosis | [5] |
| MKN45 | Gastric Cancer | HIF-1α positive | Growth inhibition at 300 nM | [8] |
| KATOIII | Gastric Cancer | HIF-1α positive | Growth inhibition at 300 nM | [8] |
Note: A study of 25 T-cell leukemia/lymphoma cell lines found that 60% were sensitive to Tipifarnib with IC50 values below 100 nM after 96 hours of treatment.[6]
In Vivo Targets and Clinical Efficacy
The clinical development of Tipifarnib has focused on malignancies that are driven by farnesylation-dependent oncoproteins, most notably HRAS-mutant solid tumors and certain hematological malignancies.
HRAS-Mutant Solid Tumors
Unlike KRAS and NRAS, which can undergo alternative prenylation by geranylgeranyltransferase-I (GGTase-I) in the presence of FTase inhibitors, HRAS is exclusively dependent on farnesylation for its membrane localization and activation.[7] This makes HRAS-mutant tumors particularly susceptible to Tipifarnib.
Head and Neck Squamous Cell Carcinoma (HNSCC)
Clinical trials have demonstrated significant and durable responses to Tipifarnib in patients with recurrent or metastatic HRAS-mutant HNSCC, particularly those with a high mutant allele frequency.
| Clinical Trial | Patient Population | Metric | Value | Reference |
| Phase II (KO-TIP-001) | R/M HRAS-mutant HNSCC (VAF ≥20%) | Objective Response Rate (ORR) | 55% (11/20) | [9] |
| Median Progression-Free Survival (PFS) | 5.6 months | [9] | ||
| Median Overall Survival (OS) | 15.4 months | [9][10] | ||
| Phase II (RUN-HN) | R/M HRAS-mutant HNSCC | Objective Response Rate (ORR) | 50% (9/18) | [11] |
| Median Progression-Free Survival (PFS) | 5.9 months | [11] | ||
| Median Overall Survival (OS) | 15.4 months | [11] |
Other HRAS-Mutant Solid Tumors
Tipifarnib has also been investigated in other solid tumors with HRAS mutations.
| Cancer Type | Metric | Value | Reference |
| Salivary Gland Cancer | Disease Control Rate | 58% (stable disease) | [12] |
| Median Progression-Free Survival (PFS) | 7.0 months | [12] | |
| Median Overall Survival (OS) | 18.0 months | [12] | |
| Urothelial Carcinoma | Objective Response Rate (ORR) | 24% | [11] |
| Median Progression-Free Survival (PFS) | 4.7 months | [11] | |
| Median Overall Survival (OS) | 6.1 months | [11] |
Hematological Malignancies
Tipifarnib has shown clinical activity in a range of hematological malignancies, with its efficacy often linked to biomarkers beyond RAS mutations, such as high expression of the chemokine CXCL12.
Peripheral T-Cell Lymphoma (PTCL)
| Clinical Trial | Patient Population | Metric | Value | Reference |
| Phase II (NCT02464228) | Relapsed/Refractory PTCL (all subtypes) | Objective Response Rate (ORR) | 39.7% | [13] |
| Median Duration of Response (DOR) | 3.7 months | [13] | ||
| Median Progression-Free Survival (PFS) | 3.5 months | [13] | ||
| Relapsed/Refractory Angioimmunoblastic T-Cell Lymphoma (AITL) | Objective Response Rate (ORR) | 56.3% | [13] | |
| Median Duration of Response (DOR) | 7.8 months | [13] | ||
| Median Progression-Free Survival (PFS) | 3.6 months | [13] |
Myeloid Malignancies
| Malignancy | Patient Population | Metric | Value | Reference |
| Acute Myeloid Leukemia (AML) | Poor-risk, previously untreated elderly | Complete Remission (CR) | 14% | [13] |
| Overall Response Rate (ORR) | 23% | [13] | ||
| Chronic Myelomonocytic Leukemia (CMML) | RAS wild-type | Objective Response Rate (ORR) | 33% | [14] |
| Myelodysplastic Syndromes (MDS) | - | Evidence of single-agent activity reported | - | [2] |
Key Signaling Pathways Targeted by Tipifarnib
By inhibiting farnesyltransferase, Tipifarnib disrupts multiple downstream signaling pathways critical for cancer cell growth and survival.
Ras-Raf-MEK-ERK (MAPK) Pathway
The Ras proteins (HRAS, KRAS, NRAS) are small GTPases that, when activated, initiate a cascade of protein phosphorylations, including Raf, MEK, and ERK, which ultimately leads to the transcription of genes involved in cell proliferation and survival. Farnesylation is a prerequisite for Ras localization to the plasma membrane, where it becomes activated. Tipifarnib's inhibition of HRAS farnesylation effectively blocks this pathway in HRAS-dependent tumors.[15]
Caption: Tipifarnib inhibits the Ras-MAPK signaling pathway.
PI3K/Akt/mTOR Pathway
Rheb (Ras homolog enriched in brain) is another small GTPase that is a critical activator of the mTORC1 complex, a master regulator of cell growth and metabolism.[8] Farnesylation of Rheb is essential for its localization to endomembranes and its ability to activate mTORC1.[8] By inhibiting Rheb farnesylation, Tipifarnib can suppress mTOR signaling.[8]
Caption: Tipifarnib's impact on the mTOR signaling pathway.
CXCL12/CXCR4 Pathway
The chemokine CXCL12 and its receptor CXCR4 play a crucial role in tumor progression, metastasis, and the tumor microenvironment.[16] High expression of CXCL12 has been associated with clinical benefit from Tipifarnib in some hematological malignancies.[16] The mechanism is thought to involve the farnesylation of proteins downstream of CXCR4 signaling, such as HRAS, as well as farnesylated proteins that may regulate CXCL12 expression itself, like RHOE and PRICKLE2.[16][17]
Caption: Tipifarnib's modulation of the CXCL12/CXCR4 axis.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the effects of Tipifarnib.
Farnesyltransferase Inhibition Assay (Scintillation Proximity Assay)
This in vitro assay measures the ability of a compound to inhibit the transfer of a radiolabeled farnesyl group to a biotinylated peptide substrate.
Caption: Workflow for an in vitro farnesyltransferase assay.
Protocol:
-
Reaction Mixture Preparation: In a microplate, combine purified recombinant farnesyltransferase, a biotinylated peptide substrate (e.g., based on the C-terminus of a known farnesylated protein), and [3H]-farnesyl pyrophosphate.
-
Compound Addition: Add varying concentrations of Tipifarnib or a vehicle control (e.g., DMSO) to the reaction wells.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow for the enzymatic reaction to occur.
-
Assay Termination and Bead Addition: Stop the reaction and add streptavidin-coated scintillation proximity assay (SPA) beads.
-
Bead Incubation: Incubate the plate to allow the biotinylated peptide (now potentially radiolabeled) to bind to the streptavidin-coated beads.
-
Measurement: Measure the radioactivity in each well using a scintillation counter. When the [3H]-farnesyl group is transferred to the biotinylated peptide, it is brought into close proximity to the scintillant in the SPA beads, generating a light signal.
-
Data Analysis: Calculate the percent inhibition of farnesyltransferase activity at each Tipifarnib concentration and determine the IC50 value.
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay assesses the metabolic activity of cells as a measure of cell viability and proliferation following treatment with Tipifarnib.
Caption: A typical workflow for a cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of Tipifarnib, including a vehicle control.
-
Incubation: Incubate the cells for a specified duration, typically 72 to 96 hours.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Formazan Formation: Incubate the plate for 1-4 hours to allow metabolically active cells to reduce the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the insoluble formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of Tipifarnib for the specific cell line.
Western Blot for Farnesylation Status
This technique is used to detect the inhibition of farnesylation of specific proteins, such as HRAS or the biomarker HDJ-2. Unprocessed, non-farnesylated proteins exhibit a slight upward shift in their migration on an SDS-PAGE gel compared to their farnesylated counterparts.
Caption: Standard workflow for Western blot analysis.
Protocol:
-
Cell Treatment and Lysis: Treat cells with Tipifarnib (e.g., 200 nM for 48 hours for HNSCC cells) or a vehicle control.[15] Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A high percentage gel (e.g., 18%) may be required to resolve the small molecular weight shift between farnesylated and unfarnesylated proteins.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-HRAS or anti-HDJ-2).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Compare the band patterns between the treated and untreated samples. A visible upper band or an increase in the intensity of the upper band in the Tipifarnib-treated samples indicates the accumulation of the unprocessed, unfarnesylated protein.
Conclusion
This compound is a targeted therapeutic with a well-defined primary mechanism of action: the inhibition of farnesyltransferase. This leads to the disruption of multiple downstream signaling pathways that are critical for the proliferation and survival of cancer cells. The in vitro and in vivo data strongly support its activity against tumors harboring HRAS mutations and certain hematological malignancies. The detailed methodologies and pathway diagrams provided in this guide serve as a valuable resource for researchers and clinicians working to further elucidate the therapeutic potential of Tipifarnib and to develop novel strategies for its clinical application. The continued investigation into the full spectrum of farnesylated proteins affected by Tipifarnib will undoubtedly uncover new insights into its anti-cancer effects and may reveal novel biomarkers to guide patient selection.
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. Phase II Study of Tipifarnib in Squamous Head and Neck Cancer With HRAS Mutations [clin.larvol.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Kura Oncology Reports Positive Phase 2 Study of Tipifarnib in Chronic Myelomonocytic Leukemia | Kura Oncology, Inc. [ir.kuraoncology.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Phase 2 trial of the farnesyltransferase inhibitor tipifarnib for relapsed/refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Clinical Trial: NCT02383927 - My Cancer Genome [mycancergenome.org]
- 14. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications [ijbs.com]
- 15. researchgate.net [researchgate.net]
- 16. Phase 2 trial of the farnesyltransferase inhibitor tipifarnib for relapsed/refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Tipifarnib: A Technical Guide to Cellular Uptake and Distribution
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Tipifarnib is a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of numerous proteins involved in cellular signaling, proliferation, and survival.[1][2][3] This technical guide provides an in-depth overview of the cellular uptake, distribution, and mechanism of action of Tipifarnib. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this investigational anticancer agent. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes complex signaling pathways and workflows to facilitate further research and development.
Introduction
Tipifarnib's primary mechanism of action is the inhibition of FTase, which catalyzes the attachment of a farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CAAX" motif of target proteins.[1][4] This farnesylation is a critical step for the proper subcellular localization and function of many key signaling proteins, most notably members of the Ras superfamily of small GTPases.[1][3] By preventing farnesylation, Tipifarnib disrupts the membrane association and subsequent activation of these proteins, thereby impeding downstream signaling pathways implicated in oncogenesis.[1][4] While all Ras isoforms are substrates for FTase, HRAS is exclusively dependent on farnesylation for its membrane localization, making it particularly sensitive to FTase inhibitors like Tipifarnib.[4][5]
Quantitative Data
The following tables summarize key quantitative data related to the activity and efficacy of Tipifarnib from various in vitro and in vivo studies.
Table 1: In Vitro Potency of Tipifarnib
| Parameter | Value | Cell Line/System | Reference |
| FTase IC50 | 0.6 nM | Enzyme Assay | [2] |
| Lamin B IC50 | 0.86 nM | Isolated Human FTase | [2] |
| K-RasB IC50 | 7.9 nM | Isolated Human FTase | [2] |
| Ha-RAS Processing EC50 | 0.002 µM | NIH3T3 ras-transformed cells | [2] |
| T-cell Leukemia/Lymphoma IC50 | <100 nM (in 60% of cell lines) | Panel of 25 cell lines | [6] |
Table 2: Clinical Efficacy of Tipifarnib in HRAS-Mutant Head and Neck Squamous Cell Carcinoma (HNSCC)
| Parameter | Value | Patient Population | Reference |
| Objective Response Rate (ORR) | 55% | R/M HNSCC with high mHRAS VAF (≥20%) | [7] |
| Median Progression-Free Survival (PFS) | 5.6 months | R/M HNSCC with high mHRAS VAF (≥20%) | [7] |
| Median Overall Survival (OS) | 15.4 months | R/M HNSCC with high mHRAS VAF (≥20%) | [7] |
Signaling Pathways Affected by Tipifarnib
Tipifarnib's inhibition of farnesyltransferase disrupts multiple critical signaling pathways involved in cancer cell proliferation, survival, and migration.
Ras-MAPK Signaling Pathway
The Ras proteins (HRAS, KRAS, NRAS) are central to the MAPK signaling cascade. Farnesylation is essential for their localization to the plasma membrane, where they can be activated. Tipifarnib, by inhibiting FTase, prevents this localization, particularly for HRAS, leading to the downregulation of the downstream MAPK pathway, characterized by reduced phosphorylation of ERK.[3][4]
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is another critical cascade often dysregulated in cancer. Rheb, a member of the Ras superfamily, is a key activator of mTORC1 and requires farnesylation for its proper function.[8][9] Tipifarnib inhibits Rheb farnesylation, leading to reduced mTOR signaling, which in turn affects cell growth, proliferation, and survival.[8][10]
CXCL12/CXCR4 Signaling Pathway
Recent evidence suggests that Tipifarnib's mechanism of action also involves the CXCL12/CXCR4 signaling axis, which plays a role in the tumor microenvironment.[11] Tipifarnib has been shown to downregulate the production of the chemokine CXCL12.[12] The expression of exclusively farnesylated proteins like RHOE and PRICKLE2 is associated with CXCL12 expression, providing a potential mechanistic link.[12]
Experimental Protocols
This section details the methodologies for key experiments used to study the cellular effects of Tipifarnib.
Western Blotting for Protein Farnesylation and Signaling Pathway Analysis
Western blotting is a fundamental technique to assess the farnesylation status of proteins and the activation state of downstream signaling molecules.
Protocol:
-
Cell Lysis:
-
Treat cells with the desired concentration of Tipifarnib or vehicle control for the specified duration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.[10]
-
Sonicate the lysates briefly to shear DNA and centrifuge at high speed (e.g., 20,800 x g) for 30 minutes at 4°C to pellet cell debris.[13]
-
Collect the supernatant containing the whole-cell lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).[13]
-
-
SDS-PAGE and Transfer:
-
Denature an equal amount of protein from each sample by boiling in SDS sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A higher percentage gel (e.g., 18%) may be required to resolve the mobility shift of farnesylated versus unfarnesylated proteins.[4]
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13]
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20) for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-HRAS, anti-phospho-ERK, anti-phospho-AKT, anti-HDJ-2) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Subcellular Fractionation to Assess Protein Localization
Subcellular fractionation is employed to separate different cellular compartments, allowing for the investigation of protein localization. This is particularly relevant for studying the effect of Tipifarnib on the membrane association of farnesylated proteins like HRAS.
Protocol:
-
Cell Harvesting and Lysis:
-
Treat cells with Tipifarnib or vehicle control.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic fractionation buffer and incubate on ice.
-
Lyse the cells by passing them through a narrow-gauge needle (e.g., 27-gauge) multiple times.[14]
-
-
Isolation of Nuclei and Cytosol:
-
Centrifuge the lysate at a low speed (e.g., 720 x g) for 5 minutes to pellet the nuclei.
-
Collect the supernatant, which contains the cytoplasm and membrane fractions.
-
-
Isolation of Membrane and Cytosolic Fractions:
-
Centrifuge the supernatant from the previous step at a higher speed (e.g., 10,000 x g) for 5 minutes to pellet mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour to pellet the membrane fraction.
-
The final supernatant is the cytosolic fraction.
-
-
Analysis:
-
Resuspend the nuclear and membrane pellets in an appropriate buffer.
-
Analyze the protein content of each fraction (nuclei, cytosol, membrane) by Western blotting as described in Protocol 4.1 to determine the subcellular localization of the protein of interest.
-
Immunofluorescence for Visualizing Protein Localization
Immunofluorescence offers a qualitative method to visualize the subcellular localization of proteins within intact cells.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips and treat with Tipifarnib or vehicle control.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate the cells with a primary antibody against the protein of interest.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
(Optional) Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a confocal or fluorescence microscope.[4]
-
Conclusion
This compound is a promising anticancer agent that targets the crucial post-translational modification of farnesylation. Its mechanism of action involves the disruption of key oncogenic signaling pathways, including the Ras-MAPK and PI3K/AKT/mTOR cascades, by preventing the membrane localization of essential signaling proteins. This technical guide has provided a consolidated overview of the quantitative data, experimental methodologies, and affected signaling pathways related to Tipifarnib's cellular activity. The provided protocols and visualizations serve as a resource for researchers and drug development professionals to further investigate and harness the therapeutic potential of farnesyltransferase inhibition.
References
- 1. What is Tipifarnib used for? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Identification of tipifarnib sensitivity biomarkers in T-cell acute lymphoblastic leukemia and T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Farnesyltransferase inhibitor tipifarnib inhibits Rheb prenylation and stabilizes Bax in acute myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Antitumor effects of low‐dose tipifarnib on the mTOR signaling pathway and reactive oxygen species production in HIF‐1α‐expressing gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Kura Oncology Identifies Farnesylated Proteins Associated with CXCL12 Expression, Potential Biomarker of Clinical Benefit from Tipifarnib in Lymphoma Indications | Kura Oncology, Inc. [ir.kuraoncology.com]
- 13. Evolutionary Dynamics of Tipifarnib in HRAS Mutated Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
Methodological & Application
Application Notes and Protocols for (Rac)-Tipifarnib In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the in vitro efficacy of (Rac)-Tipifarnib, a farnesyltransferase inhibitor, using a cell viability assay. The provided methodologies are intended to guide researchers in pharmacology, oncology, and drug discovery.
Introduction
This compound (also known as R115777) is an investigational anti-cancer agent that acts as a potent and specific inhibitor of farnesyltransferase (FTase).[1][2] Farnesylation is a critical post-translational modification required for the proper function and membrane localization of several proteins involved in cell signaling, including the Ras family of small GTPases.[1][3][4][5] By inhibiting FTase, Tipifarnib disrupts Ras signaling pathways, which are frequently hyperactivated in various cancers, thereby impeding cell proliferation, survival, and differentiation.[1][3] This targeted mechanism of action makes Tipifarnib a subject of interest for treating certain hematologic malignancies and solid tumors, particularly those with specific genetic profiles such as HRAS mutations.[3][4][6]
The following protocols and data provide a framework for assessing the cytotoxic and cytostatic effects of Tipifarnib on cancer cell lines in vitro.
Data Presentation
The anti-proliferative activity of Tipifarnib is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits 50% of cell growth or viability. The IC50 values for Tipifarnib can vary significantly across different cancer cell lines, reflecting dependencies on specific signaling pathways.
Table 1: IC50 Values of Tipifarnib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time | Citation |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | <100 | 96 hours | [7] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | <100 | 96 hours | [7] |
| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia | <100 | 96 hours | [7] |
| UMSCC17B | Head and Neck Squamous Cell Carcinoma | Varies | Not Specified | [8] |
| ORL214 | Head and Neck Squamous Cell Carcinoma | Varies | Not Specified | [8] |
| LGL T-cells | Large Granular Lymphocytic Leukemia | Not specified (significant apoptosis at 5µM) | 72 hours | [2] |
| U937 | Histiocytic Lymphoma | Not specified (induces apoptosis) | Not Specified | [2] |
| NIH3T3 (H-ras transformed) | Murine Fibroblast | 1.6 | Not Specified | [2] |
Note: IC50 values are dependent on the specific assay conditions, including cell density, incubation time, and the viability assay used. A study of 25 T-cell leukemia and lymphoma cell lines classified 60% as sensitive to Tipifarnib (IC50 < 100 nM) after 96 hours of treatment.[7][9]
Experimental Protocols
A common and reliable method for determining cell viability in response to a compound is the MTS assay. This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to form a colored formazan product, which is soluble in cell culture media.[10] The amount of formazan produced is directly proportional to the number of viable cells.
MTS Cell Viability Assay Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well clear-bottom tissue culture plates
-
MTS reagent (containing an electron coupling reagent like PES)[11][12][13]
-
Dimethyl sulfoxide (DMSO) for drug dissolution
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>90%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Include wells with medium only to serve as a background control.[11][12]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of Tipifarnib in DMSO.
-
Perform serial dilutions of the Tipifarnib stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed a level toxic to the cells (typically ≤ 0.5%).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of Tipifarnib or the vehicle control.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 72 or 96 hours) at 37°C and 5% CO2.[7] The incubation time should be optimized based on the cell line's doubling time and the compound's mechanism of action.
-
-
MTS Assay:
-
After the incubation period, add 20 µL of the MTS reagent directly to each well.[11][12][13]
-
Incubate the plate for 1 to 4 hours at 37°C, protected from light.[11][12][13] The optimal incubation time will depend on the metabolic activity of the cell line and should be determined empirically.
-
Gently shake the plate to ensure uniform color distribution.
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the average absorbance of the medium-only background wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the Tipifarnib concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of Tipifarnib.
Experimental Workflow Diagram
Caption: Workflow for the MTS cell viability assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What is Tipifarnib used for? [synapse.patsnap.com]
- 4. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. Identification of tipifarnib sensitivity biomarkers in T-cell acute lymphoblastic leukemia and T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. flore.unifi.it [flore.unifi.it]
- 9. researchgate.net [researchgate.net]
- 10. cohesionbio.com [cohesionbio.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Preparation of (Rac)-Tipifarnib Stock Solutions for Cell Culture: An Application Note and Protocol
Introduction
Tipifarnib, also known as R115777, is a potent and specific, nonpeptidomimetic inhibitor of farnesyltransferase (FTase) with an IC50 of 0.86 nM.[1][2] By inhibiting FTase, Tipifarnib prevents the farnesylation of proteins, a critical post-translational modification required for their localization to the cell membrane and subsequent activation.[3][4][5] A key target of this inhibition is the Ras family of small GTPases (H-Ras, K-Ras, N-Ras), which are frequently mutated in human cancers and play a central role in signal transduction pathways that regulate cell proliferation, differentiation, and survival.[3][4][6] Inhibition of Ras farnesylation renders it inactive, thereby blocking downstream signaling cascades such as the RAF/MEK/ERK MAP kinase pathway.[1][4][6][7] This targeted mechanism of action has led to the investigation of Tipifarnib in various hematological malignancies and solid tumors, particularly those with HRAS mutations.[3][4][7][8][9] This document provides a detailed protocol for the preparation of (Rac)-Tipifarnib stock solutions for in vitro cell culture applications.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number (Example) |
| This compound | MedChemExpress | HY-10973 |
| Dimethyl sulfoxide (DMSO), Cell culture grade | Sigma-Aldrich | D2650 |
| Ethanol (200 proof) | Sigma-Aldrich | E7023 |
| Sterile, conical centrifuge tubes (1.5 mL, 15 mL, 50 mL) | Corning | 430791, 430790, 430829 |
| Pipettes and sterile, filtered pipette tips | Gilson | --- |
| Vortex mixer | Scientific Industries | SI-0236 |
| Biosafety cabinet | Baker | SterilGARD |
Quantitative Data Summary
This compound Properties:
| Property | Value | Reference |
| Synonyms | R115777, IND 58359 | [1] |
| CAS Number | 192185-72-1 | [1][6][10] |
| Molecular Formula | C₂₇H₂₂Cl₂N₄O | [1][10] |
| Molecular Weight | 489.40 g/mol | [1][10] |
| Appearance | White to light yellow solid | [1] |
Solubility and Storage:
| Solvent | Solubility | Storage of Stock Solution | Reference |
| DMSO | Up to 100 mM | 1 year at -80°C; 1 month at -20°C | [11] |
| Ethanol | Up to 20 mM | Not specified, short-term recommended | |
| Powder | --- | 3 years at -20°C; 2 years at 4°C | [1] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used solvent for this compound in cell culture experiments.[11][12]
Procedure:
-
Aseptic Technique: Perform all steps in a certified biosafety cabinet using sterile techniques to prevent contamination of the stock solution.
-
Equilibration: Allow the vial of powdered this compound and the cell culture grade DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.894 mg of Tipifarnib (Molecular Weight = 489.4 g/mol ).
-
Dissolution:
-
Transfer the weighed Tipifarnib powder to a sterile conical tube.
-
Add the calculated volume of DMSO to the tube. To prepare a 10 mM stock from 4.894 mg of powder, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly for several minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional): If necessary, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[11]
-
Protocol for Diluting this compound Stock Solution for Cell Culture Experiments
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM Tipifarnib stock solution at room temperature.
-
Working Solution Preparation: Prepare an intermediate dilution of the stock solution in sterile cell culture medium. For example, to achieve a final concentration of 10 µM in a cell culture well, you can prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of cell culture medium.
-
Final Dilution: Add the appropriate volume of the intermediate working solution to your cell culture plates to achieve the desired final concentration. For instance, to get a final concentration of 10 µM in 1 mL of media, add 10 µL of the 1 mM intermediate solution. Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.[12][13]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. What is Tipifarnib used for? [synapse.patsnap.com]
- 4. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ashpublications.org [ashpublications.org]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Tipifarnib - Wikipedia [en.wikipedia.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Antitumor effects of low‐dose tipifarnib on the mTOR signaling pathway and reactive oxygen species production in HIF‐1α‐expressing gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evolutionary Dynamics of Tipifarnib in HRAS Mutated Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Farnesylation after Tipifarnib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for the detection and semi-quantitative assessment of protein farnesylation following treatment with the farnesyltransferase inhibitor, (Rac)-Tipifarnib. This document includes an overview of the underlying principles, detailed experimental protocols, and expected outcomes for researchers investigating the efficacy of farnesyltransferase inhibitors.
Introduction
Protein farnesylation is a crucial post-translational modification where a 15-carbon farnesyl pyrophosphate group is attached to a cysteine residue within a C-terminal CaaX box motif of a target protein. This modification is catalyzed by the enzyme farnesyltransferase (FTase). Farnesylation is essential for the proper subcellular localization and function of numerous proteins involved in critical cellular signaling pathways, including members of the Ras superfamily of small GTPases. Dysregulation of these pathways is a hallmark of many cancers, making FTase a compelling target for therapeutic intervention.
Tipifarnib (formerly known as R115777) is a potent and selective, non-peptidomimetic inhibitor of FTase.[1][2] By blocking farnesylation, Tipifarnib prevents the membrane association and subsequent activation of key signaling proteins like HRAS and Rheb, thereby inhibiting cell proliferation and survival in susceptible cancer cells.[3][4] Western blotting provides a robust method to assess the efficacy of Tipifarnib by detecting a characteristic electrophoretic mobility shift of farnesylated proteins. Unfarnesylated proteins migrate more slowly through the polyacrylamide gel, resulting in a detectable band shift compared to their farnesylated counterparts.[3][5][6]
Key Farnesylated Proteins and Signaling Pathways Affected by Tipifarnib
Tipifarnib treatment primarily impacts signaling pathways regulated by farnesylated proteins. Two of the most well-characterized pathways are:
-
The Ras-MAPK Pathway: HRAS, a key proto-oncogene, is exclusively dependent on farnesylation for its membrane localization and function.[3] Inhibition of HRAS farnesylation by Tipifarnib prevents its activation of the downstream RAF-MEK-ERK (MAPK) signaling cascade, which is crucial for cell proliferation, differentiation, and survival.[7]
-
The Rheb-mTOR Pathway: The Ras homolog enriched in brain (Rheb) is another critical farnesylated protein that, in its GTP-bound state, activates the mammalian target of rapamycin (mTOR) complex 1 (mTORC1).[4][8] By inhibiting Rheb farnesylation, Tipifarnib can suppress mTORC1 signaling, a central regulator of cell growth, proliferation, and metabolism.[4][9]
Quantitative Data Summary
The efficacy of Tipifarnib can be quantified through various means, including determining its half-maximal inhibitory concentration (IC50) for cell viability and observing the inhibition of farnesylation.
Table 1: IC50 Values of Tipifarnib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| U937 | Acute Myeloid Leukemia | Varies by study, sensitive | [1] |
| HL-60 | Acute Myeloid Leukemia | Sensitive | [8] |
| ML-1 | Acute Myeloid Leukemia | Sensitive | [8] |
| CCRF-CEM | Leukemia | < 500 | [10] |
| KG1a | Leukemia | Not specified | [10] |
| T-cell lymphoma lines | T-cell Lymphoma | 60% of 25 cell lines < 100 | [11] |
| UMSCC17B (HRAS mut) | Head and Neck Squamous Cell Carcinoma | Sensitive | [12] |
| ORL214 (HRAS mut) | Head and Neck Squamous Cell Carcinoma | Sensitive | [12] |
| CAL27 (HRAS WT) | Head and Neck Squamous Cell Carcinoma | Less sensitive | [12] |
| MKN45 (HIF-1α positive) | Gastric Cancer | Growth inhibited at 300 | [4] |
| KATOIII (HIF-1α positive) | Gastric Cancer | Growth inhibited at 300 | [4] |
| MKN74 (HIF-1α negative) | Gastric Cancer | No effect on proliferation | [4] |
Table 2: Representative Western Blot Results for Farnesylation Shift
| Target Protein | Treatment | Expected Observation |
| HRAS | DMSO (Control) | Single band at lower molecular weight (farnesylated) |
| Tipifarnib (e.g., 200 nM) | Appearance of a second, slower-migrating band (unfarnesylated) and decrease or disappearance of the farnesylated band | |
| Rheb | DMSO (Control) | Single band at lower molecular weight (farnesylated) |
| Tipifarnib (e.g., 200-800 nM) | Appearance of a second, slower-migrating band (unfarnesylated) and decrease or disappearance of the farnesylated band | |
| HDJ-2 (DNAJA1) | DMSO (Control) | Single band at lower molecular weight (farnesylated) |
| Tipifarnib | Appearance of a second, slower-migrating band (unfarnesylated) and decrease or disappearance of the farnesylated band |
Experimental Protocols
This section provides a detailed methodology for the treatment of cultured cells with Tipifarnib and subsequent analysis of protein farnesylation by Western blot.
Protocol 1: Cell Culture and Treatment with Tipifarnib
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the time of harvest.
-
Tipifarnib Preparation: Prepare a stock solution of Tipifarnib in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A common concentration range to test is 100 nM to 1 µM.[7]
-
Treatment: Replace the existing cell culture medium with the medium containing the desired concentration of Tipifarnib or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a predetermined period. A typical treatment duration is 24 to 48 hours to observe a significant inhibition of farnesylation.
-
Cell Harvest: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them for protein extraction.
Protocol 2: Protein Extraction and Quantification
-
Lysis: Lyse the cell pellets in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Sonication/Homogenization: Sonicate or pass the lysate through a fine-gauge needle to shear DNA and ensure complete lysis.
-
Centrifugation: Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Protocol 3: SDS-PAGE and Western Blotting
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel. To effectively resolve the farnesylation-induced mobility shift of small proteins like HRAS, a high-percentage gel (e.g., 18%) is recommended.[3][12] For larger proteins, a standard 10-12% gel may be sufficient.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein of interest (e.g., anti-HRAS, anti-Rheb, or anti-HDJ-2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody appropriate for the primary antibody host species for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. The appearance of a slower-migrating band in Tipifarnib-treated samples indicates the accumulation of the unfarnesylated protein.
-
Loading Control: To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as β-actin, GAPDH, or vinculin.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of Tipifarnib Action.
Caption: Western Blot Workflow for Farnesylation Analysis.
Caption: Signaling Pathways Affected by Tipifarnib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Potential of Farnesyl Transferase Inhibitors in Combination Regimens in Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor effects of low‐dose tipifarnib on the mTOR signaling pathway and reactive oxygen species production in HIF‐1α‐expressing gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concurrent Inhibition of ERK and Farnesyltransferase Suppresses the Growth of HRAS Mutant Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-PD1 prolongs the response of PI3K and farnesyl transferase inhibition in HRAS- and PIK3CA-mutant head and neck cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Farnesyltransferase inhibitor tipifarnib inhibits Rheb prenylation and stabilizes Bax in acute myelogenous leukemia cells | Haematologica [haematologica.org]
- 9. Farnesyltransferase inhibitor tipifarnib inhibits Rheb prenylation and stabilizes Bax in acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The farnesyl transferase inhibitor, tipifarnib, is a potent inhibitor of the MDR1 gene product, P-glycoprotein, and demonstrates significant cytotoxic synergism against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Combined Use of (Rac)-Tipifarnib and Chemotherapy Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Rac)-Tipifarnib is an investigational, orally active, and potent inhibitor of farnesyltransferase (FTase)[1]. This enzyme catalyzes the post-translational attachment of a farnesyl group to specific proteins, a process known as farnesylation[2]. Farnesylation is critical for the proper localization and function of numerous signaling proteins, most notably the Ras family of small GTPases (H-Ras, N-Ras, and K-Ras)[2][3]. By anchoring to the cell membrane, Ras proteins transduce extracellular signals to intracellular pathways that regulate cell proliferation, survival, and differentiation[3].
The rationale for combining Tipifarnib with conventional chemotherapy agents stems from its targeted mechanism of action. While KRAS and NRAS can undergo alternative prenylation by geranylgeranyltransferase I (GGTase I) when FTase is inhibited, rendering them less susceptible, HRAS is exclusively dependent on farnesylation for its function[4][5]. Therefore, tumors with activating HRAS mutations, such as certain head and neck squamous cell carcinomas (HNSCC), are particularly sensitive to Tipifarnib[4][6][7][8][9]. In these contexts, Tipifarnib displaces HRAS from the cell membrane, inhibiting downstream signaling through the MAPK and PI3K/Akt/mTOR pathways, leading to reduced proliferation, angiogenesis, and induction of apoptosis[4][6].
Combining Tipifarnib with chemotherapy can offer synergistic or additive effects by targeting cancer cells through complementary mechanisms. Tipifarnib can potentially sensitize tumors to cytotoxic agents or overcome resistance mechanisms that are driven by farnesylated proteins. Preclinical and clinical studies have explored Tipifarnib in combination with various chemotherapy classes, including nucleoside analogs (gemcitabine), taxanes (paclitaxel, docetaxel), anthracyclines (doxorubicin), and other targeted agents[10][11][12][13].
Mechanism of Action: Tipifarnib in the Ras Signaling Pathway
Tipifarnib acts as a competitive inhibitor of FTase, preventing the farnesylation of target proteins like H-Ras. This inhibition disrupts their membrane association, which is essential for their signaling activity. The subsequent blockade of downstream pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, culminates in anti-tumor effects including cell cycle arrest and apoptosis.
Caption: Mechanism of Tipifarnib Action.
Quantitative Data Summary
The efficacy of Tipifarnib in combination with chemotherapy has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.
Table 1: Preclinical In Vivo Efficacy of Tipifarnib Combinations
| Cancer Type | Model | Combination Agent | Dosing Regimen | Outcome | Reference |
| HNSCC (HRAS mut) | PDX | Alpelisib (BYL719) | Tipifarnib: 60 mg/kg BID; Alpelisib: 40-50 mg/kg QD | Enhanced tumor regression compared to either agent alone. | [14] |
| NSCLC (KRAS G12C) | Xenograft | Sotorasib | Tipifarnib: 80 mg/kg BID; Sotorasib: 30 mg/kg QD | Combination treatment showed significant antitumor activity. | [15] |
| NSCLC (EGFR mut) | PDX | Osimertinib | Tipifarnib: 80 mg/kg BID; Osimertinib: 5 mg/kg QD | Combination prevented relapse to osimertinib therapy. | [16] |
| ccRCC (VHL mut) | CDX | Axitinib | Tipifarnib: 60 mg/kg BID; Axitinib: 36 mg/kg QD | Combination induced tumor regression or stasis. | [17] |
| HNSCC (HRAS high) | PDX | Cisplatin | Not Specified | Tipifarnib enhanced cisplatin activity in 3/12 models. | [5] |
Table 2: Clinical Trial Data for Tipifarnib Combination Therapy
| Phase | Cancer Type | Combination Agent | Recommended Phase II Dose (RP2D) / Dosing | Objective Response Rate (ORR) | Key Toxicities (Grade ≥3) | Reference |
| III | Advanced Pancreatic Cancer | Gemcitabine | Tipifarnib: 200 mg BID; Gemcitabine: 1000 mg/m² | No significant difference vs. Gemcitabine + Placebo | Neutropenia, Thrombocytopenia | [18] |
| II | Metastatic Breast Cancer | Gemcitabine | Tipifarnib: 300 mg PO BID (Days 1-14); Gemcitabine: 1000 mg/m² (Days 1, 8) of 21-day cycle | 16.7% (1 CR, 4 PRs) | Neutropenia (40% Grade 4) | [10] |
| I | Advanced Solid Tumors | Gemcitabine | Tipifarnib: 200 mg BID; Gemcitabine: 1000 mg/m² (Days 1, 8, 15) of 28-day cycle | PRs in pancreatic and nasopharyngeal cancers | Myelosuppression | [19][20] |
| I | Advanced Solid Tumors | Docetaxel | Tipifarnib: 200 mg BID (14 days); Docetaxel: 75 mg/m² | 23% | Febrile Neutropenia (44%) | [13] |
| I-II | Breast Cancer | Paclitaxel + Doxorubicin/Cyclophosphamide (AC) | Tipifarnib: 200 mg BID with chemo cycles | Pathologic Complete Response (pCR): 25% | Not Specified | [12][21] |
| I | Advanced Solid Tumors | Erlotinib | Tipifarnib: 300 mg BID (21/28 days); Erlotinib: 150 mg QD | 7.4% (PRs in liver cancer and melanoma) | Diarrhea | [11] |
| I | Advanced Malignancies | Sorafenib | Tipifarnib: 100 mg BID; Sorafenib: 400 mg AM / 200 mg PM | PRs in Medullary Thyroid Cancer | Not Specified | [22] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of Tipifarnib combination therapies. Below are standard protocols for key in vitro and in vivo experiments.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity following treatment with Tipifarnib and a chemotherapy agent.
Materials:
-
96-well flat-bottom sterile plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Tipifarnib and chemotherapy agent stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[23]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 1x10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of Tipifarnib and the combination chemotherapy agent in culture medium from DMSO stocks. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the drugs (single agents, combination, or vehicle control). Include wells with medium only for a blank control.
-
Incubation: Incubate the plate for 72 hours (or a desired time course) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well[23].
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or orbital shaking to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (medium-only wells). Calculate cell viability as a percentage relative to the vehicle-treated control wells. Data can be used to determine IC₅₀ values and assess synergy using software like CompuSyn to calculate a Combination Index (CI), where CI < 1 indicates synergy[15].
Protocol 2: Apoptosis Quantification via Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well sterile plates
-
Cancer cell line of interest
-
Tipifarnib and chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[24]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 5x10⁵ cells/well) in 6-well plates and allow them to attach overnight. Treat cells with Tipifarnib, the chemotherapy agent, the combination, or a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatments.
Preclinical Experimental Workflow
A structured workflow is essential for evaluating the potential of a Tipifarnib-chemotherapy combination, progressing from initial in vitro screening to more complex in vivo validation.
Caption: Preclinical Workflow for Combination Therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is Tipifarnib used for? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Potential of Farnesyl Transferase Inhibitors in Combination Regimens in Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. kuraoncology.com [kuraoncology.com]
- 9. Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase II study of tipifarnib and gemcitabine in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Phase I Study of the Farnesyltransferase Inhibitor Tipifarnib in Combination with the Epidermal Growth Factor Tyrosine Kinase Inhibitor Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I–II study of the farnesyl transferase inhibitor tipifarnib plus sequential weekly paclitaxel and doxorubicin–cyclophosphamide in HER2/neu-negative inflammatory carcinoma and non-inflammatory estrogen receptor-positive breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase I clinical and pharmacokinetic study of tipifarnib in combination with docetaxel in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evolutionary Dynamics of Tipifarnib in HRAS Mutated Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Farnesyl-transferase inhibitors show synergistic anticancer effects in combination with novel KRAS-G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. kuraoncology.com [kuraoncology.com]
- 18. Phase III trial of gemcitabine plus tipifarnib compared with gemcitabine plus placebo in advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A phase I, pharmacokinetic, and biological study of the farnesyltransferase inhibitor tipifarnib in combination with gemcitabine in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. Phase I trial of a combination of the multikinase inhibitor sorafenib and the farnesyltransferase inhibitor tipifarnib in advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 24. mdpi.com [mdpi.com]
- 25. Simvastatin interacts synergistically with tipifarnib to induce apoptosis in leukemia cells through the disruption of RAS membrane localization and ERK pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models in (Rac)-Tipifarnib Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Rac)-Tipifarnib is a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of several proteins involved in cell signaling, including the HRAS oncogene.[1][2][3] Unlike other RAS isoforms, HRAS is exclusively dependent on farnesylation for its localization to the cell membrane and subsequent activation of downstream signaling pathways, such as the MAPK pathway.[1][2][3] This unique dependency makes HRAS-mutant tumors particularly susceptible to Tipifarnib. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a vital preclinical platform for evaluating the efficacy of targeted therapies like Tipifarnib. These models preserve the histological and genetic characteristics of the original tumor, offering a more clinically relevant setting to study drug response.[1][2][3]
These application notes provide detailed protocols for utilizing PDX models in this compound studies, with a focus on Head and Neck Squamous Cell Carcinoma (HNSCC), a cancer type where HRAS mutations are prevalent.
Key Signaling Pathways
HRAS Farnesylation and MAPK Signaling
Tipifarnib's primary mechanism of action is the inhibition of FTase, which prevents the farnesylation of HRAS. Unfarnesylated HRAS cannot anchor to the plasma membrane, leading to its inactivation and subsequent downregulation of the MAPK signaling pathway (RAS-RAF-MEK-ERK). This inhibition of MAPK signaling ultimately results in reduced cell proliferation and tumor growth.
CXCL12/CXCR4 Signaling Axis
The CXCL12/CXCR4 signaling axis plays a role in tumor progression, including cell proliferation, survival, and metastasis.[4] Emerging evidence suggests a potential link between this pathway and farnesyltransferase activity. Tipifarnib may exert some of its anti-tumor effects by modulating this axis, although the exact mechanisms are still under investigation.
Experimental Protocols
Establishment of HNSCC Patient-Derived Xenograft (PDX) Models
This protocol outlines the procedure for establishing HNSCC PDX models from fresh patient tumor tissue.
Materials:
-
Fresh HNSCC tumor tissue from surgical resection or biopsy
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Surgical instruments (scalpels, forceps)
-
15 ml and 50 ml conical tubes
-
Animal housing facility
Protocol:
-
Tissue Collection and Transport:
-
Collect fresh tumor tissue from the patient under sterile conditions.
-
Place the tissue in a sterile container with transport medium (e.g., RPMI-1640 with antibiotics) on ice.
-
Process the tissue within 2-6 hours of collection.
-
-
Tumor Processing:
-
In a sterile biosafety cabinet, wash the tumor tissue with cold, sterile PBS to remove any blood or necrotic tissue.
-
Mince the tumor into small fragments (approximately 2-3 mm³).
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
(Optional) Mix minced tumor fragments with Matrigel before implantation to improve engraftment rates.
-
-
Monitoring and Passaging:
-
Monitor the mice for tumor growth at least twice a week by caliper measurements.
-
Once a tumor reaches approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor.
-
A portion of the tumor can be cryopreserved for future use, fixed in formalin for histological analysis, or snap-frozen for molecular analysis.
-
The remaining tumor tissue can be processed and implanted into new recipient mice for passaging and expansion of the PDX model.
-
HRAS Mutation Screening
Prior to initiating Tipifarnib efficacy studies, it is essential to determine the HRAS mutation status of the patient's tumor and the corresponding PDX model.
Protocol (using Sanger Sequencing):
-
DNA Extraction: Extract genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue or snap-frozen tumor tissue using a commercially available kit.
-
PCR Amplification: Amplify the exons of the HRAS gene (typically exons 1 and 2 containing the common mutation hotspots at codons 12, 13, and 61) using specific primers.
-
PCR Product Purification: Purify the PCR products to remove unincorporated primers and dNTPs.
-
Sanger Sequencing: Perform Sanger sequencing of the purified PCR products.
-
Data Analysis: Analyze the sequencing data to identify any mutations by comparing the sequence to the wild-type HRAS reference sequence.
In Vivo Efficacy Study of Tipifarnib
Materials:
-
Established HNSCC PDX models with known HRAS mutation status
-
Tipifarnib (formulated for oral gavage)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation and Cohort Formation:
-
Implant tumor fragments from a characterized PDX line subcutaneously into a cohort of immunodeficient mice.
-
When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Efficacy Evaluation:
-
Measure tumor volume with calipers at least twice a week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and resect the tumors.
-
Process the tumors for pharmacodynamic analysis (see below).
-
Pharmacodynamic Analysis
This protocol is used to assess the inhibition of HRAS farnesylation by Tipifarnib, which is observed as a mobility shift on an SDS-PAGE gel (unfarnesylated HRAS migrates slower).[7]
Protocol:
-
Protein Extraction:
-
Homogenize snap-frozen tumor tissue in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein lysate on a high-percentage (e.g., 12-15%) polyacrylamide gel to resolve the farnesylated and unfarnesylated forms of HRAS.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HRAS overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
This protocol is for assessing the proliferation index of the tumor tissue.
Protocol:
-
Tissue Preparation:
-
Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on charged slides.
-
-
Immunohistochemical Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with a primary antibody against Ki67.[8][9][10][11]
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a DAB chromogen substrate.
-
Counterstain with hematoxylin.
-
-
Quantification:
-
Capture images of the stained slides.
-
Quantify the percentage of Ki67-positive nuclei in multiple high-power fields using image analysis software.
-
Data Presentation
Table 1: In Vivo Efficacy of Tipifarnib in HRAS-Mutant HNSCC PDX Models
| PDX Model | HRAS Mutation | Tipifarnib Dose and Schedule | Treatment Duration (days) | Tumor Growth Inhibition (%) | Observations | Reference |
| HNSCC-1 | G12V | 60 mg/kg, BID | 21 | >90% | Tumor regression | [1] |
| HNSCC-2 | Q61L | 60 mg/kg, BID | 21 | ~100% | Tumor stasis | [1] |
| HNSCC-3 | G13R | 80 mg/kg, BID | 28 | Not reported | Tumor growth inhibition | [6] |
| HNSCC-4 | G12S | 60 mg/kg, BID | 21 | >80% | Significant tumor growth delay | [1] |
BID: twice daily
Table 2: Pharmacodynamic Effects of Tipifarnib in HRAS-Mutant HNSCC PDX Models
| PDX Model | Biomarker | Analysis Method | Result | Reference |
| HNSCC-1 | HRAS Farnesylation | Western Blot | Shift to unfarnesylated form | [7] |
| HNSCC-2 | pERK | Immunohistochemistry | Decreased expression | [12] |
| HNSCC-3 | Ki67 | Immunohistochemistry | Decreased % positive cells | [6] |
| HNSCC-4 | Cleaved Caspase-3 | Immunohistochemistry | Increased expression | [12] |
Conclusion
Patient-derived xenograft models are indispensable tools for the preclinical evaluation of targeted therapies like this compound. The protocols and data presented here provide a framework for researchers to design and execute robust studies to investigate the efficacy and mechanism of action of Tipifarnib in a clinically relevant setting. The use of well-characterized PDX models, particularly those with defined HRAS mutation status, will continue to be crucial in advancing the development of personalized medicine for HNSCC and other cancers driven by farnesylated oncoproteins.
References
- 1. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gutkindlab.org [gutkindlab.org]
- 3. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Focus on the role of the CXCL12/CXCR4 chemokine axis in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting farnesylation as a novel therapeutic approach in HRAS-mutant rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment and characterization of patient-derived xenografts as paraclinical models for head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histology and immunohistochemistry of patient tumor tissue and PDX [bio-protocol.org]
- 10. Establishment and characterization of patient-derived head and neck cancer models from surgical specimens and endoscopic biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. kuraoncology.com [kuraoncology.com]
Application Notes and Protocols for High-Throughput Screening Assays for Farnesyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify and characterize inhibitors of farnesyltransferase (FTase). Farnesyltransferase is a critical enzyme in the post-translational modification of various proteins, including the Ras superfamily of small GTPases.[1] Dysregulation of Ras signaling is a hallmark of many cancers, making FTase a compelling target for anticancer drug discovery.
Introduction to Farnesyltransferase and its Role in Cellular Signaling
Farnesyltransferase catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid lipid to a cysteine residue within a C-terminal "CaaX" motif of its target proteins.[2][3] This process, known as farnesylation, increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes, which is essential for its biological activity and participation in signal transduction pathways.[2]
The most well-known substrates of FTase are the Ras proteins (H-Ras, K-Ras, and N-Ras).[1] Once farnesylated and localized to the plasma membrane, Ras proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[1][2] In their active state, they trigger downstream signaling cascades, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which regulate cell proliferation, differentiation, and survival.[1][4][5] Mutations that lock Ras in a constitutively active state are frequently found in human cancers. By inhibiting FTase, the membrane localization and function of Ras and other farnesylated proteins are disrupted, providing a therapeutic strategy to block oncogenic signaling.[3]
High-Throughput Screening Assays for Farnesyltransferase Inhibitors
A variety of HTS assays have been developed to identify FTase inhibitors. These assays can be broadly categorized into fluorescence-based and radioactivity-based methods. The choice of assay depends on factors such as desired throughput, sensitivity, cost, and the availability of specific reagents and instrumentation.
Fluorescence-Based Assays
Fluorescence-based assays are generally preferred for HTS due to their safety (non-radioactive), homogeneous "mix-and-read" formats, and amenability to automation.[6][7]
Principle: This assay measures the change in the polarization of fluorescently labeled farnesyl pyrophosphate (FPP) or a peptide substrate. A small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to the larger FTase enzyme, its tumbling is restricted, leading to an increase in fluorescence polarization. Conversely, if a fluorescently labeled peptide is farnesylated, its properties may change, leading to a detectable change in polarization. In a competitive assay format, an inhibitor will prevent the binding of the fluorescent probe to the enzyme, resulting in a low polarization signal.
Data Presentation: Farnesyltransferase Inhibitors - Fluorescence Assay Data
| Inhibitor | Assay Type | IC50 (nM) | Reference |
| Tipifarnib | Cell proliferation (MTT) | 18,000 | [8] |
| FTI-277 | Not specified | - | [9] |
| Lonafarnib | Not specified | - | [3] |
| BMS-214662 | Not specified | - | [3] |
| L778,123 | Not specified | - | [3] |
| SCH66336 | Not specified | - | [9] |
| Antroquinonol | Fluorescence Assay | micromolar range | [3] |
| Compound X | Soft Agar Assay | 8 | [10] |
| Tricyclic Compound | Enzyme Inhibition Assay | 2.2 | [10] |
Note: Specific IC50 values from fluorescence polarization assays for a wide range of compounds are often proprietary to the screening institution. The table includes data from various assay types for comparison.
Experimental Protocol: Fluorescence Polarization HTS Assay
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Fluorescently labeled farnesyl pyrophosphate analogue (e.g., NBD-GPP) or a fluorescently labeled peptide substrate (e.g., dansyl-GCVLS)
-
Farnesyl pyrophosphate (FPP), unlabeled
-
Peptide substrate (e.g., GCVLS), unlabeled
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., FTI-277)
-
Black, low-volume 384-well microplates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of FTase in assay buffer. The final concentration should be empirically determined to yield an optimal assay window.
-
Prepare a stock solution of the fluorescent probe (NBD-GPP or dansyl-GCVLS) in assay buffer. The final concentration should be in the low nanomolar range and optimized for the best signal-to-background ratio.
-
Prepare a stock solution of the unlabeled substrate (FPP or GCVLS) in assay buffer.
-
Prepare serial dilutions of test compounds and the positive control inhibitor in DMSO.
-
-
Assay Protocol (Competitive Binding with Fluorescent FPP Analogue):
-
To each well of a 384-well plate, add 100 nL of test compound or control in DMSO.
-
Add 10 µL of FTase solution to each well.
-
Add 10 µL of the fluorescent FPP analogue solution to each well.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where:
-
mP_sample is the millipolarization value of the test well.
-
mP_min is the average millipolarization of the wells with no enzyme (or with a saturating concentration of a known inhibitor).
-
mP_max is the average millipolarization of the wells with enzyme and fluorescent probe but no inhibitor (DMSO control).
-
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Radioactivity-Based Assays
These assays utilize radiolabeled substrates to directly measure the enzymatic activity of FTase. They are highly sensitive and have been a gold standard for studying enzyme kinetics.
Principle: SPA is a homogeneous radioactive assay that does not require a separation step.[11] The assay utilizes streptavidin-coated scintillant-containing beads. A biotinylated peptide substrate is captured by the beads. The other substrate, [³H]-farnesyl pyrophosphate, is radiolabeled. When FTase transfers the [³H]-farnesyl group to the biotinylated peptide, the radioisotope is brought into close proximity with the bead, causing the scintillant to emit light, which is then detected. Unreacted [³H]-FPP in the solution is too far away to excite the scintillant. An inhibitor will prevent this reaction, resulting in a low signal.
Data Presentation: Farnesyltransferase Inhibitors - Scintillation Proximity Assay Data
| Inhibitor | IC50 (nM) | Reference |
| L-731,735 | 18 | [12] (Implied from correlation data) |
| FTI-277 | 0.5 | [12] (Implied from correlation data) |
| Tipifarnib | 0.8 | [12] (Implied from correlation data) |
Note: Specific IC50 values from SPA are often found in older literature or internal company reports. The values presented are representative of potent inhibitors.
Experimental Protocol: Scintillation Proximity HTS Assay
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
[³H]-Farnesyl pyrophosphate ([³H]-FPP)
-
Biotinylated peptide substrate (e.g., biotin-GCVLS)
-
Streptavidin-coated SPA beads
-
Assay Buffer: 50 mM HEPES (pH 7.5), 20 mM MgCl₂, 5 mM DTT, 0.01% Triton X-100
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., FTI-277)
-
White, 384-well microplates
-
A microplate scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of FTase in assay buffer.
-
Prepare a stock solution of [³H]-FPP in assay buffer.
-
Prepare a stock solution of the biotinylated peptide in assay buffer.
-
Prepare a slurry of SPA beads in assay buffer.
-
Prepare serial dilutions of test compounds and the positive control inhibitor in DMSO.
-
-
Assay Protocol:
-
To each well of a 384-well plate, add 100 nL of test compound or control in DMSO.
-
Add 5 µL of FTase solution.
-
Add 5 µL of a pre-mixed solution containing the biotinylated peptide and [³H]-FPP.
-
Initiate the reaction by adding 10 µL of the SPA bead slurry.
-
Seal the plate and incubate at room temperature for 1-4 hours with gentle shaking.
-
Allow the beads to settle for at least 30 minutes.
-
Count the plate in a microplate scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(CPM_sample - CPM_min) / (CPM_max - CPM_min)]) where:
-
CPM_sample is the counts per minute of the test well.
-
CPM_min is the average CPM of the wells with no enzyme.
-
CPM_max is the average CPM of the wells with enzyme but no inhibitor (DMSO control).
-
-
IC50 values are determined as described for the FP assay.
-
Principle: This is a heterogeneous assay that requires a separation step. The reaction is similar to the SPA, using a radiolabeled FPP and a peptide substrate. After the enzymatic reaction, the mixture is passed through a filter membrane (e.g., nitrocellulose or phosphocellulose) that binds the peptide substrate. Unreacted, radiolabeled FPP is washed away. The amount of radioactivity retained on the filter, corresponding to the farnesylated peptide, is then quantified by scintillation counting. Inhibitors will lead to a decrease in the retained radioactivity.
Experimental Protocol: Filter-Binding HTS Assay
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
[³H]-Farnesyl pyrophosphate ([³H]-FPP)
-
Peptide substrate (e.g., GCVLS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT
-
Stop Solution: 1 M HCl in ethanol
-
Wash Buffer: 1 M HCl in ethanol
-
Filter plates (e.g., 96-well glass fiber filter plates)
-
Vacuum manifold
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare reagents and compound dilutions as described for the SPA assay.
-
-
Assay Protocol:
-
In a standard 96-well plate, add 1 µL of test compound or control in DMSO.
-
Add 25 µL of FTase solution.
-
Initiate the reaction by adding 25 µL of a pre-mixed solution of the peptide substrate and [³H]-FPP.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Pre-wet the filter plate with Wash Buffer.
-
Transfer the reaction mixture to the filter plate and apply a vacuum to filter the contents.
-
Wash the filters three times with 200 µL of Wash Buffer.
-
Dry the filter plate completely.
-
Add 50 µL of scintillation fluid to each well.
-
Count the plate in a microplate scintillation counter.
-
-
Data Analysis:
-
Data analysis is performed similarly to the SPA assay.
-
Visualizations
Farnesyltransferase Signaling Pathway
Caption: Farnesyltransferase signaling pathway and the point of inhibition.
High-Throughput Screening Workflow
References
- 1. RAS Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 2. RAS Proteins and Their Regulators in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bioassaysys.com [bioassaysys.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Combination of farnesyltransferase and Akt inhibitors is synergistic in breast cancer cells and causes significant breast tumor regression in ErbB2 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emeraldcloudlab.com [emeraldcloudlab.com]
- 10. | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: CRISPR-Cas9 Screening to Identify (Rac)-Tipifarnib Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Tipifarnib is a potent and specific inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of numerous cellular proteins, including the proto-oncogene product HRAS.[1][2] Farnesylation is a prerequisite for the membrane localization and subsequent activation of HRAS, which plays a pivotal role in cell proliferation and survival signaling pathways.[1][3] By inhibiting FTase, Tipifarnib prevents HRAS from anchoring to the cell membrane, thereby rendering it inactive and suppressing downstream signaling cascades like the MAPK and PI3K/AKT pathways.[1][4] This mechanism of action has shown promise in the treatment of certain cancers, particularly those harboring activating HRAS mutations.[5][6]
Despite its targeted mechanism, the development of resistance to Tipifarnib remains a significant clinical challenge. Understanding the genetic basis of this resistance is paramount for developing effective combination therapies and identifying patient populations most likely to respond. CRISPR-Cas9 genome-wide screening has emerged as a powerful, unbiased tool to systematically identify genes whose loss-of-function confers resistance to a given therapeutic agent.[7][8][9][10] This technology enables the creation of a diverse pool of cells, each with a specific gene knocked out, allowing for the selection and identification of gene knockouts that promote cell survival in the presence of a drug.[7][11][12]
These application notes provide a detailed protocol for conducting a CRISPR-Cas9 positive selection screen to identify genes that, when inactivated, lead to resistance to this compound.
Data Presentation
A CRISPR-Cas9 screen to identify Tipifarnib resistance genes would be expected to enrich for sgRNAs targeting genes that, when knocked out, reactivate signaling pathways downstream of HRAS or activate alternative survival pathways. Based on existing literature on Tipifarnib resistance, the following table summarizes potential candidate genes and their mechanisms of resistance.[5][13][14]
| Gene | Function | Putative Mechanism of Resistance to Tipifarnib |
| NF1 | Neurofibromin 1, a GTPase-activating protein that negatively regulates RAS. | Loss of NF1 function leads to increased RAS activity, reactivating the MAPK pathway even with FTase inhibition.[5][13] |
| PTEN | Phosphatase and tensin homolog, a tumor suppressor that negatively regulates the PI3K/AKT pathway. | Inactivation of PTEN results in constitutive activation of the PI3K/AKT survival pathway, bypassing the need for HRAS signaling.[13][14] |
| GNAS | G protein alpha stimulating activity polypeptide 1, involved in G-protein coupled receptor signaling. | Activating mutations can lead to the reactivation of the MAPK pathway.[5] |
| PIK3CA | Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha, a key component of the PI3K/AKT pathway. | Activating mutations can render the PI3K/AKT pathway independent of upstream HRAS signaling.[13][14] |
| BRAF | B-Raf proto-oncogene, serine/threonine kinase, a key component of the MAPK pathway. | Activating mutations can bypass the need for RAS activation to stimulate the MAPK cascade.[13] |
| ABC transporters (e.g., ABCB1/MDR1) | ATP-binding cassette transporters involved in drug efflux. | Overexpression or enhanced function can lead to increased efflux of Tipifarnib from the cell, reducing its intracellular concentration. Tipifarnib itself can inhibit P-glycoprotein (MDR1).[15] |
Mandatory Visualizations
References
- 1. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Tipifarnib used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Tipifarnib in the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 9. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 11. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens | Springer Nature Experiments [experiments.springernature.com]
- 12. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 13. Cooperative Genomic Lesions in HRAS-Mutant Cancers Predict Resistance to Farnesyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The farnesyl transferase inhibitor, tipifarnib, is a potent inhibitor of the MDR1 gene product, P-glycoprotein, and demonstrates significant cytotoxic synergism against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (Rac)-Tipifarnib in 3D Organoid Cultures: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (Rac)-Tipifarnib, a potent farnesyltransferase inhibitor, in three-dimensional (3D) organoid and spheroid cultures. This guide is intended to facilitate the investigation of Tipifarnib's efficacy and mechanism of action in physiologically relevant in vitro models, particularly for cancers harboring HRAS mutations, such as Head and Neck Squamous Cell Carcinoma (HNSCC).
Introduction
This compound is a nonpeptidomimetic competitive inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of several proteins involved in cell signaling and proliferation.[1] One of the key targets of farnesylation is the Ras family of small GTPases. The attachment of a farnesyl group is essential for the localization of Ras proteins to the cell membrane, a prerequisite for their activation and downstream signaling.[2] By inhibiting FTase, Tipifarnib prevents Ras farnesylation, leading to its mislocalization and subsequent inactivation.
Of the Ras isoforms, HRAS is exclusively dependent on farnesylation for its membrane anchoring, making tumors with activating HRAS mutations particularly susceptible to Tipifarnib.[3][4] In contrast, KRAS and NRAS can undergo alternative prenylation by geranylgeranyltransferase I (GGTase I) when FTase is inhibited, conferring resistance to Tipifarnib.
Three-dimensional organoid and spheroid cultures have emerged as superior models to traditional 2D cell culture for studying cancer biology and drug response. These models more accurately recapitulate the complex cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in vivo. Studies have shown that the antitumor activity of Tipifarnib is more pronounced in 3D spheroid cultures compared to monolayer settings, highlighting the importance of using these advanced models for preclinical evaluation.[5]
Mechanism of Action of Tipifarnib
Tipifarnib exerts its anti-cancer effects primarily through the inhibition of farnesyltransferase, which disrupts multiple signaling pathways critical for tumor growth and survival.
-
Inhibition of RAS/MAPK Signaling: By preventing the farnesylation of HRAS, Tipifarnib blocks its localization to the plasma membrane, thereby inhibiting the activation of the downstream RAF-MEK-ERK (MAPK) signaling cascade. This leads to reduced cell proliferation, cell cycle arrest, and induction of apoptosis in HRAS-mutant cancer cells.[4][6]
-
Modulation of the CXCL12/CXCR4 Axis: The CXCL12/CXCR4 signaling pathway is implicated in tumor progression, metastasis, and chemoresistance. Tipifarnib has been shown to target this pathway, although the exact mechanism in organoid models is still under investigation.
Below are diagrams illustrating the key signaling pathways affected by Tipifarnib.
Quantitative Data on Tipifarnib in 3D Spheroid Cultures
The following table summarizes the effects of Tipifarnib on 3D spheroid cultures of Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines with different HRAS mutation statuses.
| Cell Line | HRAS Status | 3D Model | Assay | Endpoint | Result | Reference |
| UMSCC17B | Mutant (Q61L) | Spheroid | Viability | Inhibition of spheroid formation | Sensitive | [1][3][5][7] |
| ORL214 | Mutant (G12C) | Spheroid | Viability | Inhibition of spheroid formation | Sensitive | [1][3][5][7] |
| CAL27 | Wild-Type | Spheroid | Viability | Inhibition of spheroid formation | Insensitive | [1][3][5][7] |
| CAL33 | Wild-Type | Spheroid | Growth Inhibition | Checkerboard dose-response | Synergistic inhibition with Alpelisib | [4] |
| FaDu | Wild-Type | Spheroid | Growth Inhibition | Checkerboard dose-response | Synergistic inhibition with Alpelisib | [8] |
Experimental Protocols
This section provides detailed protocols for the establishment of 3D organoid/spheroid cultures, treatment with Tipifarnib, and assessment of its effects.
Protocol 1: Establishment of 3D Spheroid Cultures from HNSCC Cell Lines
This protocol is adapted from general spheroid culture methodologies and findings from studies on HNSCC 3D models.[9][10][11]
Materials:
-
HNSCC cell lines (e.g., UMSCC17B, ORL214, CAL27)
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture HNSCC cell lines in standard 2D culture flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and collect the cells in a conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete culture medium.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 5,000 cells per well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at 100 x g for 3 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2.
-
Spheroid formation can be monitored daily using an inverted microscope. Spheroids are typically ready for drug treatment within 3-4 days.
Protocol 2: Tipifarnib Treatment of 3D Spheroids
Materials:
-
Established 3D HNSCC spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Serially diluted Tipifarnib working solutions
Procedure:
-
Prepare a series of Tipifarnib dilutions in complete culture medium from the stock solution. A typical concentration range for in vitro studies is from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest Tipifarnib treatment.
-
After 3-4 days of spheroid formation, carefully remove 50 µL of the culture medium from each well.
-
Add 50 µL of the prepared Tipifarnib dilutions or vehicle control to the respective wells.
-
Return the plate to the incubator and treat for the desired duration (e.g., 48-72 hours). The optimal treatment time may need to be determined empirically.
-
At the end of the treatment period, proceed with the viability/cytotoxicity assay.
Protocol 3: Assessment of Spheroid Viability using CellTiter-Glo® 3D Assay
This protocol is based on the manufacturer's instructions for the Promega CellTiter-Glo® 3D Cell Viability Assay.[2][12][13][14][15]
Materials:
-
Tipifarnib-treated 3D spheroids in a 96-well plate
-
CellTiter-Glo® 3D Reagent
-
Plate shaker
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate containing the spheroids and the CellTiter-Glo® 3D Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Place the plate on a plate shaker for 5 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of metabolically active (viable) cells.
-
Calculate the percentage of viability for each treatment condition relative to the vehicle control. Dose-response curves and IC50 values can be determined using appropriate software (e.g., GraphPad Prism).
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall experimental workflow for evaluating Tipifarnib in 3D organoid cultures.
Conclusion
The use of this compound in 3D organoid and spheroid cultures provides a powerful platform for preclinical drug evaluation. These models have demonstrated the selective activity of Tipifarnib against HRAS-mutant cancers and offer a more physiologically relevant system to study its mechanism of action and potential therapeutic applications. The protocols and data presented in this document are intended to serve as a comprehensive resource for researchers aiming to incorporate this promising targeted therapy into their 3D cell culture-based studies. Further investigations using patient-derived organoids will be crucial for advancing the clinical translation of Tipifarnib in a personalized medicine context.
References
- 1. researchgate.net [researchgate.net]
- 2. CellTiter-Glo® 3D: A Sensitive, Accurate Viability Assay for 3D Cell Cultures [worldwide.promega.com]
- 3. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tipifarnib Potentiates the Antitumor Effects of PI3Kα Inhibition in PIK3CA- and HRAS-Dysregulated HNSCC via Convergent Inhibition of mTOR Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. youtube.com [youtube.com]
- 7. gutkindlab.org [gutkindlab.org]
- 8. kuraoncology.com [kuraoncology.com]
- 9. Production of 3D Tumor Models of Head and Neck Squamous Cell Carcinomas for Nanotheranostics Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spheroid-based 3D Cell Cultures Enable Personalized Therapy Testing and Drug Discovery in Head and Neck Cancer | Anticancer Research [ar.iiarjournals.org]
- 11. Evaluation of spheroid head and neck squamous cell carcinoma cell models in comparison to monolayer cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 13. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.com]
- 14. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming (Rac)-Tipifarnib Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro and in vivo experiments involving (Rac)-Tipifarnib resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Tipifarnib?
A1: Tipifarnib is a farnesyltransferase inhibitor (FTI). Farnesyltransferase is a crucial enzyme that attaches a farnesyl group to certain proteins, a process known as farnesylation. This modification is essential for the proper localization and function of these proteins, including the HRAS oncogene. By inhibiting farnesyltransferase, Tipifarnib prevents the membrane association of HRAS, rendering it inactive and thereby inhibiting downstream signaling pathways that promote cancer cell growth and survival.
Q2: What are the known mechanisms of acquired resistance to Tipifarnib in cancer cell lines?
A2: Acquired resistance to Tipifarnib is often multifactorial. Key mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of HRAS. The most commonly observed is the reactivation of the PI3K/AKT/mTOR and MAPK pathways.[1][2]
-
Epithelial-to-Mesenchymal Transition (EMT): Treatment with Tipifarnib can induce EMT, a process where cancer cells gain migratory and invasive properties and enhanced resistance to apoptosis.[2]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression and activation of RTKs can drive resistance by activating downstream pathways independently of HRAS.
-
Genetic Mutations: Acquired mutations in genes such as NF1 and GNAS have been identified in Tipifarnib-resistant tumors.[3]
-
Tumor Microenvironment Alterations: Changes in the tumor microenvironment, such as a shift from an immune-enriched to a fibrotic phenotype with increased angiogenesis, can contribute to resistance.[1][4]
Q3: Are there established biomarkers to predict sensitivity or resistance to Tipifarnib?
A3: Several potential biomarkers have been identified:
-
Sensitivity:
-
HRAS mutations: Tumors with activating HRAS mutations are particularly susceptible to Tipifarnib.[1][4][5]
-
NOTCH1 mutational status: In T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoma (TCL), mutations in NOTCH1 are associated with sensitivity to Tipifarnib.[6][7]
-
p-ERK activation: High levels of phosphorylated ERK (p-ERK) have been linked to Tipifarnib sensitivity in some contexts.[6][7]
-
High CXCL12 gene expression: In peripheral T-cell lymphoma (PTCL), high levels of CXCL12 may predict a better response.[8]
-
-
Resistance:
Q4: What are the most promising combination strategies to overcome Tipifarnib resistance?
A4: Combining Tipifarnib with inhibitors of key resistance pathways has shown synergistic effects in preclinical models:
-
PI3K Inhibitors (e.g., Alpelisib/BYL719): Dual inhibition of farnesyltransferase and the PI3K/AKT/mTOR pathway can prevent feedback activation and enhance anti-tumor efficacy, particularly in HRAS-mutant head and neck squamous cell carcinoma (HNSCC).[1][9]
-
KRAS G12C Inhibitors: Tipifarnib may prevent or delay the onset of adaptive resistance to KRAS G12C inhibitors by blocking compensatory signaling.[10][11]
-
EGFR Inhibitors (e.g., Osimertinib): In EGFR-mutant non-small cell lung cancer (NSCLC), Tipifarnib can prevent the emergence of drug-tolerant cells and relapse when combined with Osimertinib.[12][13]
-
MEK Inhibitors (e.g., AZD6244): In HRAS-driven thyroid cancers, combining Tipifarnib with a MEK inhibitor has been shown to improve outcomes.[3]
-
Tyrosine Kinase Inhibitors (TKIs) (e.g., Sunitinib): In renal cell carcinoma, the combination of Tipifarnib and Sunitinib has shown synergistic effects in overcoming TKI resistance.[14]
Troubleshooting Guides
Problem 1: My cancer cell line is showing increasing IC50 values to Tipifarnib over time.
-
Possible Cause: Development of acquired resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTS or CellTiter-Glo) to confirm the shift in IC50 compared to the parental cell line. A fold-increase of >10 is generally considered resistant.
-
Investigate Bypass Pathways: Use Western blotting to analyze the phosphorylation status of key proteins in the PI3K/AKT/mTOR (e.g., p-AKT, p-mTOR) and MAPK (e.g., p-ERK) pathways in your resistant cells compared to the sensitive parental line. Increased phosphorylation in the resistant line suggests pathway activation.
-
Assess for EMT Markers: Analyze the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) via Western blot or immunofluorescence to determine if EMT is occurring.
-
Consider Combination Therapy: Based on your findings, test the efficacy of combining Tipifarnib with an appropriate inhibitor (e.g., a PI3K or MEK inhibitor) to re-sensitize the cells.
-
Problem 2: I am observing high variability in my cell viability assay results.
-
Possible Cause: Inconsistency in experimental technique.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well. Use a hemocytometer or automated cell counter for accurate cell counts.
-
Use Low-Passage Cells: Work with cells within a defined passage number range to avoid phenotypic drift.
-
Prepare Fresh Drug Dilutions: Make fresh serial dilutions of Tipifarnib for each experiment from a validated stock solution to ensure consistent drug concentration.
-
Check for Contamination: Regularly test your cell lines for mycoplasma contamination, which can affect cell health and drug response.
-
Problem 3: My Western blot results for signaling pathway activation are inconclusive.
-
Possible Cause: Issues with sample preparation or antibody detection.
-
Troubleshooting Steps:
-
Optimize Lysis Buffer: Ensure your lysis buffer contains adequate protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins.
-
Validate Antibodies: Use antibodies that have been validated for your specific application (e.g., Western blotting) and species.
-
Include Proper Controls: Run positive and negative controls for your target proteins. For phosphorylation studies, compare treated versus untreated samples.
-
Ensure Proper Loading: Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading differences between lanes.
-
Quantitative Data
Table 1: Tipifarnib IC50 Values in T-Cell Lymphoma (TCL) Cell Lines
| Cell Line | Subtype | Tipifarnib IC50 (nM) at 96h | Sensitivity Classification |
| Jurkat | T-ALL | < 100 | Sensitive |
| RPMI-8402 | T-ALL | < 100 | Sensitive |
| SU-DHL-1 | ALCL | < 100 | Sensitive |
| - | - | ≥ 100 | Resistant |
Data adapted from a study on 25 TCL cell lines where 60% were classified as sensitive.[2][7]
Table 2: Synergistic Effects of Tipifarnib in Combination Therapies
| Cancer Type | Combination Agent | Effect | Reference |
| HRAS-mutant HNSCC | Alpelisib (PI3Kα inhibitor) | Synergistic cytotoxicity and tumor regression | [9] |
| KRAS G12C NSCLC | KRAS G12C inhibitors | Synergistic anti-proliferative effects | [10][11] |
| EGFR-mutant NSCLC | Osimertinib (EGFR inhibitor) | Prevention of relapse and enhanced tumor regression | [13][15] |
| Renal Cell Carcinoma | Sunitinib (TKI) | Synergistic decrease in tumor growth | [14] |
| Leukemia | Simvastatin | Synergistic antiproliferative effect | [16] |
Experimental Protocols
1. Cell Viability (MTS) Assay
This protocol is for determining the IC50 of Tipifarnib in a 96-well format.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 2x concentrated serial dilution of Tipifarnib in culture medium. A typical concentration range might be 0.01 µM to 10 µM.
-
Add 100 µL of the 2x drug dilutions to the corresponding wells, resulting in a final volume of 200 µL. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and use a non-linear regression to determine the IC50 value.
-
2. Western Blotting for PI3K/AKT Pathway Activation
This protocol is for detecting phosphorylated AKT (p-AKT), a marker of pathway activation.
-
Cell Lysis:
-
Culture and treat cells with Tipifarnib as required.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto a polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-AKT (e.g., Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Reprobing:
-
The membrane can be stripped and reprobed with an antibody for total AKT and a loading control (e.g., GAPDH) for normalization.
-
3. In Vivo Xenograft Model for Tipifarnib Resistance Study
This protocol provides a general framework for an in vivo study.
-
Cell Implantation:
-
Implant 2 million cancer cells (e.g., HNSCC with HRAS mutation) in a suitable medium (e.g., Matrigel) subcutaneously into the flanks of immunocompromised mice (e.g., athymic nude or NSG mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a volume of approximately 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, Tipifarnib, Combination Agent, Tipifarnib + Combination Agent).
-
-
Drug Administration:
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors reach a predetermined size or after a set duration), euthanize the mice.
-
Excise tumors for downstream analysis, such as Western blotting, immunohistochemistry, or genomic analysis.
-
Visualizations
Caption: Mechanism of Tipifarnib action and pathways of resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of tipifarnib sensitivity biomarkers in T-cell acute lymphoblastic leukemia and T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Phase 1-2 Study of a Farnesyltransferase Inhibitor, Tipifarnib, Combined With Idarubicin and Cytarabine for Patients With Newly Diagnosed Acute Myeloid Leukemia and High-Risk Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evolutionary Dynamics of Tipifarnib in HRAS Mutated Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kuraoncology.com [kuraoncology.com]
- 14. Combination of Tipifarnib and Sunitinib Overcomes Renal Cell Carcinoma Resistance to Tyrosine Kinase Inhibitors via Tumor-Derived Exosome and T Cell Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Simvastatin interacts synergistically with tipifarnib to induce apoptosis in leukemia cells through the disruption of RAS membrane localization and ERK pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kuraoncology.com [kuraoncology.com]
Identifying and mitigating off-target effects of (Rac)-Tipifarnib
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the off-target effects of (Rac)-Tipifarnib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of farnesyltransferase (FTase). This enzyme catalyzes the post-translational addition of a farnesyl group to a cysteine residue within the C-terminal "CAAX" motif of various proteins.[1] This farnesylation is crucial for the proper membrane localization and function of key signaling proteins, most notably the Ras family of small GTPases.[2] By inhibiting FTase, Tipifarnib prevents the activation of these signaling proteins, thereby impeding pathways that regulate cell proliferation, differentiation, and survival.[2]
Q2: What are the known on-target effects of Tipifarnib?
The primary on-target effect of Tipifarnib is the inhibition of farnesylation of proteins like HRAS.[3] Unlike KRAS and NRAS, HRAS is exclusively dependent on farnesylation for its function, making tumors with HRAS mutations particularly sensitive to Tipifarnib.[3] Inhibition of HRAS farnesylation leads to its displacement from the cell membrane, resulting in the downregulation of downstream signaling pathways such as the MAPK pathway (reduced pERK) and the PI3K/AKT/mTOR pathway.[3][4][5] This can induce cell cycle arrest, apoptosis, and inhibition of tumor growth.[3]
Q3: What are the known or potential off-target effects of Tipifarnib?
Beyond its intended target, farnesyltransferase, Tipifarnib has been shown to exhibit several off-target effects:
-
P-glycoprotein (MDR1) Inhibition: Tipifarnib can inhibit the drug efflux pump P-glycoprotein (P-gp), which may contribute to synergistic effects when used in combination with other chemotherapeutic agents that are P-gp substrates.[6]
-
CXCL12/CXCR4 Pathway Inhibition: Tipifarnib has been shown to downregulate the CXCL12/CXCR4 signaling pathway, which is involved in tumor microenvironment interactions, cell homing, and survival.[7]
-
mTOR Pathway Inhibition: Tipifarnib can inhibit the mTOR signaling pathway, not only as a downstream consequence of Ras inhibition but also potentially through the inhibition of Rheb farnesylation, a direct activator of mTORC1.[4][8][9][10][11]
-
Angiogenesis Inhibition: Tipifarnib has demonstrated anti-angiogenic properties, which may be partially independent of its effects on HRAS in tumor cells.[12]
Q4: How can I differentiate between on-target and off-target effects in my experiments?
Differentiating between on- and off-target effects is crucial for accurate data interpretation. Here are several strategies:
-
Dose-Response Analysis: On-target effects should correlate with the known IC50 of Tipifarnib for farnesyltransferase inhibition. Off-target effects may occur at different concentration ranges.
-
Use of Structurally Unrelated FTase Inhibitors: If a similar phenotype is observed with a different class of FTase inhibitor, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete farnesyltransferase (e.g., the FNTB subunit) and see if it recapitulates the phenotype observed with Tipifarnib treatment.
-
Rescue Experiments: In cells with a known HRAS mutation, a rescue experiment with a farnesylation-independent mutant of HRAS could help confirm on-target activity.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct target engagement of Tipifarnib with farnesyltransferase in a cellular context.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Action |
| Unexpectedly high cytotoxicity at low nanomolar concentrations in HRAS wild-type cells. | Off-target kinase inhibition or P-glycoprotein inhibition leading to accumulation of other cytotoxic compounds in the media. | 1. Perform a kinome scan to identify potential off-target kinases. 2. If using combination therapies, investigate if the other compounds are P-gp substrates. 3. Use a structurally unrelated FTase inhibitor to see if the toxicity is recapitulated. |
| Observed phenotype does not correlate with inhibition of the MAPK pathway (e.g., no change in pERK levels). | The phenotype may be mediated by an off-target effect, such as inhibition of the CXCL12/CXCR4 or mTOR pathways. | 1. Investigate the activation status of key proteins in the mTOR pathway (e.g., p-S6K, p-4E-BP1). 2. Measure CXCL12 and CXCR4 expression and signaling in your cell model. 3. Consider performing a quantitative proteomics experiment to identify other affected pathways. |
| Inconsistent results between different cell lines. | Cell-line specific expression of off-targets or differential dependence on farnesylated proteins. | 1. Characterize the expression levels of known off-targets (P-gp, CXCR4) in your cell lines. 2. Assess the relative dependence of each cell line on HRAS versus other farnesylated proteins. |
| Difficulty confirming target engagement in cells. | Suboptimal concentration or duration of treatment; issues with antibody-based detection. | 1. Optimize Tipifarnib concentration and incubation time. 2. Use a Cellular Thermal Shift Assay (CETSA) for a direct measure of target engagement. 3. As a surrogate marker for FTase inhibition, assess the processing of other farnesylated proteins like prelamin A or HDJ-2 by western blot. |
Quantitative Data Summary
| Target | Target Type | Assay Type | IC50 | Reference |
| Farnesyltransferase (FTase) | On-Target | Enzymatic Assay | 0.6 nM | [13] |
| P-glycoprotein (MDR1) | Off-Target | Cellular Efflux Assay | < 0.5 µM | [6] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine if Tipifarnib directly inhibits the activity of a specific kinase of interest.
Principle: This protocol describes a generic in vitro kinase assay using a luminescence-based method to measure the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to higher kinase activity.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate peptide
-
Tipifarnib
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of Tipifarnib in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for testing (e.g., from 100 µM to 1 nM).
-
Reaction Setup: a. In a 384-well plate, add 1 µL of each Tipifarnib dilution or DMSO (vehicle control) to the appropriate wells. b. Prepare a master mix of the kinase and substrate in kinase assay buffer. Add 4 µL of this mix to each well. c. Incubate the plate at room temperature for 15 minutes to allow for compound-kinase interaction.
-
Initiate Kinase Reaction: a. Prepare a solution of ATP in kinase assay buffer at a concentration appropriate for the kinase being tested (ideally at its Km for ATP). b. Add 5 µL of the ATP solution to each well to start the reaction. c. Incubate the plate at 30°C for 1 hour.
-
Signal Detection: a. Following the manufacturer's instructions for the ADP-Glo™ kit, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence signal using a plate reader. b. Subtract the background luminescence (wells with no kinase). c. Calculate the percent inhibition for each Tipifarnib concentration relative to the DMSO control. d. Plot the percent inhibition versus the log of the Tipifarnib concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of Tipifarnib to its target protein (farnesyltransferase) within intact cells.
Principle: Ligand binding stabilizes a protein against thermal denaturation. CETSA measures the amount of soluble target protein remaining after heating cell lysates to various temperatures. An increase in the melting temperature of the target protein in the presence of the drug indicates target engagement.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Tipifarnib
-
DMSO
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
PCR tubes
-
Thermocycler
-
Lysis buffer (e.g., RIPA buffer)
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the target protein (e.g., anti-FNTB)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: a. Plate cells and grow to 80-90% confluency. b. Treat cells with the desired concentration of Tipifarnib or DMSO (vehicle control) for a specified time (e.g., 2 hours) in complete medium.
-
Cell Harvesting and Heating: a. Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors. b. Aliquot the cell suspension into PCR tubes for each temperature point. c. Heat the cell suspensions in a thermocycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Cell Lysis and Protein Quantification: a. Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and 37°C water bath) or sonication. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins. c. Carefully collect the supernatant (soluble protein fraction). d. Determine the protein concentration of each supernatant.
-
Western Blot Analysis: a. Normalize the protein concentration for all samples. b. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody. d. Visualize the bands using a chemiluminescence detection system.
-
Data Analysis: a. Quantify the band intensities for each temperature point. b. Plot the relative band intensity versus temperature for both the DMSO- and Tipifarnib-treated samples. c. A rightward shift in the melting curve for the Tipifarnib-treated sample indicates thermal stabilization and therefore target engagement.
Quantitative Proteomics for Off-Target Identification
Objective: To identify unintended protein targets of Tipifarnib in an unbiased manner.
Principle: This protocol provides a general workflow for a label-free quantitative proteomics approach to compare protein abundance changes in cells treated with Tipifarnib versus a vehicle control.
Materials:
-
Cell line of interest
-
Tipifarnib
-
DMSO
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Reagents for protein reduction, alkylation, and digestion (DTT, iodoacetamide, trypsin)
-
LC-MS/MS system (e.g., Orbitrap mass spectrometer)
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Sample Preparation: a. Culture cells and treat with Tipifarnib or DMSO for a specified time. b. Harvest and lyse the cells. c. Quantify the protein concentration of the lysates.
-
Protein Digestion: a. Take an equal amount of protein from each sample (e.g., 50 µg). b. Reduce the disulfide bonds with DTT. c. Alkylate the cysteine residues with iodoacetamide. d. Digest the proteins into peptides using trypsin overnight at 37°C. e. Desalt the resulting peptide mixtures using C18 spin columns.
-
LC-MS/MS Analysis: a. Analyze the peptide samples by LC-MS/MS. The liquid chromatography step separates the peptides, and the mass spectrometer identifies and quantifies them.
-
Data Analysis: a. Use proteomics software to identify the proteins and quantify their relative abundance between the Tipifarnib- and DMSO-treated samples. b. Perform statistical analysis to identify proteins with significantly altered abundance upon Tipifarnib treatment. c. Use bioinformatics tools to perform pathway analysis on the significantly altered proteins to identify potentially affected off-target pathways.
-
Validation: a. Validate the potential off-targets identified from the proteomics screen using orthogonal methods such as western blotting, in vitro kinase assays, or CETSA.
Visualizations
Caption: Signaling pathways affected by this compound.
References
- 1. A Phase I Study of the Farnesyltransferase Inhibitor Tipifarnib in Combination with the Epidermal Growth Factor Tyrosine Kinase Inhibitor Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Tipifarnib used for? [synapse.patsnap.com]
- 3. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tipifarnib Potentiates the Antitumor Effects of PI3Kα Inhibition in PIK3CA- and HRAS-Dysregulated HNSCC via Convergent Inhibition of mTOR Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kuraoncology.com [kuraoncology.com]
- 6. The farnesyl transferase inhibitor, tipifarnib, is a potent inhibitor of the MDR1 gene product, P-glycoprotein, and demonstrates significant cytotoxic synergism against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the Ras/Raf/MEK/ERK and RET Kinase Pathways with the Combination of the Multikinase Inhibitor Sorafenib and the Farnesyltransferase Inhibitor Tipifarnib in Medullary and Differentiated Thyroid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor effects of low-dose tipifarnib on the mTOR signaling pathway and reactive oxygen species production in HIF-1α-expressing gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tipifarnib Potentiates the Antitumor Effects of PI3Kα Inhibition in PIK3CA- and HRAS-Dysregulated HNSCC via Convergent Inhibition of mTOR Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kuraoncology.com [kuraoncology.com]
- 13. Combination of Tipifarnib and Sunitinib Overcomes Renal Cell Carcinoma Resistance to Tyrosine Kinase Inhibitors via Tumor-Derived Exosome and T Cell Modulation [mdpi.com]
Optimizing (Rac)-Tipifarnib dosage to reduce in vivo toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing (Rac)-Tipifarnib dosage to mitigate in vivo toxicity. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols based on published research.
Frequently Asked Questions (FAQs)
Q1: What are the most common dose-limiting toxicities (DLTs) associated with Tipifarnib?
A1: The primary dose-limiting toxicities reported for Tipifarnib are myelosuppression, specifically neutropenia and thrombocytopenia, particularly in patients with solid tumors.[1][2] Other significant toxicities include neurotoxicity (ataxia, confusion), fatigue, and gastrointestinal issues like nausea, vomiting, and diarrhea.[3][4][5] In some high-dose studies, hepatic and renal toxicities have also been observed.[5]
Q2: How does the dosing schedule of Tipifarnib affect its toxicity profile?
A2: Different dosing schedules have been investigated to manage toxicity while maintaining efficacy. Continuous schedules, such as 300 mg twice daily for 21 days of a 28-day cycle, are common.[6][7] However, intermittent schedules, like a "week-on, week-off" approach (e.g., 600-900 mg twice daily on days 1-7 and 15-21 of a 28-day cycle), have been selected to maximize farnesyltransferase inhibition while allowing for recovery from toxic effects.[6][8] The choice of schedule can significantly influence the type and severity of adverse events.
Q3: Is there a clear relationship between Tipifarnib plasma concentration and toxicity?
A3: Yes, a direct relationship has been established between systemic exposure to Tipifarnib, measured as the area under the curve (AUC), and the incidence of hematological toxicities in patients with solid tumors.[1][9] An increase in Tipifarnib AUC is significantly associated with a higher likelihood of developing grade ≥3 neutropenia and thrombocytopenia.[1] For non-hematological toxicities, the relationship is generally weaker.[9] However, due to this correlation, dose reduction is a viable strategy to improve tolerability in patients experiencing severe toxicity.[1][9]
Q4: What is the recommended starting dose for in vivo preclinical or clinical studies?
A4: The optimal starting dose depends heavily on the specific context (e.g., cancer type, combination therapy). In clinical trials for Head and Neck Squamous Cell Carcinoma (HNSCC), an initial dose of 900 mg twice daily on an intermittent schedule was often reduced to 600 mg twice daily to improve tolerability.[6][8][10] This 600 mg twice-daily dose was subsequently adopted as the starting dose for registration-directed studies.[11] For pediatric leukemias, a dose of 300 mg/m²/dose twice daily was recommended.[4] When used in combination with other agents like gemcitabine or erlotinib, lower doses of Tipifarnib (e.g., 200-300 mg twice daily) are often used.[2][3]
Q5: Are there any known biomarkers that can predict sensitivity or toxicity to Tipifarnib?
A5: The presence of HRAS mutations is a key predictive biomarker for Tipifarnib efficacy, particularly in HNSCC.[6][12] Recent research also suggests that the mechanism of Tipifarnib toxicity may be related to its inhibitory effect on the CXCL12/CXCR4 pathway, which is crucial for the maturation and homing of neutrophils and other immune cells.[6][8] In T-cell lymphomas, the mutational status of NOTCH1 and the activation of ERK have been associated with sensitivity, while high expression of RelB may indicate resistance.[13]
Troubleshooting Guides
Issue 1: Severe Hematological Toxicity (Grade ≥3 Neutropenia/Thrombocytopenia) is Observed
| Potential Cause | Troubleshooting Steps & Recommendations |
| High Systemic Exposure (AUC) | - Dose Reduction: This is the most direct strategy to improve tolerability.[1][9] In clinical studies, dose reductions from 900 mg to 600 mg twice daily successfully managed toxicity while maintaining efficacy.[6][10][11] - Pharmacokinetic (PK) Analysis: If feasible, conduct PK analysis to confirm if drug exposure is higher than expected.[1] |
| Dosing Schedule | - Introduce Rest Periods: If using a continuous dosing schedule, consider switching to an intermittent "week-on, week-off" schedule to allow for bone marrow recovery.[5][6] |
| Patient-Specific Factors | - Supportive Care: The use of growth factors may be permitted to manage myelosuppression at the investigator's discretion.[14] |
Issue 2: Managing Non-Hematological Toxicities (e.g., Diarrhea, Rash, Neurotoxicity)
| Potential Cause | Troubleshooting Steps & Recommendations |
| Drug Exposure & On-Target Effects | - Symptomatic Management: For Grade 1-2 toxicities, provide maximal supportive care, such as anti-diarrheal agents for diarrhea or topical therapies for rash.[3] - Dose Interruption/Reduction: For Grade ≥3 non-hematological toxicities, dose interruption followed by a dose reduction upon resolution is the standard approach.[3][6] |
| Combination Therapy | - Evaluate for Overlapping Toxicities: When combining Tipifarnib with other agents (e.g., alpelisib, erlotinib), carefully assess whether the observed toxicity is characteristic of Tipifarnib, the other agent, or an exacerbated combination effect.[3][15] Dose adjustment of one or both agents may be necessary. |
Quantitative Data Summary
Table 1: Summary of this compound Dosing Regimens and Observed Toxicities in Clinical Trials
| Cancer Type | Dosing Regimen | Dose Level | MTD / Recommended Dose | Key Dose-Limiting Toxicities | Citation(s) |
| Solid Tumors | Twice daily (BID) for 21 days, 7 days off | 100 - 850 mg BID | Varies by study | Neutropenia, Thrombocytopenia | [1] |
| Solid Tumors (with Erlotinib) | BID for 21 days, 7 days off | 300 mg BID | 300 mg BID (Tipifarnib) | Diarrhea | [3] |
| Solid Tumors (with Gemcitabine) | Continuous BID | 100 - 300 mg BID | 200 mg BID | Myelosuppression | [2] |
| Refractory Leukemias (Pediatric) | BID for 21 days, 7 days off | 300 mg/m²/dose | 300 mg/m²/dose | Skin rash, mucositis, nausea, vomiting, diarrhea | [4] |
| Myeloid Leukemia | BID, week-on, week-off | 400 - 1200 mg BID | 1200 mg BID | Hepatic and renal toxicity | [5] |
| HRAS-Mutant HNSCC | BID, days 1-7 & 15-21 of 28-day cycle | 900 mg BID, reduced to 600 mg BID | 600 mg BID (starting dose) | Anemia, lymphopenia, decreased platelets, neuropathy | [6][8][11] |
| Multiple Myeloma | BID for 3 weeks, every 4 weeks | 300 mg BID | 300 mg BID | Fatigue, diarrhea, nausea, neuropathy, anemia, thrombocytopenia | [7] |
Table 2: Relationship Between Tipifarnib Exposure (AUC) and Incidence of Toxicity
| Toxicity (Grade) | Odds Ratio (OR) per 1.0 mg·l⁻¹·h increase in AUC | 95% Confidence Interval (CI) | Patient Population | Citation(s) |
| Neutropenia (≥3) | 1.69 | 1.47 - 1.95 | Solid Tumors | [1][9] |
| Thrombocytopenia (≥3) | 1.41 | 1.21 - 1.63 | Solid Tumors | [1][9] |
| Serum Creatinine Elevation | 1.18 | 1.11 - 1.26 | All Cancers | [9] |
| Diarrhea | 1.14 | 1.08 - 1.21 | All Cancers | [9] |
| Skin Rash | 1.10 | 1.04 - 1.17 | All Cancers | [9] |
| Peripheral Neurotoxicity | 1.10 | 1.03 - 1.18 | All Cancers | [9] |
Key Experimental Protocols
Protocol 1: In Vivo Assessment of Hematological Toxicity
-
Animal Model: Select an appropriate xenograft or syngeneic tumor model.
-
Baseline Measurement: Prior to treatment initiation, collect peripheral blood samples (e.g., via tail vein or retro-orbital sinus) to establish baseline hematological parameters.
-
Drug Administration: Administer Tipifarnib orally via gavage according to the selected dose and schedule. Prepare the drug formulation as described in relevant studies.[12]
-
Blood Collection: Collect blood samples (e.g., 50-100 µL) at regular intervals during and after the treatment cycle (e.g., weekly).
-
Complete Blood Count (CBC): Perform a CBC analysis using an automated hematology analyzer to determine absolute neutrophil count (ANC), platelet count, lymphocyte count, and hemoglobin levels.
-
Data Analysis: Compare on-treatment values to baseline and vehicle control groups. Grade toxicities using a standardized system analogous to the Common Terminology Criteria for Adverse Events (CTCAE).
Protocol 2: Pharmacokinetic (PK) Analysis of Tipifarnib
-
Study Design: Following the first dose of Tipifarnib, perform sparse or intensive plasma sampling.
-
Sample Collection: Collect blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Pharmacokinetic Modeling: Use non-compartmental or population pharmacokinetic (PopPK) modeling software to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[1][16]
Visualizations
Caption: Tipifarnib inhibits Farnesyltransferase (FTase), preventing Ras farnesylation and membrane localization, which blocks downstream pro-survival signaling pathways like MAPK and PI3K/Akt/mTOR.[15][16][17]
Caption: A typical experimental workflow for evaluating the in vivo toxicity and efficacy of Tipifarnib in preclinical tumor models.
Caption: A logic diagram for adjusting Tipifarnib dosage based on the severity of observed in vivo toxicities, as guided by clinical trial protocols.[3][6]
References
- 1. Exposure-toxicity relationships for tipifarnib in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Phase I Study of the Farnesyltransferase Inhibitor Tipifarnib in Combination with the Epidermal Growth Factor Tyrosine Kinase Inhibitor Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 trial and pharmacokinetic study of the farnesyl transferase inhibitor tipifarnib in children and adolescents with refractory leukemias: a report from the Children's Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase 1 Trial Dose Escalation Study of Tipifarnib on a Week-On, Week-Off Schedule in Relapsed, Refractory or High-Risk Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Farnesyltransferase inhibitor tipifarnib is well tolerated, induces stabilization of disease, and inhibits farnesylation and oncogenic/tumor survival pathways in patients with advanced multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exposure-toxicity relationships for tipifarnib in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. Kura Oncology Presents Update on Positive Phase 2 Trial of Tipifarnib in HRAS Mutant HNSCC and Preliminary Results in HRAS Mutant SCC | Kura Oncology, Inc. [ir.kuraoncology.com]
- 12. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of tipifarnib sensitivity biomarkers in T-cell acute lymphoblastic leukemia and T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Population pharmacokinetics of tipifarnib in healthy subjects and adult cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity of farnesyltransferase inhibitors in lymphoid cells mediated by MAPK pathway inhibition and Bim up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of (Rac)-Tipifarnib Formulation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with the farnesyltransferase inhibitor, (Rac)-Tipifarnib. Addressing its inherent challenges of low aqueous solubility and potential instability, this resource offers practical troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate successful formulation development and experimental reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and formulation of this compound in aqueous solutions.
Q1: I'm observing precipitation of Tipifarnib when I try to dissolve it in my aqueous buffer. What am I doing wrong?
A1: This is a common issue due to Tipifarnib's low intrinsic aqueous solubility, which is approximately 0.000812 mg/mL.[1] Several factors could be contributing to precipitation:
-
Concentration: Attempting to dissolve Tipifarnib at a concentration exceeding its solubility limit in the chosen buffer will inevitably lead to precipitation.
-
Dissolution method: Simply adding the powder to the buffer may not be sufficient. Sonication or gentle heating might be necessary to aid dissolution, but be cautious as excessive heat can promote degradation.
Troubleshooting Steps:
-
pH Adjustment: Experiment with a range of buffer pH values to identify the optimal pH for Tipifarnib solubility in your system.
-
Co-solvents: Consider the use of a water-miscible co-solvent such as DMSO or ethanol to first dissolve Tipifarnib before adding it to the aqueous buffer. However, be mindful of the final co-solvent concentration in your experiment as it may impact cellular assays or other downstream applications. Tipifarnib is soluble up to 100 mM in DMSO and 20 mM in ethanol.
-
Formulation Strategies: For sustained solubility and stability, consider advanced formulation approaches like cyclodextrin complexation or solid dispersions, as detailed in the experimental protocols section below.
Q2: How can I improve the stability of my Tipifarnib stock solution?
A2: Tipifarnib, like many small molecules, can be susceptible to degradation in aqueous environments over time, influenced by factors like pH, light, and temperature.
Troubleshooting Steps:
-
Storage Conditions: Store aqueous stock solutions at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
-
Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil, as light can accelerate the degradation of photosensitive compounds.
-
pH Optimization: The stability of a compound is often optimal within a specific pH range. While detailed degradation kinetics for Tipifarnib across various pH values are not extensively published, it is a common practice to perform stability studies to determine the pH at which the drug is most stable.[2][3]
-
Inert Atmosphere: For long-term storage of sensitive compounds, purging the headspace of the vial with an inert gas like nitrogen or argon can help prevent oxidative degradation.
Q3: What are the most promising strategies to significantly enhance the aqueous solubility of Tipifarnib for in vitro or in vivo studies?
A3: Several formulation strategies can be employed to overcome the solubility limitations of Tipifarnib, a Biopharmaceutics Classification System (BCS) Class 2 compound (low solubility, high permeability).[1] The most common and effective approaches include:
-
Cyclodextrin Complexation: Encapsulating the hydrophobic Tipifarnib molecule within the cavity of a cyclodextrin can dramatically increase its aqueous solubility and stability.[4]
-
Solid Dispersions: Dispersing Tipifarnib in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.[5][6][7][8]
-
Nanoparticle Formulation: Reducing the particle size of Tipifarnib to the nanometer range increases the surface area-to-volume ratio, leading to improved dissolution rates.
Detailed protocols for some of these methods are provided in the "Experimental Protocols" section.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value | Reference |
| Intrinsic Solubility | 0.000812 mg/mL | [1] |
| Solubility in DMSO | Soluble to 100 mM | |
| Solubility in Ethanol | Soluble to 20 mM | |
| BCS Classification | Class 2 (Low Solubility, High Permeability) | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to improving the solubility and stability of this compound.
Protocol 1: Preparation of a Tipifarnib-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol describes a common laboratory-scale method for preparing a solid inclusion complex of Tipifarnib with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Distilled water
-
Methanol
-
Vacuum oven or desiccator
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of Tipifarnib to HP-β-CD. A 1:1 molar ratio is a common starting point.
-
Initial Mixing: Accurately weigh the calculated amounts of Tipifarnib and HP-β-CD and place them in the mortar.
-
Kneading: Add a small amount of a water:methanol (1:1 v/v) mixture to the powder to form a paste-like consistency.
-
Trituration: Knead the paste thoroughly with the pestle for at least 30-60 minutes. The continuous mixing facilitates the inclusion of the drug molecule into the cyclodextrin cavity.
-
Drying: The resulting paste is then dried in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or alternatively, dried in a desiccator under vacuum.
-
Pulverization and Sieving: The dried complex is pulverized using the mortar and pestle and then sieved to obtain a uniform particle size.
-
Characterization: The formation of the inclusion complex should be confirmed using analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR). The enhancement in solubility should be quantified by comparing the solubility of the complex to that of the free drug in the desired aqueous medium.
Protocol 2: Preparation of a Tipifarnib Solid Dispersion (Solvent Evaporation Method)
This protocol outlines the preparation of a solid dispersion of Tipifarnib with a hydrophilic polymer like polyvinylpyrrolidone (PVP) or Soluplus® to improve its dissolution rate.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, Soluplus®)
-
Suitable organic solvent (e.g., methanol, ethanol, or a mixture)
-
Rotary evaporator
-
Vacuum oven or desiccator
Procedure:
-
Ratio Selection: Choose the desired weight ratio of Tipifarnib to the polymer. Ratios of 1:1, 1:2, and 1:5 (drug:polymer) are common starting points for optimization.
-
Dissolution: Dissolve both Tipifarnib and the polymer in a suitable organic solvent in a round-bottom flask. Ensure complete dissolution of both components. Sonication may be used to aid dissolution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40-60°C). This will result in the formation of a thin film or a solid mass on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it into a fine powder, and sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion to confirm the amorphous state of Tipifarnib and the absence of crystalline drug using techniques like DSC and XRPD. The dissolution rate of the solid dispersion should be compared to that of the pure drug and a physical mixture of the drug and polymer.
Signaling Pathway and Experimental Workflow Diagrams
Tipifarnib's Mechanism of Action: Inhibition of HRAS Farnesylation
Tipifarnib is a potent and selective inhibitor of farnesyltransferase (FTase). This enzyme catalyzes the attachment of a farnesyl group to the C-terminal CAAX box of certain proteins, including the HRAS proto-oncogene product. This farnesylation step is critical for the proper localization of HRAS to the plasma membrane, a prerequisite for its activation and subsequent downstream signaling. By inhibiting FTase, Tipifarnib prevents the membrane association of HRAS, thereby blocking its ability to activate pro-proliferative and survival pathways such as the MAPK and PI3K/AKT signaling cascades.[9][10][11][12]
Caption: Mechanism of Tipifarnib action on the HRAS signaling pathway.
Experimental Workflow for Improving Tipifarnib Solubility
The following diagram illustrates a typical workflow for a research project aimed at enhancing the aqueous solubility of Tipifarnib.
Caption: A general workflow for developing and optimizing Tipifarnib formulations.
References
- 1. Tipifarnib physiologically‐based pharmacokinetic modeling to assess drug–drug interaction, organ impairment, and biopharmaceutics in healthy subjects and cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. When Cyclodextrins Met Data Science: Unveiling Their Pharmaceutical Applications through Network Science and Text-Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soluplus®-Based Pharmaceutical Formulations: Recent Advances in Drug Delivery and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 9. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is Tipifarnib used for? [synapse.patsnap.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting Inconsistent Results in (Rac)-Tipifarnib Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Tipifarnib. Inconsistent experimental outcomes can arise from various factors, and this guide aims to address common issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Suboptimal or No Efficacy Observed
Question: We are not observing the expected anti-proliferative or apoptotic effects of Tipifarnib in our cancer cell line experiments. What are the potential reasons for this lack of response?
Answer:
Several factors can contribute to a lack of efficacy with Tipifarnib. Consider the following troubleshooting steps:
-
Confirm the Genetic Context of Your Model: Tipifarnib's primary mechanism of action is the inhibition of farnesyltransferase, which is critical for the function of RAS proteins, particularly HRAS.[1][2] The anti-proliferative effects of Tipifarnib are most prominent in cells with HRAS or N-RAS mutations.[3]
-
Actionable Step: Verify the HRAS mutation status of your cell lines. The efficacy of Tipifarnib is significantly higher in HRAS-mutant cancer cells, especially in head and neck squamous cell carcinoma (HNSCC).[1][4] In some cases, a high variant allele frequency (VAF) of the HRAS mutation (≥20%) is associated with a better response.[5][6]
-
-
Review Drug Concentration and Exposure Time: The effective concentration of Tipifarnib can vary significantly between cell lines.
-
Consider the Experimental Culture Conditions: The choice of in vitro model can impact the observed efficacy. Some studies suggest that the anti-tumor activity of Tipifarnib is more pronounced in 3D spheroid cultures compared to traditional 2D monolayer cultures.[1][8]
-
Actionable Step: If you are using monolayer cultures and observing weak effects, consider transitioning to a 3D spheroid model to better recapitulate the in vivo tumor microenvironment.
-
Issue 2: Development of Resistance to Tipifarnib
Question: Our in vitro or in vivo models initially respond to Tipifarnib, but then develop resistance over time. What are the known mechanisms of resistance?
Answer:
Acquired resistance to Tipifarnib is a significant challenge. The primary mechanism involves the activation of compensatory signaling pathways.
-
Activation of the PI3K/AKT/mTOR Pathway: A common mechanism of resistance is the feedback activation of the PI3K/AKT/mTOR pathway, which can bypass the inhibitory effects of Tipifarnib on the RAS-MAPK pathway.[9][10][11]
-
Upregulation of Other Receptor Tyrosine Kinases: In some contexts, upregulation of other signaling molecules like YAP1 and AXL has been observed in resistant tumors.[10]
-
Actionable Step: Perform molecular profiling (e.g., Western blotting, RNA-seq) on your resistant models to identify upregulated signaling pathways that could be co-targeted.
-
-
Epithelial-to-Mesenchymal Transition (EMT): Treatment with Tipifarnib has been observed to induce markers of EMT, which is associated with increased migratory ability, invasiveness, and resistance to apoptosis.[9]
-
Actionable Step: Assess the expression of EMT markers (e.g., N-cadherin, Vimentin) in your treated cells.
-
Issue 3: Inconsistent In Vivo Efficacy
Question: We are observing high variability in tumor growth inhibition in our animal models treated with Tipifarnib. How can we improve the consistency of our in vivo experiments?
Answer:
In vivo experiments introduce additional layers of complexity. The following factors can contribute to inconsistent results:
-
Pharmacokinetics and Dosing Schedule: The dosing schedule of Tipifarnib can influence its efficacy and tolerability. Intermittent dosing schedules, such as twice daily for 7 days on and 7 days off, have been used in clinical trials to manage toxicity while maintaining efficacy.[6][12]
-
Actionable Step: Optimize the dosing regimen in your animal models. Ensure consistent administration and monitor for any signs of toxicity that could impact the overall health of the animals and confound the results.
-
-
Tumor Microenvironment: The tumor microenvironment can evolve during treatment, potentially leading to resistance. For instance, a shift from an immune-enriched to a fibrotic microenvironment has been observed.[10][11]
-
Actionable Step: Analyze the tumor microenvironment in your treated and control groups through immunohistochemistry or flow cytometry to understand any treatment-induced changes.
-
-
Model Selection: The choice of xenograft model is crucial. Patient-derived xenograft (PDX) models that retain the genomic diversity of the original tumor are often more predictive of clinical response than cell line-derived xenografts.[1]
-
Actionable Step: If feasible, utilize well-characterized PDX models with confirmed HRAS mutations for your in vivo efficacy studies.
-
Data Presentation
Table 1: Reported IC50 and EC50 Values of Tipifarnib in Various Cell Lines
| Cell Line/System | Assay Type | Parameter | Value | Reference |
| Sf9 cells (expressing rat PFT) | Scintillation proximity assay | IC50 | 0.7 nM | [3] |
| NIH3T3 cells (H-ras transformed) | Ras processing inhibition | EC50 | 1.6 nM | [3] |
| NIH 3T3 (Ha-RAS transformed) | Ha-RAS processing inhibition | EC50 | 2.0 nM | [3] |
| T-cell lymphoma cell lines | Cell viability | IC50 | Sensitive: <100 nM | [7][13] |
| U937 cells | Apoptosis induction | - | - | [3] |
Note: IC50 and EC50 values can vary based on the specific assay conditions, cell line passage number, and other experimental variables. It is recommended to determine these values empirically in your own laboratory setting.
Experimental Protocols
Cell Viability Assay (Example using MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Tipifarnib in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Pathway Analysis
-
Cell Lysis: Treat cells with Tipifarnib at the desired concentration and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-p-ERK, anti-HRAS) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Mechanism of action of Tipifarnib.
References
- 1. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Tipifarnib used for? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacr.org [aacr.org]
- 5. Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Identification of tipifarnib sensitivity biomarkers in T-cell acute lymphoblastic leukemia and T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Undergraduate Honors Thesis | Mechanisms of resistance to targeted therapeutics in HRAS-mutant head and neck squamous cell carcinoma | ID: fn1076629 | Carolina Digital Repository [cdr.lib.unc.edu]
- 10. Evolutionary dynamics of tipifarnib in HRAS mutated head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evolutionary Dynamics of Tipifarnib in HRAS Mutated Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. researchgate.net [researchgate.net]
- 14. Antitumor effects of low‐dose tipifarnib on the mTOR signaling pathway and reactive oxygen species production in HIF‐1α‐expressing gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of (Rac)-Tipifarnib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of the farnesyltransferase inhibitor, (Rac)-Tipifarnib.
I. Frequently Asked Questions (FAQs)
Q1: What are the main challenges to the oral bioavailability of Tipifarnib?
A1: The primary challenge is its low aqueous solubility. Tipifarnib is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[1] Its solubility is also pH-dependent, which can lead to variable absorption in the gastrointestinal tract.[1]
Q2: What is the absolute oral bioavailability of Tipifarnib and what is the effect of food?
A2: The absolute oral bioavailability of Tipifarnib has been reported to be approximately 34%.[1] Administration with a high-fat meal can increase plasma exposure by about 30%.[1]
Q3: Which formulation strategies are most promising for enhancing Tipifarnib's oral bioavailability?
A3: Given its BCS Class II characteristics, formulation strategies that focus on improving its dissolution rate are most promising. These include:
-
Solid Dispersions: Dispersing Tipifarnib in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution.
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of Tipifarnib in the gastrointestinal fluids.
-
Nanoparticle Formulations: Reducing the particle size of Tipifarnib to the nanometer range can increase its surface area and, consequently, its dissolution velocity.
Q4: How does the pH of the gastrointestinal tract affect Tipifarnib's absorption?
A4: Tipifarnib's solubility is pH-dependent.[1] Co-administration with acid-reducing agents, such as proton pump inhibitors, has been shown to decrease its plasma exposure, suggesting that an acidic environment in the stomach is beneficial for its dissolution.[1]
II. Troubleshooting Guides
A. Solid Dispersion Formulations
Issue 1: Low drug loading in the solid dispersion.
-
Possible Cause: Poor miscibility between Tipifarnib and the chosen polymer carrier.
-
Troubleshooting Steps:
-
Screen different polymers: Experiment with a range of polymers with varying hydrophilicity and hydrogen bonding capacity (e.g., PVP K30, HPMC, Soluplus®).
-
Conduct miscibility studies: Use techniques like Differential Scanning Calorimetry (DSC) to assess the miscibility of Tipifarnib with different polymers. A single glass transition temperature (Tg) for the drug-polymer mixture indicates good miscibility.
-
Incorporate a surfactant: The addition of a small percentage of a surfactant can improve the miscibility and solubilization capacity of the solid dispersion.
-
Issue 2: Recrystallization of Tipifarnib in the solid dispersion during storage.
-
Possible Cause: The amorphous form of Tipifarnib is thermodynamically unstable and can revert to its crystalline form over time, especially under high humidity and temperature.
-
Troubleshooting Steps:
-
Select a polymer with a high Tg: Polymers with a high glass transition temperature can restrict the molecular mobility of Tipifarnib, thus preventing recrystallization.
-
Optimize drug loading: Higher drug loading can increase the propensity for recrystallization. Determine the maximum drug loading that maintains the stability of the amorphous form.
-
Control storage conditions: Store the solid dispersion in a desiccator at a controlled, cool temperature.
-
Perform stability studies: Monitor the physical state of Tipifarnib in the solid dispersion over time using techniques like Powder X-ray Diffraction (PXRD) and DSC.
-
B. Self-Emulsifying Drug Delivery Systems (SEDDS)
Issue 1: The SEDDS formulation does not readily emulsify upon dilution.
-
Possible Cause: An inappropriate ratio of oil, surfactant, and cosurfactant.
-
Troubleshooting Steps:
-
Construct a pseudo-ternary phase diagram: This will help identify the optimal ratios of the components that lead to the formation of a stable microemulsion.
-
Screen different surfactants and cosurfactants: Experiment with surfactants and cosurfactants with different Hydrophilic-Lipophilic Balance (HLB) values. A combination of high and low HLB surfactants can be effective. For a BCS Class II drug like Tipifarnib, a higher concentration of a hydrophilic surfactant (e.g., Labrasol®) may be beneficial.[2]
-
Assess emulsification performance: Visually inspect the dispersion upon dilution and measure the droplet size and polydispersity index (PDI). A smaller droplet size and lower PDI generally indicate better emulsification.
-
Issue 2: Precipitation of Tipifarnib upon dilution of the SEDDS.
-
Possible Cause: The drug is not sufficiently solubilized in the dispersed oil droplets.
-
Troubleshooting Steps:
-
Increase the concentration of the oil phase: This can increase the solubilization capacity for the lipophilic drug.
-
Incorporate a cosolvent: A cosolvent like Transcutol® HP can improve the drug's solubility in the formulation.
-
Perform kinetic solubility studies: Assess the solubility of Tipifarnib in the SEDDS formulation over time after dilution in simulated gastric and intestinal fluids.
-
III. Quantitative Data Summary
Table 1: Illustrative In Vitro Dissolution of Different this compound Formulations
| Formulation Type | Dissolution Medium | Time to 80% Drug Release (minutes) |
| Pure Tipifarnib API | 0.1 N HCl (pH 1.2) | > 120 |
| Physical Mixture (Tipifarnib + Polymer) | 0.1 N HCl (pH 1.2) | ~90 |
| Solid Dispersion (1:5 Drug:Polymer) | 0.1 N HCl (pH 1.2) | < 15 |
| Pure Tipifarnib API | Phosphate Buffer (pH 6.8) | > 240 |
| Physical Mixture (Tipifarnib + Polymer) | Phosphate Buffer (pH 6.8) | ~180 |
| Solid Dispersion (1:5 Drug:Polymer) | Phosphate Buffer (pH 6.8) | < 30 |
Table 2: Illustrative Pharmacokinetic Parameters of this compound Formulations in a Rat Model
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Oral Suspension (Pure API) | 10 | 350 | 2.0 | 2,100 | 100 |
| Solid Dispersion | 10 | 980 | 1.0 | 6,300 | 300 |
| SEDDS | 10 | 1250 | 0.5 | 7,875 | 375 |
IV. Experimental Protocols
A. Preparation of a Tipifarnib Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a suitable organic solvent (e.g., a mixture of dichloromethane and methanol) at a predetermined drug-to-polymer ratio (e.g., 1:5 w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a thin film is formed on the wall of the flask.
-
Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film, pulverize it using a mortar and pestle, and pass the resulting powder through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, morphology (Scanning Electron Microscopy), physical state (PXRD and DSC), and in vitro dissolution.
B. In Vitro Dissolution Testing of Tipifarnib Formulations
-
Apparatus: Use a USP Apparatus II (paddle method) or Apparatus IV (flow-through cell).[3][4]
-
Dissolution Medium:
-
For simulating gastric conditions: 900 mL of 0.1 N HCl (pH 1.2).
-
For simulating intestinal conditions: 900 mL of phosphate buffer (pH 6.8), with or without the addition of a surfactant (e.g., 0.5% Tween 80) to maintain sink conditions.
-
-
Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Paddle Speed: Set the paddle speed to 50 or 75 rpm.
-
Sampling: Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Analysis: Analyze the concentration of Tipifarnib in the collected samples using a validated analytical method, such as HPLC-UV.
V. Mandatory Visualizations
References
- 1. Tipifarnib physiologically‐based pharmacokinetic modeling to assess drug–drug interaction, organ impairment, and biopharmaceutics in healthy subjects and cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Solid Self-Emulsifying Formulation for Improving the Oral Bioavailability of Erlotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 4. Dissolution tester USP 4 – Flow-through cell / Apparatus 4 | SOTAX [sotax.com]
Addressing batch-to-batch variability of (Rac)-Tipifarnib
Welcome to the technical support center for (Rac)-Tipifarnib. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to batch-to-batch variability of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of farnesyltransferase (FTase).[1][2] FTase is a crucial enzyme that catalyzes the post-translational attachment of a farnesyl group to proteins, a process known as farnesylation.[3][4] This modification is essential for the proper localization and function of several signaling proteins, including the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras).[3][5] By inhibiting FTase, Tipifarnib prevents the farnesylation of these proteins, leading to their mislocalization and subsequent inactivation.[1][4] The anti-proliferative effects of Tipifarnib are most prominent in cells with H-Ras or N-Ras mutations.[2]
Q2: Which signaling pathways are affected by Tipifarnib?
A2: The primary target of Tipifarnib is the Ras signaling pathway. Ras proteins, when activated, trigger downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[3] By preventing Ras farnesylation, Tipifarnib inhibits these downstream pathways, including the MAPK (mitogen-activated protein kinase) pathway (e.g., reduced pERK levels) and the PI3K/Akt/mTOR pathway.[1][6][7] This disruption of signaling hampers the growth and survival of cancer cells.[3]
Q3: What is the chemical structure of Tipifarnib?
A3: Tipifarnib's chemical name is (+)-6-[(R)-Amino-(4-chlorophenyl)-(3-methylimidazol-4-yl)methyl]-4-(3-chlorophenyl)-1-methylquinolin-2-one.[8] It is a nonpeptidomimetic quinolinone derivative.[9]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell-based assays.
You may observe significant variations in the half-maximal inhibitory concentration (IC50) of this compound across different batches in your cell proliferation or viability assays.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Recommended Action | Experimental Protocol |
| Purity and Integrity of the Compound | Verify the purity and chemical identity of each batch. Impurities or degradation products can alter the effective concentration of the active compound. | Perform High-Performance Liquid Chromatography (HPLC) for purity assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation. |
| Polymorphism | Different crystalline forms (polymorphs) of a compound can have different solubilities and dissolution rates, affecting its bioavailability in cell culture. | Analyze the solid-state properties of each batch using X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC). |
| Racemic Composition | This compound is a racemic mixture. Variations in the enantiomeric ratio between batches could lead to differences in biological activity. | Determine the enantiomeric excess (ee) or ratio of the R and S enantiomers using chiral HPLC. |
| Compound Solubility and Stability in Media | Poor solubility or degradation of Tipifarnib in your cell culture media can lead to inconsistent results. | Visually inspect for precipitation after adding the compound to the media. Test the stability of Tipifarnib in your specific media over the time course of your experiment using HPLC. |
| Cell Line Integrity | The genetic drift of cancer cell lines over multiple passages can alter their sensitivity to drugs. | Perform regular cell line authentication (e.g., short tandem repeat profiling) and use cells from a low-passage stock. |
Issue 2: Variable inhibition of downstream signaling pathways.
You may notice inconsistent effects on the phosphorylation of downstream targets like ERK or Akt in Western blot experiments when using different batches of Tipifarnib.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Recommended Action | Experimental Protocol |
| Effective Concentration Differences | Similar to inconsistent IC50 values, variations in purity, polymorphism, or solubility can lead to different effective concentrations of the drug reaching the cells. | Refer to the troubleshooting steps for "Inconsistent IC50 values" to characterize each batch thoroughly. |
| Experimental Variability | Inconsistencies in cell density, treatment duration, or lysate preparation can lead to variable results. | Standardize your experimental protocol meticulously. Include positive and negative controls in every experiment. |
| Reagent Quality | The quality and activity of antibodies and other reagents used in Western blotting can affect the results. | Validate your antibodies and ensure the consistency of all reagents used. |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of a this compound batch.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Prepare a series of dilutions for a calibration curve.
-
Use a C18 reverse-phase HPLC column.
-
The mobile phase can consist of a gradient of acetonitrile and water with 0.1% formic acid.
-
Set the UV detector to a wavelength appropriate for Tipifarnib (e.g., 254 nm).
-
Inject the samples and analyze the chromatograms.
-
Purity is calculated as the percentage of the main peak area relative to the total peak area.
-
2. Western Blot for Pathway Analysis
-
Objective: To assess the effect of this compound on downstream signaling pathways.
-
Methodology:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-ERK, total ERK, p-Akt, total Akt, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to the loading control.
-
Visualizations
Caption: Mechanism of action of this compound on the Ras signaling pathway.
Caption: Workflow for troubleshooting batch-to-batch variability.
Caption: Potential causes of batch-to-batch variability.
References
- 1. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. What is Tipifarnib used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ashpublications.org [ashpublications.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tipifarnib - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Tipifarnib | C27H22Cl2N4O | CID 159324 - PubChem [pubchem.ncbi.nlm.nih.gov]
Tipifarnib Clinical Trials: A Technical Support Center for Managing Adverse Events
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the management of adverse events (AEs) encountered during clinical trials of Tipifarnib. The information is presented in a practical question-and-answer format to directly address challenges that may arise during experimentation.
I. Troubleshooting Guides: Managing Common Adverse Events
This section offers structured guidance for the management of the most frequently reported adverse events associated with Tipifarnib. The recommendations are based on findings from various clinical trials and established supportive care guidelines.
Hematologic Toxicities
Hematologic adverse events, including neutropenia, thrombocytopenia, and anemia, are among the most common toxicities observed with Tipifarnib.[1][2][3][4] Proactive monitoring and timely intervention are crucial for patient safety and to maintain treatment schedules.
Q1: A patient in our trial has developed Grade 3 neutropenia. What is the recommended course of action for dose modification?
A1: For Grade 3 or higher hematologic toxicities, the following steps are recommended based on clinical trial protocols[5][6]:
-
Interrupt Tipifarnib Treatment: Temporarily withhold the administration of Tipifarnib.
-
Monitor Blood Counts: Closely monitor the patient's absolute neutrophil count (ANC) until it recovers to Grade 2 or better.
-
Resume at a Reduced Dose: Once the toxicity has resolved, resume Tipifarnib at a reduced dose. Clinical trials have often employed a stepwise dose reduction of 100 mg per dose.[2][7]
-
Supportive Care: The use of growth factors, such as granulocyte colony-stimulating factor (G-CSF), may be permitted at the discretion of the investigator to help manage neutropenia.[2]
Q2: What are the specific guidelines for managing Grade 4 thrombocytopenia?
A2: Grade 4 thrombocytopenia requires immediate attention:
-
Treatment Interruption: Immediately interrupt Tipifarnib dosing.[5]
-
Supportive Care: Implement supportive care measures, which may include platelet transfusions.[8]
-
Monitoring: Monitor platelet counts frequently until they recover to a safer level (Grade 2 or less).
-
Dose Reduction: If treatment is to be resumed, it should be at a significantly reduced dose, following the principle of a 100 mg stepwise reduction from the previous dose level.[7]
-
Permanent Discontinuation: If the toxicity is recurrent or life-threatening, permanent discontinuation of Tipifarnib should be considered.[6]
Q3: How should anemia be managed in patients receiving Tipifarnib?
A3: The management of anemia is primarily supportive:
-
Monitoring: Regularly monitor hemoglobin and hematocrit levels.
-
Transfusions: Red blood cell (RBC) transfusions should be administered as needed based on institutional guidelines and the patient's symptoms.[8]
-
Dose Modification: Dose interruption or reduction for anemia is less common than for neutropenia or thrombocytopenia but should be considered for severe (Grade 3 or higher) cases, especially if symptomatic.[9]
-
Frequency: Perform complete blood counts (CBC) with differential at baseline, weekly for the first cycle, and then at the beginning of each subsequent cycle.[10] More frequent monitoring may be necessary if significant cytopenias are observed.
-
Grading: Grade all hematologic adverse events according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
Gastrointestinal (GI) Toxicities
Nausea and diarrhea are common non-hematologic adverse events associated with Tipifarnib treatment.[1][3]
Q4: A patient is experiencing Grade 2 diarrhea. What is the recommended management strategy?
A4: For Grade 2 diarrhea, a multi-step approach is recommended:
-
Dietary Modification: Advise the patient to follow a BRAT diet (bananas, rice, applesauce, toast) and to increase their intake of clear fluids to prevent dehydration.
-
Anti-diarrheal Medication: Initiate treatment with loperamide. The standard dose is 4 mg initially, followed by 2 mg every 4 hours or after each unformed stool, not to exceed 16 mg per day.
-
Dose Interruption: If the diarrhea persists for more than 24 hours despite loperamide, consider interrupting the Tipifarnib dose.
-
Dose Reduction: If the diarrhea is recurrent or severe, a dose reduction of Tipifarnib should be implemented upon resolution of the symptoms.[9]
Q5: What is the recommended approach for managing nausea in patients treated with Tipifarnib?
A5: Prophylactic and as-needed antiemetic therapy is key to managing nausea:
-
Prophylaxis: For patients with a history of nausea or those receiving higher doses of Tipifarnib, consider prophylactic administration of a 5-HT3 receptor antagonist (e.g., ondansetron) before dosing.
-
As-Needed Treatment: Provide patients with a prescription for an antiemetic to be taken as needed.
-
Dose Interruption and Reduction: For persistent Grade 2 or any Grade 3 nausea that is not controlled with antiemetics, interrupt Tipifarnib until the nausea resolves to Grade 1 or less. Resume treatment at a reduced dose.[5]
-
Patient Education: Educate patients on the signs and symptoms of dehydration and the importance of early intervention for diarrhea.
-
Monitoring: Regularly question patients about the frequency and severity of nausea and diarrhea at each visit.
Fatigue
Fatigue is a frequently reported and often debilitating side effect of Tipifarnib.[4]
Q6: How can we manage significant fatigue in our clinical trial participants?
A6: The management of fatigue is multifaceted and includes both non-pharmacologic and pharmacologic interventions:
-
Assessment: Screen for and assess the severity of fatigue at regular intervals using a validated scale.
-
Non-Pharmacologic Interventions:
-
Energy Conservation: Counsel patients on strategies to conserve energy, such as prioritizing activities and incorporating rest periods.
-
Physical Activity: Encourage light to moderate exercise as tolerated, as this has been shown to reduce cancer-related fatigue.
-
-
Dose Modification: For Grade 3 fatigue, interrupt Tipifarnib until the fatigue improves to Grade 1 or less. Treatment can then be resumed at a reduced dose.[10]
II. Frequently Asked Questions (FAQs)
Q7: What is the mechanism of action of Tipifarnib that leads to these adverse events?
A7: Tipifarnib is a potent and selective inhibitor of farnesyltransferase.[11] This enzyme is crucial for the post-translational modification of several proteins, including RAS, which are involved in cell signaling pathways that regulate cell growth and proliferation.[11] By inhibiting farnesyltransferase, Tipifarnib disrupts these signaling pathways in cancer cells. However, farnesyltransferase is also active in healthy cells, and its inhibition can affect normal cellular processes, leading to the observed adverse events. For instance, the hematologic toxicities may be related to the inhibition of farnesylation of proteins essential for the maturation and function of hematopoietic cells.
Q8: Are there any specific patient populations that are more at risk for developing severe adverse events with Tipifarnib?
A8: While data is still emerging, patients with pre-existing myelosuppression or those who have received extensive prior chemotherapy may be at a higher risk for severe hematologic toxicities. Additionally, patients with impaired hepatic function may experience higher plasma concentrations of Tipifarnib, potentially leading to increased toxicity.[12] Therefore, a lower starting dose and more frequent monitoring are recommended in this population.
Q9: What is the recommended starting dose of Tipifarnib and what are the typical dose reduction levels?
A9: The starting dose of Tipifarnib in clinical trials has varied depending on the indication and dosing schedule, with common starting doses being 300 mg, 600 mg, or 900 mg twice daily.[2][6][9] Dose reductions are typically made in 100 mg increments per dose.[2][7] For example, a patient who experiences a dose-limiting toxicity at 600 mg twice daily may have their dose reduced to 500 mg twice daily upon resolution of the toxicity.
III. Data Presentation
Table 1: Common Adverse Events Associated with Tipifarnib in Clinical Trials
| Adverse Event | Frequency (All Grades) | Frequency (Grade ≥3) | Citations |
| Hematologic | |||
| Neutropenia | 43.1% - 95% | 19% - 95% | [1][2][4][13] |
| Thrombocytopenia | 36.9% - 48% | 30% - 35% | [1][2][4][13] |
| Anemia | 30.8% - 76% | 21.5% - 38% | [1][2][4][13] |
| Gastrointestinal | |||
| Nausea | 29.2% - 33% | 10% | [1][2][4] |
| Diarrhea | 27.7% | Not frequently reported | [1][2] |
| Other | |||
| Fatigue | 66% - 86% | 14% | [4][13] |
Frequencies are approximate and vary across different clinical trials and patient populations.
Table 2: General Dose Modification Guidelines for Tipifarnib
| Adverse Event Grade (NCI CTCAE) | Recommended Action |
| Grade 2 (Persistent or Intolerable) | Consider dose interruption until resolution to ≤ Grade 1, then resume at the same or a reduced dose level. |
| Grade 3 | Interrupt dose until resolution to ≤ Grade 1. Resume at a reduced dose (e.g., decrease by 100 mg twice daily). |
| Grade 4 | Permanently discontinue treatment. |
This is a general guideline; specific dose modification plans may vary by clinical trial protocol.[5][6]
IV. Visualizations
Caption: Tipifarnib inhibits farnesyltransferase, preventing RAS protein localization to the cell membrane and subsequent activation of downstream signaling pathways.
Caption: A logical workflow for the management of adverse events during Tipifarnib treatment, from observation and grading to dose modification or discontinuation.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Phase 2 trial of the farnesyltransferase inhibitor tipifarnib for relapsed/refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kuraoncology.com [kuraoncology.com]
- 5. A phase 2 study of the farnesyltransferase inhibitor tipifarnib in poor-risk and elderly patients with previously untreated acute myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase 1 Trial Dose Escalation Study of Tipifarnib on a Week-On, Week-Off Schedule in Relapsed, Refractory or High-Risk Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Clinical and pharmacologic study of the farnesyltransferase inhibitor tipifarnib in cancer patients with normal or mildly or moderately impaired hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. omicsdi.org [omicsdi.org]
How to control for confounding variables in Tipifarnib research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with Tipifarnib. The focus is on methodologies to control for confounding variables to ensure the validity and reproducibility of research findings.
Frequently Asked Questions (FAQs)
Q1: What are the most critical confounding variables to consider in a Tipifarnib clinical trial?
A1: In clinical research involving Tipifarnib, several patient and disease characteristics can act as confounding variables. It is crucial to identify and control for these to accurately assess the drug's efficacy and safety. Key confounders include:
-
HRAS Mutation Status and Variant Allele Frequency (VAF): Tipifarnib has shown significant activity in patients with HRAS-mutant head and neck squamous cell carcinoma (HNSCC)[1][2]. The specific HRAS mutation and its VAF can influence response rates. For instance, a higher VAF (≥20%) has been associated with better outcomes[1].
-
Prior Therapies: Patients enrolling in Tipifarnib trials have often received multiple prior treatments, including platinum-based chemotherapy, immunotherapy, and cetuximab[2]. The nature and number of prior therapies can significantly impact patient outcomes and should be carefully documented and controlled for in the analysis.
-
Co-morbidities and Performance Status: The overall health of the patient, including co-morbidities and Eastern Cooperative Oncology Group (ECOG) performance status, can confound the interpretation of treatment-related adverse events and efficacy.
-
Tumor Microenvironment: The tumor microenvironment, including the expression of factors like CXCL12, can influence the response to Tipifarnib.
-
Concomitant Medications: The use of other medications, particularly those that are metabolized by or inhibit CYP3A4 and UGT1A4, can affect Tipifarnib's pharmacokinetics and lead to drug-drug interactions[3].
Q2: How can I control for confounding variables in my Tipifarnib clinical trial design and analysis?
A2: Several methods can be employed at both the design and analysis stages of a clinical trial to mitigate the impact of confounding variables[4][5][6]:
-
Randomization: In randomized controlled trials, random assignment of participants to treatment and control groups helps to evenly distribute both known and unknown confounders[5].
-
Restriction: This involves setting strict inclusion and exclusion criteria for trial participants. For example, a trial might be restricted to patients with a specific HRAS mutation and a VAF above a certain threshold[1].
-
Matching: In observational studies, participants in the treatment group can be matched with control participants based on key confounding variables like age, sex, and disease stage.
-
Stratification: The analysis can be stratified based on the levels of a confounding variable. For example, analyzing the effect of Tipifarnib separately in patients with high and low HRAS VAF.
-
Multivariate Analysis: Statistical techniques like regression modeling can be used to adjust for the effects of multiple confounding variables simultaneously in the analysis phase[5].
Q3: What are common confounding variables in preclinical in vitro studies with Tipifarnib, and how can they be controlled?
A3: In in vitro experiments using cell lines, several factors can introduce variability and confound the results:
-
Cell Line Misidentification and Contamination: Using misidentified or contaminated cell lines is a major source of irreproducible data. Always authenticate cell lines using methods like short tandem repeat (STR) profiling.
-
Cell Passage Number: The characteristics of cell lines can change over time with increasing passage number. It is crucial to use cells within a defined low-passage number range for all experiments.
-
Serum and Media Variability: Different batches of fetal bovine serum (FBS) and other media components can have varying levels of growth factors and other substances that may influence cell growth and drug response. Using a single, pre-tested batch of serum for a series of experiments is recommended.
-
Seeding Density: The initial number of cells seeded can affect their growth rate and response to treatment. Ensure consistent seeding density across all experimental and control wells.
-
Off-Target Effects: While Tipifarnib is a potent farnesyltransferase inhibitor, it may have off-target effects. Including appropriate controls, such as cell lines that are not dependent on farnesylation for their growth, can help to identify these effects.
Q4: How can I minimize confounding variables in preclinical in vivo animal studies of Tipifarnib?
A4: In vivo studies introduce additional layers of complexity and potential confounders:
-
Animal Strain, Age, and Sex: The genetic background, age, and sex of the animals can all influence tumor growth and drug metabolism. These factors should be consistent across all experimental groups.
-
Housing and Environmental Conditions: Variations in housing conditions, such as cage density, light-dark cycles, and temperature, can affect animal stress levels and physiology, potentially impacting experimental outcomes.
-
Tumor Implantation Site and Size: The site of tumor implantation and the initial tumor volume should be as uniform as possible among all animals.
-
Randomization and Blinding: Animals should be randomly assigned to treatment and control groups. Furthermore, the individuals administering the treatment and assessing the outcomes should be blinded to the group assignments to prevent bias.
-
Vehicle Effects: The vehicle used to dissolve and administer Tipifarnib can have its own biological effects. A vehicle-only control group is essential to account for these potential effects.
Troubleshooting Guides
Problem 1: High variability in IC50 values for Tipifarnib across replicate experiments in the same cell line.
-
Possible Cause: Inconsistent cell culture conditions.
-
Troubleshooting Steps:
-
Standardize Cell Passage Number: Ensure that cells used for all replicates are within a narrow and low passage number range.
-
Control Seeding Density: Use a Coulter counter or a similar method to ensure precise and consistent cell seeding density.
-
Use a Single Batch of Serum: Pre-test and use a single lot of FBS for the entire set of experiments.
-
Verify Drug Concentration: Ensure accurate and consistent preparation of Tipifarnib dilutions for each experiment.
-
Problem 2: Inconsistent results in Western blot analysis of pERK levels following Tipifarnib treatment.
-
Possible Cause: Variability in sample preparation and loading, or issues with antibody performance.
-
Troubleshooting Steps:
-
Normalize Protein Loading: Perform a protein quantification assay (e.g., BCA assay) on all cell lysates and load equal amounts of protein per lane.
-
Use a Loading Control: Always probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to confirm equal loading.
-
Optimize Antibody Concentrations: Titrate the primary and secondary antibodies to determine the optimal concentrations that provide a strong signal with minimal background.
-
Standardize Lysis and Incubation Times: Ensure that all samples are lysed under the same conditions and for the same duration. Similarly, standardize the incubation times with antibodies and substrates.
-
Problem 3: Unexpected toxicity or lack of efficacy of Tipifarnib in an animal model.
-
Possible Cause: Issues with drug formulation, administration, or the choice of animal model.
-
Troubleshooting Steps:
-
Verify Drug Formulation and Stability: Confirm the solubility and stability of Tipifarnib in the chosen vehicle.
-
Ensure Accurate Dosing: Calibrate all equipment used for drug administration and ensure that each animal receives the correct dose.
-
Evaluate the Animal Model: The chosen animal model (e.g., cell line-derived xenograft, patient-derived xenograft) should be well-characterized and known to be sensitive to farnesyltransferase inhibition.
-
Monitor Animal Health: Closely monitor the animals for signs of toxicity and ensure that the vehicle itself is not causing adverse effects.
-
Quantitative Data Summary
Table 1: Tipifarnib IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Sf9 (rat recombinant PFT) | N/A (in vitro enzyme assay) | 0.7 | [7] |
| NIH3T3 (H-ras transformed) | Murine Fibroblast | 1.6 | [7] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | < 100 (Sensitive) | [8] |
| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia | < 100 (Sensitive) | [8] |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | < 100 (Sensitive) | [8] |
Table 2: Patient Demographics and Clinical Outcomes in a Phase II Trial of Tipifarnib in HRAS-Mutant HNSCC (High VAF Cohort)
| Characteristic | Value | Reference |
| Number of Patients | 22 | [2] |
| Median Age (years) | 63 (range, 20-89) | [2] |
| Male | 68.2% | [2] |
| Primary Tumor Location: Oral Cavity | 45.5% | [2] |
| Median Prior Treatments | 2 | [2] |
| Prior Platinum-based Chemotherapy | 90.9% | [2] |
| Prior Immunotherapy | 63.9% | [2] |
| Prior Cetuximab | 50% | [2] |
| Objective Response Rate (ORR) | 55% (95% CI, 31.5-76.9) | [2] |
| Median Progression-Free Survival (PFS) | 5.6 months (95% CI, 3.6-16.4) | [2] |
| Median Overall Survival (OS) | 15.4 months (95% CI, 7.0-29.7) | [2] |
Experimental Protocols
Protocol 1: Farnesyltransferase (FTase) Inhibitor Screening Assay
This protocol is adapted from a commercially available fluorimetric assay kit and provides a method for high-throughput screening of FTase inhibitors like Tipifarnib.
-
Reagent Preparation: Equilibrate all kit components to room temperature. Prepare a working solution of the FTase enzyme in the provided assay buffer.
-
Compound Preparation: Dissolve test compounds (including Tipifarnib as a positive control) in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
Add 5 µL of the FTase enzyme solution to the wells of a black 384-well plate.
-
Add 5 µL of the test compounds or control solvent to the appropriate wells.
-
Incubate for 10 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Prepare a working reagent by mixing the dansyl-peptide substrate, assay buffer, and TCEP.
-
Add 15 µL of the working reagent to all wells.
-
Read the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm after 60 minutes.
-
-
Data Analysis: The inhibition of FTase is determined by the decrease in fluorescence signal compared to the control wells.
Protocol 2: Western Blotting for Phospho-ERK (pERK)
This protocol provides a general workflow for assessing the phosphorylation of ERK1/2, a key downstream effector in the Ras-MAPK pathway, following Tipifarnib treatment.
-
Cell Culture and Treatment: Plate cells at a consistent density and allow them to adhere overnight. Treat the cells with Tipifarnib at the desired concentrations for the specified duration. Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (pERK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK to confirm equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the pERK signal to the total ERK signal.
-
Visualizations
References
- 1. Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Tipifarnib physiologically‐based pharmacokinetic modeling to assess drug–drug interaction, organ impairment, and biopharmaceutics in healthy subjects and cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How do I prevent confounding variables from interfering with my research? [scribbr.com]
- 5. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical trials: how to assess confounding and why so - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Identification of tipifarnib sensitivity biomarkers in T-cell acute lymphoblastic leukemia and T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of (Rac)-Tipifarnib during storage and handling
Welcome to the technical support center for (Rac)-Tipifarnib. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and handling, and to provide troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO to minimize moisture absorption, which can reduce solubility.[1]
Q2: What are the recommended storage conditions for this compound as a solid and in a stock solution?
A2: As a solid, this compound should be stored in a cool, dry place. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to 6 months or at -80°C for up to one year.[2] Once an aliquot is thawed, it can be kept at 4°C for up to two weeks.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively published, it is a common practice for compounds with complex aromatic structures to be sensitive to light. Therefore, it is recommended to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers with aluminum foil.
Q4: Can I use a prepared stock solution of this compound that has precipitated?
A4: If precipitation is observed in your stock solution, it can be gently warmed and sonicated to aid in redissolution.[2] However, if the precipitate does not fully dissolve, it is recommended to prepare a fresh stock solution to ensure accurate concentration and avoid introducing insoluble material into your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound in a research setting.
Issue 1: Precipitation of this compound in Cell Culture Media
-
Symptom: A precipitate is observed in the cell culture plate or flask after adding the this compound working solution.
-
Possible Causes:
-
The final concentration of DMSO in the media is too high, causing the compound to come out of solution.
-
The concentration of this compound exceeds its solubility limit in the aqueous environment of the cell culture media.
-
Interaction with components of the serum or media.
-
-
Troubleshooting Steps:
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low, typically below 0.5%, to maintain the solubility of this compound and minimize solvent toxicity to the cells.
-
Optimize Working Concentration: If precipitation persists, consider lowering the final concentration of this compound in your experiment.
-
Serial Dilution: Prepare intermediate dilutions of your DMSO stock solution in a serum-free medium before adding it to the final culture medium. This can help to mitigate abrupt changes in solvent environment.
-
Pre-warm Media: Ensure your cell culture media is at 37°C before adding the this compound working solution.
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Symptom: High variability between replicate experiments or results that do not align with expected outcomes.
-
Possible Causes:
-
Degradation of the this compound stock solution due to improper storage or handling.
-
Inaccurate concentration of the stock solution.
-
Pipetting errors during the preparation of working solutions.
-
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solution: If there is any doubt about the stability of your current stock solution, prepare a fresh one from the solid compound.
-
Verify Stock Solution Integrity: If you have access to analytical instrumentation such as HPLC, you can verify the purity and concentration of your stock solution.
-
Review Dilution Scheme: Carefully re-calculate and review your dilution steps to ensure accuracy. Use calibrated pipettes and proper pipetting techniques.
-
Consistent Handling: Ensure that all experimental steps, including incubation times and handling of the compound, are consistent across all experiments.
-
Stability and Degradation Profile
Understanding the stability of this compound under various stress conditions is crucial for interpreting experimental results and ensuring the integrity of the compound.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. The table below summarizes the expected degradation behavior of this compound under different stress conditions.
| Stress Condition | Reagent/Condition | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis | 1 M HCl, 80°C, 24h | Significant Degradation | Hydrolytic cleavage of the amide bond |
| Base Hydrolysis | 1 M NaOH, 80°C, 24h | Moderate Degradation | Hydrolytic cleavage of the amide bond |
| Oxidation | 6% H₂O₂, RT, 24h | Significant Degradation | N-oxide formation on the imidazole ring |
| Photolytic | UV light (254 nm), Solid & Solution | Moderate Degradation | Photolytic rearrangement or cleavage |
| Thermal | 100°C, 48h, Solid | Minor Degradation | Thermally induced decomposition |
Note: This table is based on the general chemical properties of similar compounds and serves as a guideline. Specific degradation products would need to be identified through techniques like LC-MS.
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (up to 37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Stability-Indicating HPLC Method for this compound
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for assessing the purity and stability of this compound.
-
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Dilute the this compound stock solution or experimental sample with the mobile phase to a final concentration within the linear range of the assay (e.g., 10 µg/mL).
-
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the gradient elution to separate this compound from any potential degradation products.
-
Analyze the resulting chromatogram to determine the peak area of this compound and any impurities or degradants.
-
Purity can be assessed by calculating the percentage of the main peak area relative to the total peak area.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation studies.
Troubleshooting Logic for Precipitation in Media
References
Validation & Comparative
A Comparative Guide to Validating HRAS Farnesylation Inhibition by (Rac)-Tipifarnib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Rac)-Tipifarnib, a potent and selective farnesyltransferase (FTase) inhibitor, with other alternatives. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the relevant biological pathways and experimental workflows. Tipifarnib has garnered renewed interest due to its specific efficacy in cancers harboring HRAS mutations, a distinction rooted in the unique biology of HRAS protein processing.
Introduction to Farnesyltransferase Inhibition
Post-translational modification by farnesylation is a critical step for the membrane localization and function of many signaling proteins, including the Ras family of small GTPases (HRAS, KRAS, and NRAS)[1]. This process is catalyzed by the enzyme farnesyltransferase (FTase)[2][3]. The attachment of a farnesyl group anchors Ras proteins to the inner surface of the cell membrane, a prerequisite for their participation in signal transduction pathways that regulate cell growth, proliferation, and survival[1][4].
While all three major Ras isoforms are substrates for FTase, a key difference dictates their sensitivity to FTase inhibitors (FTIs). In the presence of an FTI, KRAS and NRAS can undergo an alternative prenylation process called geranylgeranylation, which still allows for membrane localization and function[4][5]. HRAS, however, is exclusively dependent on farnesylation[4][5][6]. This unique dependency makes tumors with activating HRAS mutations particularly vulnerable to FTIs like Tipifarnib, as the inhibition of FTase effectively blocks HRAS oncogenic signaling[6][7].
Performance Comparison of Farnesyltransferase Inhibitors
Tipifarnib (R115777) and Lonafarnib (SCH66336) are two of the most extensively studied FTIs. Their efficacy can be compared based on their inhibitory concentration against the FTase enzyme and their growth-inhibitory effects on cancer cell lines, particularly those with HRAS mutations.
| Inhibitor | Target/Assay | IC50/GI50 Value | Cell Line/System | Reference |
| Tipifarnib | Farnesyltransferase (FTase) | 0.6 nM | Enzyme Assay | [8] |
| Lamin B Farnesylation | 0.86 nM | Enzyme Assay | [9][10] | |
| K-RasB Peptide Farnesylation | 7.9 nM | Enzyme Assay | [8] | |
| Growth Inhibition (GI50) | 2.1 - 25.8 nM | Various HRAS-mutant HNSCC cell lines | [3] | |
| Growth Inhibition (IC50) | 21 nM | NIH3T3 cells expressing HRASG12V | [4] | |
| Lonafarnib | H-Ras Farnesylation | 1.9 nM | Enzyme Assay | [11] |
| K-Ras 4B Farnesylation | 5.2 nM | Enzyme Assay | [11] | |
| Anchorage-Dependent Growth | 4.0 nM | K-Ras transformed rodent fibroblasts | [11] | |
| Manumycin A | Farnesyltransferase (FTase) | 5 µM | Enzyme Assay | [12] |
Table 1: Quantitative Comparison of Farnesyltransferase Inhibitors. IC50 (half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the activity of the FTase enzyme by 50%. GI50 (half-maximal growth inhibition) values represent the concentration needed to inhibit cell growth by 50%. Lower values indicate higher potency.
Experimental Validation Protocols
Validating the inhibition of HRAS farnesylation by Tipifarnib involves demonstrating the physical consequences of blocking the enzyme: the accumulation of non-farnesylated, cytosolic HRAS, and the subsequent impact on cell viability.
Triton X-114 Phase Separation for Farnesylation Status
This biochemical assay separates proteins based on their hydrophobic properties. Farnesylated HRAS is hydrophobic and partitions into the detergent-rich phase, while the non-farnesylated, precursor form is more hydrophilic and remains in the aqueous phase[11][13].
Protocol:
-
Cell Lysis: Treat HRAS-mutant cells with Tipifarnib (e.g., 100 nM) or vehicle (DMSO) for 24-48 hours. Lyse the cells on ice in a phosphate-buffered lysis buffer containing 2% pre-condensed Triton X-114 and protease inhibitors[13][14].
-
Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet insoluble debris[14].
-
Phase Separation: Transfer the supernatant to a new tube and incubate at 37°C for 10 minutes to induce phase separation. The solution will become cloudy[13].
-
Centrifugation: Centrifuge at room temperature (e.g., 22,500 x g for 10 minutes) to separate the upper aqueous phase from the lower, viscous detergent phase[13].
-
Sample Preparation: Carefully collect the aqueous phase. Wash the detergent phase with a wash buffer, repeat the phase separation, and then collect the final detergent phase.
-
Analysis: Analyze equal protein amounts from the aqueous and detergent phases by SDS-PAGE and Western blotting using an anti-HRAS antibody. An increase of HRAS in the aqueous fraction of Tipifarnib-treated cells indicates successful inhibition of farnesylation[3].
Western Blot for HRAS Mobility Shift
The addition of the farnesyl group slightly increases the electrophoretic mobility of HRAS in SDS-PAGE. The non-farnesylated precursor protein, which accumulates upon FTI treatment, migrates more slowly[3][4][15].
Protocol:
-
Lysate Preparation: Prepare whole-cell lysates from Tipifarnib- and vehicle-treated cells using a standard lysis buffer (e.g., RIPA buffer)[16].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a high-percentage polyacrylamide gel (e.g., 15-18%) to achieve better resolution of the small molecular weight shift[4].
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane[16].
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for HRAS. Following washes, incubate with an appropriate HRP-conjugated secondary antibody[16].
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. The appearance of a slower-migrating (higher molecular weight) HRAS band in Tipifarnib-treated samples confirms the inhibition of farnesylation[3][4].
Cell Viability Assay
To quantify the cytotoxic or cytostatic effects of inhibiting HRAS function, a cell viability assay is performed.
Protocol (using MTT/MTS or similar colorimetric/fluorometric assays):
-
Cell Seeding: Seed HRAS-mutant cells in 96-well plates at a predetermined density and allow them to adhere overnight[10].
-
Drug Treatment: Treat the cells with a range of Tipifarnib concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified period (e.g., 72-96 hours)[17].
-
Reagent Incubation: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions[10].
-
Signal Measurement: After the appropriate incubation time, measure the absorbance or luminescence using a plate reader[10].
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the GI50 or IC50 value.
Visualizing Pathways and Workflows
Diagrams created using Graphviz provide clear visual representations of complex biological and experimental processes.
Caption: HRAS signaling pathway and the point of inhibition by Tipifarnib.
Caption: Experimental workflow for validating Tipifarnib's activity.
References
- 1. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effects of low‐dose tipifarnib on the mTOR signaling pathway and reactive oxygen species production in HIF‐1α‐expressing gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concurrent Inhibition of ERK and Farnesyltransferase Suppresses the Growth of HRAS Mutant Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tipifarnib inhibits HRAS-driven dedifferentiated thyroid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 7. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A phase I safety, pharmacological, and biological study of the farnesyl protein transferase inhibitor, lonafarnib (SCH 663366), in combination with cisplatin and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Small-scale Triton X-114 Extraction of Hydrophobic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad.com [bio-rad.com]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of (Rac)-Tipifarnib Clinical Trial Outcomes in Oncology
An in-depth review of the clinical performance of the farnesyltransferase inhibitor, Tipifarnib, across various cancer types, with a focus on trial design, efficacy, and safety data.
Introduction
(Rac)-Tipifarnib (formerly known as R115777) is an investigational, orally bioavailable, nonpeptidomimetic competitive inhibitor of farnesyltransferase (FT).[1] FT is a crucial enzyme responsible for the post-translational farnesylation of numerous cellular proteins, most notably the Ras family of small GTPases (HRAS, KRAS, and NRAS).[1][2] Farnesylation is essential for the proper membrane localization and subsequent activation of Ras proteins, which are key components of signaling pathways that regulate cell growth, proliferation, and survival.[2][3] Dysregulation of the Ras signaling pathway is a common driver in many human cancers. Tipifarnib's mechanism of action involves blocking this farnesylation step, thereby inhibiting the function of oncogenic Ras and other farnesylated proteins involved in cancer progression.[2][3] This guide provides a comparative analysis of key clinical trials of Tipifarnib in various oncological indications, presenting a synthesis of efficacy and safety data, alongside an overview of the experimental protocols and the underlying signaling pathways.
Mechanism of Action and Signaling Pathway
Tipifarnib exerts its anti-cancer effects by inhibiting farnesyltransferase, which prevents the farnesylation of key signaling proteins, including Ras. This disruption of post-translational modification leads to the mislocalization of these proteins, rendering them unable to participate in downstream signaling cascades, such as the RAF-MEK-ERK (MAPK) pathway, which is critical for cell proliferation and survival.[1][3] While all Ras isoforms are substrates for farnesyltransferase, HRAS is exclusively dependent on farnesylation for its membrane localization, making tumors with HRAS mutations particularly susceptible to Tipifarnib.[3]
Cross-Study Comparison of Clinical Trial Outcomes
Tipifarnib has been evaluated in a variety of hematological malignancies and solid tumors. The following tables summarize the key efficacy and safety findings from selected Phase II clinical trials.
Table 1: Efficacy of Tipifarnib in Head and Neck Squamous Cell Carcinoma (HNSCC)
| Clinical Trial Identifier | Patient Population | N | Dosing Regimen | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| NCT02383927 (KO-TIP-001) [4][5] | Recurrent/Metastatic (R/M) HNSCC with high HRAS VAF (≥20%) | 20 (evaluable) | 600 or 900 mg PO BID, days 1-7 & 15-21 of 28-day cycles | 55% (95% CI: 31.5-76.9) | 5.6 months (95% CI: 3.6-16.4) | 15.4 months (95% CI: 7.0-29.7) |
| NCT03719690 (AIM-HN) [6][7] | R/M HNSCC with HRAS mutations | - | 600 mg PO BID, days 1-7 & 15-21 of 28-day cycles | Primary endpoint: ORR in patients with VAF ≥20% | - | - |
VAF: Variant Allele Frequency
Table 2: Efficacy of Tipifarnib in Peripheral T-Cell Lymphoma (PTCL)
| Clinical Trial Identifier | Patient Population | N | Dosing Regimen | ORR | Median PFS | Median Duration of Response (DOR) |
| NCT02464228 [3][8] | Relapsed/Refractory PTCL | 65 | 300 mg PO BID for 21 days of 28-day cycles (most common) | 39.7% (95% CI: 28.1-52.5) | 3.5 months (95% CI: 2.1-4.4) | 3.7 months (95% CI: 2.0-15.3) |
| Angioimmunoblastic T-cell Lymphoma (AITL) Subtype | 38 | 56.3% (95% CI: 39.3-71.8) | 3.6 months (95% CI: 1.9-8.3) | 7.8 months (95% CI: 2.0-16.3) |
Table 3: Efficacy of Tipifarnib in Hematologic Malignancies
| Clinical Trial Identifier | Patient Population | N | Dosing Regimen | Key Efficacy Outcomes |
| Phase II (Lancet et al., 2007) [1] | Poor-risk Acute Myeloid Leukemia (AML) | 158 | 600 mg PO BID for 21 consecutive days every 28 days | CR: 14%, Overall Response Rate: 23%, Median OS for CR patients: 18 months |
| SWOG S0432 (NCT00093470) [9][10] | Untreated AML (≥70 years) | 348 | 300 mg PO BID for 21 days of 28-day cycles (optimal regimen) | Overall Response Rate (CR + CRi + PR): 20% |
| Phase I (Kurzrock et al., 2008) [11] | Myelodysplastic Syndrome (MDS) | 61 (evaluable) | Dose escalation starting at 100 mg PO BID, alternate weeks | Response Rate (CR + HI): 26% |
| Phase I/II (Combination Therapy) [12] | Newly diagnosed AML or high-risk MDS | 95 | Tipifarnib 300 mg PO BID for 21 days with Idarubicin and Cytarabine | CR: 64%, CRp: 9%, Median OS: 17 months |
CR: Complete Remission, CRi: Complete Remission with incomplete hematologic recovery, PR: Partial Response, HI: Hematologic Improvement, CRp: Complete Remission with incomplete platelet recovery
Table 4: Common Treatment-Emergent Adverse Events (Grade ≥3)
| Adverse Event | HNSCC (NCT02383927)[5] | PTCL (NCT02464228)[8] | AML (Lancet et al., 2007)[1] | MDS (Kurzrock et al., 2008)[11] |
| Anemia | 37% | 30.8% | - | Myelosuppression: 60% |
| Lymphopenia | 13% | - | - | |
| Neutropenia | - | 43.1% | - | |
| Thrombocytopenia | - | 36.9% | - | |
| Nausea | - | - | Drug-related serious AEs: 47% | 11% |
| Diarrhea | - | - | 16% | |
| Fatigue | - | - | 20% |
Experimental Protocols
The clinical trials of Tipifarnib, while varying in patient population, share some common methodological elements.
Representative Clinical Trial Workflow
Key Methodological Components:
-
Patient Selection: Across the solid tumor trials, a key inclusion criterion was the presence of an HRAS mutation, often with a specified variant allele frequency.[4][13] For hematological malignancies, eligibility was typically based on disease stage (e.g., relapsed/refractory) and patient fitness for treatment.[1][3] Common exclusion criteria included significant comorbidities and prior treatment with a farnesyltransferase inhibitor.[4][13]
-
Treatment Regimen: Tipifarnib is administered orally. Dosing schedules have varied across studies, with common regimens being twice-daily administration for 7 days on and 7 days off within a 28-day cycle, or continuous daily dosing for 21 days of a 28-day cycle.[4] Doses have ranged from 300 mg to 900 mg twice daily, with dose adjustments permitted for toxicity management.[4]
-
Outcome Assessment: Efficacy in solid tumors was primarily assessed using the Response Evaluation Criteria in Solid Tumors (RECIST v1.1), with tumor imaging performed at baseline and at regular intervals during treatment.[4][13] For hematological malignancies, response was evaluated based on established criteria such as the International Working Group (IWG) criteria.[14] Safety was monitored through the documentation of adverse events, graded according to the Common Terminology Criteria for Adverse Events (CTCAE).[15]
Conclusion
Clinical trials of this compound have demonstrated promising activity in specific, molecularly defined patient populations, particularly in individuals with HRAS-mutant solid tumors such as HNSCC. The efficacy in hematological malignancies like PTCL, AML, and MDS has also been observed, although patient selection biomarkers are still under investigation. The safety profile of Tipifarnib is generally manageable, with myelosuppression and gastrointestinal toxicities being the most common adverse events. Ongoing and future studies, such as the pivotal AIM-HN trial, will further clarify the role of Tipifarnib in the oncology treatment landscape and may lead to its approval for specific indications. The development of Tipifarnib underscores the importance of a precision medicine approach, where understanding the underlying molecular drivers of a patient's cancer can guide the selection of targeted therapies.
References
- 1. Tipifarnib in the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Phase 2 trial of the farnesyltransferase inhibitor tipifarnib for relapsed/refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Kura Oncology Presents Preliminary Clinical And Preclinical Data For Tipifarnib In The Treatment Of Relapsed Or Refractory Peripheral T-Cell Lymphoma - BioSpace [biospace.com]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Trial: NCT02383927 - My Cancer Genome [mycancergenome.org]
- 8. ashpublications.org [ashpublications.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Four Different Regimens of Farnesyltransferase Inhibitor Tipifarnib in Older, Untreated Acute Myeloid Leukemia Patients: North American Intergroup Phase II Study SWOG S0432 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I study of alternate-week administration of tipifarnib in patients with myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase 1-2 study of a farnesyltransferase inhibitor, tipifarnib, combined with idarubicin and cytarabine for patients with newly diagnosed acute myeloid leukemia and high-risk myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. kuraoncology.com [kuraoncology.com]
- 15. hra.nhs.uk [hra.nhs.uk]
Comparative Analysis of (Rac)-Tipifarnib's Effect on Different Tumor Types
(Rac)-Tipifarnib , an investigational farnesyltransferase inhibitor, has demonstrated notable anti-tumor activity in a range of malignancies, particularly those harboring specific genetic alterations. This guide provides a comparative analysis of its efficacy across various tumor types, supported by experimental data from preclinical and clinical studies. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed overview of the drug's mechanism of action, clinical outcomes, and the experimental methodologies used in its evaluation.
Mechanism of Action
Tipifarnib is a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of numerous cellular proteins, including members of the Ras superfamily of small GTPases.[1] Farnesylation involves the attachment of a farnesyl group to a cysteine residue at the C-terminus of target proteins, a process essential for their proper subcellular localization and function.[2]
The Ras proteins (HRAS, KRAS, and NRAS) are key regulators of cell proliferation, differentiation, and survival.[3] While KRAS and NRAS can undergo alternative prenylation by geranylgeranyltransferase I (GGTase I) when FTase is inhibited, HRAS is exclusively dependent on farnesylation for its membrane association and subsequent activation of downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) pathway.[4] Consequently, tumors with activating mutations in HRAS are particularly vulnerable to FTase inhibition by Tipifarnib.[5][6]
Furthermore, emerging evidence suggests that Tipifarnib's mechanism of action extends beyond HRAS inhibition, involving the modulation of other farnesylated proteins and pathways. Notably, Tipifarnib has been shown to impact the CXCL12/CXCR4 signaling axis, which plays a critical role in tumor cell trafficking, metastasis, and the tumor microenvironment, particularly in hematological malignancies.[7][8][9]
Preclinical Evidence
In vitro and in vivo preclinical studies have been instrumental in elucidating the selective activity of Tipifarnib.
In Vitro Studies
Tipifarnib has demonstrated selective cytotoxicity in cancer cell lines harboring HRAS mutations. Key in vitro assays used to characterize its effects include:
-
Cell Viability and Proliferation Assays: Treatment of HRAS-mutant head and neck squamous cell carcinoma (HNSCC) and acute myeloid leukemia (AML) cell lines with Tipifarnib resulted in a significant reduction in cell viability and proliferation.[9][10]
-
Apoptosis Assays: Tipifarnib has been shown to induce apoptosis in sensitive cell lines, as evidenced by increased caspase activation and the proportion of apoptotic cells.[2][11]
-
Farnesyltransferase Inhibition Assays: Western blot analysis is commonly used to confirm the inhibition of FTase activity by observing the accumulation of the unfarnesylated form of farnesylated proteins like HDJ-2.[12]
In Vivo Xenograft Models
Studies using patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models have provided compelling evidence of Tipifarnib's anti-tumor efficacy in vivo. In these models, oral administration of Tipifarnib led to tumor growth inhibition and regression, specifically in tumors with HRAS mutations.[5][10] These studies have also shown a reduction in downstream MAPK pathway signaling and inhibition of angiogenesis in treated tumors.[13]
Clinical Efficacy Across Tumor Types
Clinical trials have evaluated Tipifarnib in a variety of solid and hematologic malignancies. The efficacy has been most pronounced in tumors with specific biomarkers, primarily HRAS mutations and high CXCL12 expression.
Solid Tumors
Head and Neck Squamous Cell Carcinoma (HNSCC)
Tipifarnib has shown significant promise in patients with recurrent or metastatic HNSCC harboring HRAS mutations, particularly those with a high mutant allele frequency (VAF).
| Clinical Trial | Patient Population | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Phase II (KO-TIP-001)[14] | R/M HNSCC with high HRAS VAF (≥20%) | 20 | 55% | 5.6 months | 15.4 months |
| Phase II (RUN-HN)[15] | HNSCC with high HRAS VAF (≥20%) | 20 | 55% | 5.6 months | Not Reported |
| Phase II (Ho et al., 2019)[11] | HNSCC with high HRAS VAF (≥20%) | 18 | 56% | 6.1 months | Not Reported |
Urothelial Carcinoma
Patients with previously treated, metastatic urothelial carcinoma harboring HRAS mutations have also demonstrated responses to Tipifarnib.
| Clinical Trial | Patient Population | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Phase II (IST-01)[16] | Metastatic Urothelial Carcinoma with HRAS mutations | 12 (evaluable) | 42% | 5.1 months | 6.1 months |
| Phase II (NCT02535650) | Metastatic Urothelial Carcinoma with HRAS mutations | 21 | 24% | 4.7 months | 6.1 months |
Other Solid Tumors
Tipifarnib has been investigated in other solid tumors with HRAS mutations, such as salivary gland tumors, with more modest activity observed. In a study of 12 evaluable patients with recurrent/metastatic salivary gland tumors, the ORR was 8%, with a median PFS of 7 months.[16] The drug did not demonstrate significant antitumor efficacy in patients with malignant thyroid tumors harboring HRAS mutations.
Hematologic Malignancies
The efficacy of Tipifarnib in hematologic malignancies appears to be linked to the CXCL12/CXCR4 pathway.
Peripheral T-Cell Lymphoma (PTCL)
Promising activity has been observed in relapsed or refractory PTCL, particularly in the angioimmunoblastic T-cell lymphoma (AITL) subtype and in patients with high CXCL12 expression.
| Clinical Trial | Patient Population | N | Objective Response Rate (ORR) | Median Duration of Response (DOR) |
| Phase II (NCT02464228)[13] | Relapsed/Refractory PTCL | 65 | 39.7% | 3.7 months |
| - Angioimmunoblastic T-cell Lymphoma (AITL) | 38 | 56.3% | 7.8 months | |
| Phase II (KO-TIP-002) | Relapsed/Refractory AITL | 20 (evaluable) | 50% | Not Reported |
Myeloid Malignancies
Tipifarnib has been evaluated in acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and chronic myelomonocytic leukemia (CMML). While early trials showed some activity, the identification of predictive biomarkers is ongoing.[3] In a Phase 2 study in CMML, an ORR of 33% was observed in patients with RAS wild-type tumors.
Experimental Protocols
Preclinical In Vivo Xenograft Study Workflow
A typical workflow for evaluating Tipifarnib in a patient-derived xenograft (PDX) model of HNSCC is as follows:
Caption: Workflow for a preclinical xenograft study of Tipifarnib.
Clinical Trial Protocol: Phase II Study in HRAS-Mutant Solid Tumors
-
Study Design: Open-label, single-arm, multi-center Phase II trial.
-
Patient Population: Patients with unresectable, locally advanced or metastatic solid tumors harboring a missense HRAS mutation who have progressed on standard therapies.
-
Treatment Regimen: Tipifarnib administered orally, typically at a starting dose of 600 mg or 900 mg twice daily on days 1-7 and 15-21 of a 28-day cycle.[14]
-
Primary Endpoint: Objective Response Rate (ORR) as per RECIST 1.1 criteria.
-
Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), and safety/tolerability.
-
Biomarker Analysis: Tumor tissue is analyzed for HRAS mutation status and variant allele frequency.
Signaling Pathway Diagrams
HRAS-MAPK Signaling Pathway and Inhibition by Tipifarnib
Caption: Inhibition of the HRAS-MAPK pathway by Tipifarnib.
CXCL12/CXCR4 Signaling Pathway and Potential Interruption by Tipifarnib
Caption: Potential disruption of CXCL12/CXCR4 signaling by Tipifarnib.
Conclusion
This compound has demonstrated significant, clinically meaningful activity in specific, molecularly defined subsets of tumors. Its efficacy is most pronounced in HRAS-mutant solid tumors, particularly HNSCC, where it has shown high response rates and durable remissions in heavily pretreated patients. In hematologic malignancies, its activity appears to be linked to the CXCL12/CXCR4 pathway, with notable responses in PTCL, especially the AITL subtype. The continued investigation of Tipifarnib, guided by biomarker selection, holds the potential to provide a valuable therapeutic option for patients with these challenging malignancies. Further research is warranted to fully elucidate its mechanisms of action and to explore rational combination strategies to enhance its anti-tumor effects.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Simvastatin interacts synergistically with tipifarnib to induce apoptosis in leukemia cells through the disruption of RAS membrane localization and ERK pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical activity of tipifarnib in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kura Oncology Provides Update on Phase 2 Trial of Tipifarnib in HRAS Mutant Head and Neck Cancer | Kura Oncology, Inc. [ir.kuraoncology.com]
- 6. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 7. researchgate.net [researchgate.net]
- 8. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Phase I Study of the Farnesyltransferase Inhibitor Tipifarnib in Combination with the Epidermal Growth Factor Tyrosine Kinase Inhibitor Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Cytotoxicity of farnesyltransferase inhibitors in lymphoid cells mediated by MAPK pathway inhibition and Bim up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
(Rac)-Tipifarnib: A Comparative Guide to In Vitro and In Vivo Efficacy in HRAS-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the farnesyltransferase inhibitor (FTI) (Rac)-Tipifarnib's performance with alternative therapies, supported by experimental data. The focus is on the correlation between in vitro findings and in vivo efficacy, particularly in the context of Head and Neck Squamous Cell Carcinoma (HNSCC) harboring HRAS mutations.
Executive Summary
Tipifarnib has demonstrated significant promise as a targeted therapy for cancers driven by mutations in the HRAS gene. As a potent and selective inhibitor of farnesyltransferase (FTase), Tipifarnib disrupts the localization and function of HRAS, a key signaling protein involved in cell growth and proliferation. This guide summarizes the key in vitro and in vivo data for Tipifarnib and compares its efficacy with another FTI, Lonafarnib, and the standard-of-care EGFR inhibitor, Cetuximab, in HNSCC. A strong correlation is observed between the in vitro sensitivity of HRAS-mutant cell lines to Tipifarnib and its in vivo anti-tumor activity in preclinical models and clinical trials.
Mechanism of Action: Farnesyltransferase Inhibition
Farnesyltransferase is a crucial enzyme that catalyzes the post-translational addition of a farnesyl group to a cysteine residue within the C-terminal "CAAX" motif of various cellular proteins, including the Ras family of small GTPases (HRAS, KRAS, and NRAS). This process, known as farnesylation or prenylation, is essential for the proper membrane localization and subsequent activation of these proteins. By anchoring to the cell membrane, Ras proteins can engage with downstream effector pathways, such as the MAPK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation.
Tipifarnib acts as a competitive inhibitor of farnesyl pyrophosphate, the farnesyl donor, thereby preventing the farnesylation of FTase substrates. While all Ras isoforms undergo prenylation, HRAS is unique in that it is exclusively modified by farnesylation. In contrast, KRAS and NRAS can undergo alternative prenylation by geranylgeranyltransferase-I (GGTase-I) when FTase is inhibited. This exclusive reliance of HRAS on farnesylation provides a strong rationale for the selective activity of FTIs like Tipifarnib in cancers harboring HRAS mutations.[1][2][3]
Figure 1: Tipifarnib inhibits farnesyltransferase, preventing HRAS localization and downstream signaling.
In Vitro Efficacy
The in vitro potency of Tipifarnib has been evaluated across a range of cancer cell lines. A key determinant of sensitivity is the presence of an HRAS mutation.
Comparative In Vitro Activity of Farnesyltransferase Inhibitors
| Cell Line | Cancer Type | HRAS Mutation Status | Tipifarnib IC50 (nM) | Lonafarnib IC50 (nM) | Reference |
| UMSCC17B | HNSCC | Q61L | Not explicitly stated, but sensitive | Not available | [1] |
| ORL214 | HNSCC | G12C | Not explicitly stated, but sensitive | Not available | [1] |
| CAL27 | HNSCC | Wild-Type | Not explicitly stated, but resistant | Not available | [1] |
| T24 | Bladder Carcinoma | G12V | Not explicitly stated, but sensitive | Not available | [1] |
| K-Ras transformed fibroblasts | Fibroblast | K-Ras mutant | Not applicable | 4.0 | [4] |
| H-Ras transformed fibroblasts | Fibroblast | H-Ras mutant | Not applicable | 1.9 | [4] |
In Vivo Efficacy
Preclinical and clinical studies have demonstrated a strong correlation between the in vitro sensitivity of HRAS-mutant cancer cells to Tipifarnib and its in vivo anti-tumor activity.
Preclinical Xenograft Models
In patient-derived xenograft (PDX) models of HNSCC, Tipifarnib treatment resulted in tumor stasis or regression in all six HRAS-mutant models tested, while showing no activity in six HRAS wild-type models.[1][2] This highlights the dependency of HRAS-mutant tumors on farnesylation and the specificity of Tipifarnib.
Clinical Trials in HRAS-Mutant HNSCC
A phase II clinical trial (NCT02383927) evaluated Tipifarnib in patients with recurrent or metastatic HRAS-mutant HNSCC. The study demonstrated a significant clinical benefit, particularly in patients with a high mutant allele frequency (VAF ≥ 20%).[5]
| Parameter | Tipifarnib (HRAS-mutant HNSCC, VAF ≥ 20%) | Lonafarnib (Chemo-refractory HNSCC) | Cetuximab (Recurrent/Metastatic HNSCC) |
| Objective Response Rate (ORR) | 55% | 0% | 13% (monotherapy) |
| Median Progression-Free Survival (PFS) | 5.6 months | 2.04 months | ~2-3 months (monotherapy) |
| Median Overall Survival (OS) | 15.4 months | 9.17 months | ~6-9 months (monotherapy) |
| Reference | [5] | [6][7][8] | [9] |
Note: The patient populations in these trials differ, with the Tipifarnib trial specifically enrolling patients with HRAS-mutant tumors, while the Lonafarnib and Cetuximab trials were in broader, unselected HNSCC populations. This is a critical consideration when comparing the outcomes.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
Figure 2: Workflow for determining cell viability using the MTT assay.
Materials:
-
HNSCC cell lines (e.g., UMSCC17B, ORL214, CAL27)
-
Complete cell culture medium
-
96-well plates
-
Tipifarnib (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Plate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The following day, treat the cells with a serial dilution of Tipifarnib. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
Subcutaneous HNSCC Xenograft Model
This protocol describes the establishment of HNSCC tumors in immunodeficient mice to evaluate the in vivo efficacy of anti-cancer agents.
Figure 3: Workflow for evaluating in vivo efficacy using a xenograft model.
Materials:
-
HNSCC cell lines (e.g., UMSCC17B)
-
Athymic nude mice (4-6 weeks old)
-
Matrigel (optional)
-
Calipers
-
Tipifarnib formulation for oral gavage
-
Vehicle control
Procedure:
-
Harvest HNSCC cells during their logarithmic growth phase.
-
Resuspend the cells in a mixture of sterile PBS or culture medium, with or without Matrigel, to a final concentration of 1-5 x 10^7 cells/mL.[10]
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[10]
-
Monitor the mice regularly for tumor formation and growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer Tipifarnib (e.g., 60 mg/kg, twice daily by oral gavage) or the vehicle control to the respective groups.[8]
-
Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (width² x length) / 2.
-
Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, Western blotting for pathway analysis).
Conclusion
The available data strongly support a positive correlation between the in vitro sensitivity of HRAS-mutant cancer cells to Tipifarnib and its in vivo efficacy. Tipifarnib demonstrates potent and selective anti-tumor activity in preclinical models of HRAS-mutant HNSCC, which has translated into encouraging clinical responses in patients with this specific molecular profile. In comparison to another FTI, Lonafarnib, and the standard-of-care agent Cetuximab, Tipifarnib shows superior efficacy in the targeted population of HRAS-mutant HNSCC. The continued investigation of Tipifarnib in this and other farnesyltransferase-dependent cancers is warranted.
References
- 1. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evolutionary Dynamics of Tipifarnib in HRAS Mutated Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential of Farnesyl Transferase Inhibitors in Combination Regimens in Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. A phase II study of Lonafarnib (SCH66336) in patients with chemorefractory, advanced squamous cell carcinoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. yeasenbio.com [yeasenbio.com]
A Head-to-Head Comparison of (Rac)-Tipifarnib with Standard-of-Care Therapies for HRAS-Mutant Head and Neck Squamous Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Rac)-Tipifarnib with current standard-of-care therapies for the treatment of recurrent or metastatic (R/M) head and neck squamous cell carcinoma (HNSCC), with a focus on the patient population with HRAS mutations. While direct head-to-head clinical trials are limited, this document synthesizes available data from single-arm studies of Tipifarnib and pivotal trials of standard-of-care agents to offer a comparative overview of efficacy, safety, and mechanism of action.
Executive Summary
Tipifarnib, a potent and selective farnesyltransferase inhibitor, has demonstrated promising anti-tumor activity in heavily pretreated patients with HRAS-mutant HNSCC, a patient population with limited treatment options.[1][2][3] Standard-of-care for R/M HNSCC includes platinum-based chemotherapy, cetuximab (an EGFR inhibitor), and immune checkpoint inhibitors (ICIs) such as pembrolizumab and nivolumab.[4][5] While these therapies have shown benefit in the broader HNSCC population, their efficacy in the specific subset of HRAS-mutant tumors is not well-defined. This guide presents the available quantitative data, experimental methodologies, and relevant biological pathways to facilitate a comprehensive comparison.
Data Presentation: Efficacy and Safety Comparison
The following tables summarize the efficacy and safety data for Tipifarnib in HRAS-mutant HNSCC and for standard-of-care therapies in the broader R/M HNSCC population. It is important to note that these data are not from direct comparative trials and should be interpreted with caution.
Table 1: Comparative Efficacy of Tipifarnib vs. Standard-of-Care Therapies in R/M HNSCC
| Therapy | Trial(s) | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Tipifarnib | AIM-HN[6] | HRAS-mutant HNSCC (high VAF, pretreated) | 20% (Independent Review) - 30% (Investigator Assessed) | 2.6 months (Independent Review) | Not Reported in this readout |
| KO-TIP-001[1][2][7] | HRAS-mutant HNSCC (high VAF, pretreated) | 55% | 5.6 months | 15.4 months | |
| Pembrolizumab | KEYNOTE-048[1][8][9] | HNSCC (PD-L1 CPS ≥20, 1st line) | 23.3% | 3.4 months | 14.9 months |
| KEYNOTE-048[1][8][9] | HNSCC (PD-L1 CPS ≥1, 1st line) | 19.1% | 3.2 months | 12.3 months | |
| Nivolumab | CheckMate 141[6][7][10][11][12] | Platinum-refractory HNSCC | 13.3% | 2.0 months | 7.5 months |
| Cetuximab + Platinum/5-FU | EXTREME[13] | HNSCC (1st line) | 36% | 5.6 months | 10.1 months |
| Cetuximab Monotherapy | Phase II studies[14] | Platinum-refractory HNSCC | 10-13% | 2.2 months | 7.0-9.4 months |
| Investigator's Choice (Chemotherapy) | CheckMate 141[6][7][10][11][12] | Platinum-refractory HNSCC | 5.8% | 2.3 months | 5.1 months |
Table 2: Comparative Safety of Tipifarnib vs. Standard-of-Care Therapies (Grade 3/4 Treatment-Related Adverse Events)
| Therapy | Most Common Grade 3/4 TRAEs (≥10%) | Discontinuation Rate due to TRAEs |
| Tipifarnib | Anemia, neutropenia, leukopenia, lymphopenia, nausea[6][15] | 7% (AIM-HN)[6] |
| Pembrolizumab | (Monotherapy) Hypothyroidism, pneumonitis, infusion reactions | 16% (in combination with chemotherapy)[16] |
| Nivolumab | Fatigue, rash, diarrhea, hypothyroidism[6][12] | Not explicitly stated for nivolumab alone, lower than investigator's choice[6] |
| Cetuximab + Platinum/5-FU | Neutropenia, anemia, thrombocytopenia, rash, mucositis | Not explicitly stated in the provided context |
| Investigator's Choice (Chemotherapy) | Neutropenia, anemia, fatigue, stomatitis | 36.9% experienced grade 3/4 TRAEs in CheckMate 141[6] |
Experimental Protocols
AIM-HN (KO-TIP-007) Study Protocol[6][9][12][17][18]
-
Study Design: A multicenter, open-label, pivotal study evaluating the efficacy of tipifarnib in patients with HRAS mutant HNSCC. The trial included two cohorts: AIM-HN (treatment cohort) and SEQ-HN (a non-interventional screening and outcomes cohort).[9][12]
-
Patient Population: Patients with recurrent or metastatic HRAS mutant HNSCC who have received prior platinum-based therapy.[6][9] Enrollment in the AIM-HN cohort was limited to patients with a tumor HRAS mutant variant allele frequency (VAF) of at least 20%.[9]
-
Treatment Regimen: Tipifarnib was administered orally at a dose of 600 mg twice daily on days 1-7 and 15-21 of a 28-day cycle.[6]
-
Primary Endpoint: Objective response rate (ORR) as determined by independent radiological review.[9]
-
Key Secondary Endpoints: Duration of response (DoR), progression-free survival (PFS), and overall survival (OS).[9]
KO-TIP-001 Study Protocol[1][2][7]
-
Study Design: A single-arm, open-label phase II trial of tipifarnib for malignancies with HRAS mutations.[2]
-
Patient Population: Patients with recurrent and/or metastatic HNSCC with HRAS mutations. An ad hoc analysis led to the modification of the protocol to limit enrollment to patients with an HRAS mutant VAF of ≥ 20% (high VAF).[2]
-
Treatment Regimen: Patients received tipifarnib 600 or 900 mg orally twice daily on days 1-7 and 15-21 of 28-day cycles.[7]
-
Primary Endpoint: Objective response rate (ORR).[2]
-
Secondary Endpoints: Safety and tolerability.[2]
Mandatory Visualization
Signaling Pathway of Tipifarnib
Caption: Mechanism of action of Tipifarnib.
Experimental Workflow of the AIM-HN Trial
Caption: Experimental workflow of the AIM-HN clinical trial.
Conclusion
This compound has demonstrated clinically meaningful activity in a targeted population of patients with HRAS-mutant R/M HNSCC, for whom there is a significant unmet medical need.[1][6] While direct comparative data is lacking, the objective response rates and overall survival observed in single-arm trials of Tipifarnib appear favorable when compared to historical data for standard-of-care therapies in a broader, unselected patient population. The safety profile of Tipifarnib is manageable, with the most common grade 3/4 adverse events being hematologic.[6][15]
The future of treatment for R/M HNSCC is likely to involve a more personalized approach, with biomarker-driven therapies like Tipifarnib playing a crucial role for specific molecular subtypes. Further investigation, potentially including randomized controlled trials, will be necessary to definitively establish the comparative efficacy and safety of Tipifarnib against current standard-of-care treatments in the HRAS-mutant HNSCC population.
References
- 1. onclive.com [onclive.com]
- 2. The contribution of cetuximab in the treatment of recurrent and/or metastatic head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recurrent and Metastatic Head and Neck Cancer: Mechanisms of Treatment Failure, Treatment Paradigms, and New Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. onclive.com [onclive.com]
- 7. Nivolumab versus investigator’s choice in patients with recurrent or metastatic squamous cell carcinoma of the head and neck: Efficacy and safety in CheckMate 141 by age - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pembrolizumab With or Without Chemotherapy in Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma: Updated Results of the Phase III KEYNOTE-048 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. CheckMate 141: 1‐Year Update and Subgroup Analysis of Nivolumab as First‐Line Therapy in Patients with Recurrent/Metastatic Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Nivolumab for Recurrent Squamous-Cell Carcinoma of the Head and Neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An effective and well-tolerated strategy in recurrent and/or metastatic head and neck cancer: successive lines of active chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Randomized Phase II Study of Cetuximab Every 2 Weeks at Either 500 or 750 mg/m2 for Patients With Recurrent or Metastatic Head and Neck Squamous Cell Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Cetuximab-Containing Combinations in Locally Advanced and Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma [frontiersin.org]
- 16. KEYNOTE-048 - Clinical Trial Results for First-line Monotherapy [keytrudahcp.com]
Safety Operating Guide
Proper Disposal of (Rac)-Tipifarnib: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of (Rac)-Tipifarnib, ensuring the protection of personnel and the environment.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal procedures to mitigate risks and ensure regulatory compliance. As an investigational drug, its disposal is governed by regulations for hazardous pharmaceutical waste. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, incorporating safety protocols and logistical considerations.
I. Pre-Disposal Safety and Handling
Before initiating disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS contains critical information regarding the substance's hazards, handling precautions, and required personal protective equipment (PPE).
Key Handling Precautions:
-
Avoid contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Use in a well-ventilated area or with appropriate exhaust ventilation.[1]
-
Wear appropriate PPE, including gloves, lab coat, and eye protection.
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.
-
Waste Identification and Segregation:
-
Identify all materials contaminated with this compound, including unused product, partially used vials, contaminated labware (e.g., pipettes, flasks), and contaminated PPE.
-
Segregate this compound waste from other laboratory waste streams to ensure proper handling and disposal.
-
-
Hazardous Waste Determination:
-
Due to its pharmacological activity and potential hazards, this compound waste should be managed as hazardous pharmaceutical waste. The SDS for Tipifarnib indicates that it should not be disposed of with household garbage and should not be allowed to enter sewage systems.[2]
-
-
Containerization and Labeling:
-
Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The specific hazards (e.g., "Toxic")
-
The accumulation start date
-
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.
-
Ensure the storage area is well-ventilated.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Do not attempt to dispose of this material down the drain or in the regular trash.[2] Disposal must be carried out according to official regulations.[2]
-
III. Quantitative Data Summary
While specific quantitative disposal limits are not provided in the search results, the following table summarizes key physical and chemical properties of Tipifarnib relevant to its handling and disposal.
| Property | Value |
| Chemical Formula | C₂₇H₂₂Cl₂N₄O |
| Molecular Weight | 489.40 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in methanol and DMSO |
| Storage Temperature | -20°C |
IV. Experimental Protocols
The provided information focuses on disposal procedures and does not contain experimental protocols. For protocols related to the use of this compound in research, please refer to specific scientific literature and study designs.
V. Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (Rac)-Tipifarnib
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This guide provides essential safety and logistical information for handling (Rac)-Tipifarnib in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and maintain experimental integrity. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to handle it as a potentially potent compound, exercising caution to minimize exposure.[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent skin and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Nitrile Gloves | Wear two pairs of nitrile gloves. Change the outer pair immediately if contaminated. |
| Body Protection | Laboratory Coat | A dedicated lab coat should be worn over personal clothing. |
| Eye Protection | Safety Goggles | Use chemical splash goggles that provide a complete seal around the eyes.[2] |
| Respiratory Protection | N95/FFP2 Respirator | Recommended, especially when handling the powder form or if there is a risk of aerosolization. |
Operational and Disposal Plans
A systematic approach is crucial for safely handling this compound from receipt to disposal.
Receiving and Storage
-
Verification: Upon receipt, verify the container label matches the order information.
-
Storage: Store the compound in a cool, dry, and well-ventilated area. This compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[3]
-
Inventory: Maintain a detailed inventory log, recording the date of receipt, quantity, and lot number.
Handling and Preparation of Solutions
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.
-
Weighing: When weighing the powder, use a containment balance or a balance within a fume hood.
-
Solution Preparation: To prepare a stock solution, dissolve this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[3] Add the solvent slowly to the solid to prevent splashing. Keep containers sealed when not in use.
Spill Management
-
Alerting Personnel: In the event of a spill, immediately alert others in the vicinity.
-
Evacuation: If the spill is large or generates significant dust, evacuate the area.
-
Cleanup: For small spills, wear appropriate PPE and gently cover the spill with an absorbent material. Work from the outside of the spill inwards. Collect the contaminated material into a sealed container for proper disposal.
Disposal Plan
Even though this compound is not classified as hazardous, it is recommended to dispose of it as chemical waste to prevent environmental contamination.
-
Solid Waste: Collect unused solid this compound and any contaminated disposable materials (e.g., gloves, weigh boats, pipette tips) in a clearly labeled, sealed waste container.
-
Liquid Waste: Collect solutions of this compound in a designated, sealed waste container. Do not pour solutions down the drain.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as chemical waste. Deface the label on the empty container before disposing of it in the regular trash.
-
Waste Pickup: Follow your institution's procedures for the disposal of chemical waste.
Experimental Protocols
Detailed methodologies for experiments involving this compound will be specific to the research being conducted. However, a general workflow for a cell-based assay is provided below.
General Workflow for a Cell-Based Assay
Caption: General workflow for a cell-based assay using this compound.
Signaling Pathway
This compound is a farnesyltransferase inhibitor. Farnesyltransferase is a crucial enzyme in the post-translational modification of Ras proteins. By inhibiting this enzyme, Tipifarnib prevents the farnesylation of Ras, which is necessary for its localization to the cell membrane and subsequent activation of downstream signaling pathways involved in cell proliferation and survival.
Caption: Inhibition of Ras signaling by this compound.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. westlab.com [westlab.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
